3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALJYJCTCKOHO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex heterocyclic compound of significant interest in the field of diagnostics and biochemical research.[1] Structurally, it features a central pyrrole ring substituted with a phenyl group at the 5-position and an N-tosylated L-alanine moiety attached via an ester linkage at the 3-position.[1] This unique architecture, particularly its chiral nature due to the L-alanine component, makes it a valuable tool in stereospecific applications and as a substrate for enzymatic reactions.[1] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the primary applications of this compound, with a focus on its role in the detection of human leukocyte elastase for the diagnosis of urinary tract infections.
Chemical and Physical Properties
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, also known by its IUPAC name (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate, possesses a molecular formula of C₂₀H₂₀N₂O₄S and a molecular weight of approximately 384.45 g/mol .[1][2][3][4][5] It is typically a solid at room temperature and should be stored in a dry, sealed container.[6]
| Property | Value | Source(s) |
| CAS Number | 99740-00-8 | [3][4][5] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][3][4][5] |
| Molecular Weight | 384.45 g/mol | [1][2][4][7] |
| Melting Point | 153-155 °C | [5] |
| Boiling Point | 613.3 °C at 760 mmHg (Predicted) | [5] |
| Physical Form | Solid | [6] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |
| Purity | Typically ≥95% | [4][6][7] |
Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multi-step process that involves the initial formation of the precursor, 3-hydroxy-5-phenylpyrrole, followed by its esterification with N-tosyl-L-alaninyl chloride. The following protocol is adapted from established procedures.[8]
Part 1: Synthesis of 3-hydroxy-5-phenylpyrrole
The precursor, 3-hydroxy-5-phenylpyrrole, can be synthesized from N-acetyl-3-acetoxy-5-phenylpyrrole via a deacetylation and hydrolysis reaction.
Experimental Protocol:
-
Deoxygenation and Suspension: A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (0.15 mol) is deoxygenated by stirring under a flowing argon stream for 10 minutes. The deoxygenated solid is then suspended in deoxygenated methanol (379 mL) and cooled to -6 °C in a methanol/dry-ice bath under an inert gas atmosphere.
-
Base Hydrolysis: The cooled suspension is rapidly treated with an ice-cold, deoxygenated solution of 2N NaOH (300 mL). The reaction temperature will rise to approximately 18 °C, and the mixture will become homogeneous.
-
Crystallization: As the reaction mixture cools, 3-hydroxy-5-phenylpyrrole will separate as fine crystals.
-
Isolation and Purification: The crystalline product is isolated by filtration, washed with deoxygenated water, and dried under vacuum to yield 3-hydroxy-5-phenylpyrrole.
Part 2: Esterification to Yield 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
The final product is synthesized by the esterification of 3-hydroxy-5-phenylpyrrole with freshly prepared N-tosyl-L-alaninyl chloride.
Experimental Protocol:
-
Preparation of N-tosyl-L-alaninyl chloride: A mixture of N-tosyl-L-alanine (13 mmol) and thionyl chloride (6 mL) is heated for 90 minutes at 50 °C. The reaction mixture is then diluted with 50 mL of dry hexane, stirred rapidly, and chilled. The solid N-tosyl-L-alaninyl chloride is collected by filtration.[8]
-
Reaction Setup: A solution of anhydrous tetrahydrofuran (THF, 450 mL), pyridine (0.542 mol), and trifluoroacetic acid (1.10 mol) is prepared and maintained at 0 °C under an inert gas atmosphere.[8]
-
Esterification: To the cooled solution, 3-hydroxy-5-phenylpyrrole (0.45 mol) is added in one portion, followed immediately by the dropwise addition of a solution of freshly prepared N-tosyl-L-alaninyl chloride (0.54 mol) in anhydrous THF (450 mL) over 5-10 minutes. The resulting mixture is stirred for 15 minutes at 0 °C.[8]
-
Quenching and Extraction: The reaction is quenched by the addition of a 1.0 M aqueous citric acid solution (315 mL) and ethyl acetate (1.35 L). The organic layer is separated, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[8]
-
Purification: The crude 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford the final product as a solid.
Caption: Synthetic workflow for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
¹H NMR Spectral Data
The proton NMR spectrum provides characteristic signals for the various protons within the molecule.[1]
| Proton Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrrole NH | 10.0-11.0 | br s | 1H |
| Tosyl aromatic H | 7.3-7.8 | d | 4H |
| Phenyl H (ortho) | 7.6-7.8 | d | 2H |
| Phenyl H (meta) | 7.3-7.5 | t | 2H |
| Phenyl H (para) | 7.2-7.4 | t | 1H |
| Pyrrole H-4 | 6.7-6.9 | dd | 1H |
| Pyrrole H-2 | 6.2-6.4 | dd | 1H |
| Alanine CH | 4.1-4.3 | q | 1H |
| Tosyl CH₃ | 2.3-2.5 | s | 3H |
| Alanine CH₃ | 1.3-1.5 | d | 3H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the carbon framework of the molecule.[1]
| Carbon Assignment | ¹³C Chemical Shift (ppm) | Functional Group |
| Ester C=O | 170-175 | Carbonyl carbon |
| Aromatic C (tosyl) | 128-145 | Aromatic carbons |
| Pyrrole C-5 | 132-138 | Substituted pyrrole carbon |
| Aromatic C (phenyl) | 125-140 | Aromatic carbons |
| Aromatic C (pyrrole) | 108-125 | Heteroaromatic carbons |
| Pyrrole C-3 | 98-105 | Substituted pyrrole carbon |
| Alanine CH | 50-55 | α-Carbon of alanine |
| Tosyl CH₃ | 21-22 | Aromatic methyl |
| Alanine CH₃ | 18-20 | Aliphatic methyl |
Application in Diagnostics: Detection of Urinary Tract Infections
The primary and most well-documented application of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is as a key reagent in diagnostic test strips, such as Ames LEUKOSTIX®, for the detection of human leukocyte elastase (HLE) in urine.[9] The presence of HLE is a strong indicator of pyuria, which is associated with urinary tract infections (UTIs).[9]
Mechanism of Action
The detection method relies on a two-step enzymatic and colorimetric reaction:
-
Enzymatic Hydrolysis: Human leukocyte elastase, a serine protease present in neutrophils, catalyzes the hydrolysis of the ester bond in 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This reaction releases the N-tosyl-L-alanine moiety and the chromogenic precursor, 3-hydroxy-5-phenylpyrrole (HOPPy).[9] Kinetic studies have shown that this substrate is highly reactive towards HLE, with deacylation being the rate-limiting step.[9] The presence of enhancers like decanol can accelerate the enzymatic hydrolysis to near diffusion-controlled limits.[9]
-
Diazo Coupling Reaction: The liberated 3-hydroxy-5-phenylpyrrole then undergoes a diazo coupling reaction with a diazonium salt, such as 4-diazo-3-hydroxy-1-napthylsulfonate, which is also impregnated on the reagent strip.[9] This electrophilic aromatic substitution reaction forms a highly colored azo dye, typically purple, indicating a positive result for the presence of leukocyte elastase.[9]
Caption: Mechanism of UTI detection using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Conclusion
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole stands out as a specialized and highly effective biochemical reagent. Its well-defined chemical properties and the availability of a robust synthetic route make it accessible for research and development. The clever application of its specific hydrolysis by human leukocyte elastase, coupled with a sensitive colorimetric detection method, has solidified its importance in the field of clinical diagnostics for the rapid and reliable screening of urinary tract infections. This guide serves as a foundational resource for professionals seeking to understand and utilize this important molecule in their research and development endeavors.
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A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed. [Link]
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DIAZOTISATION AND COUPLING. PHARMD GURU. [Link]
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The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound. PubMed. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. RSC Publishing. [Link]
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23.6: Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]
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3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. LookChem. [Link]
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Diazotisation and coupling reaction. Slideshare. [Link]
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Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. Okayama University Scientific Achievement Repository. [Link]
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Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
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[Human leukocyte elastase]. PubMed. [Link]
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Leukocyte Elastase. National Center for Biotechnology Information. [Link]
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Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects. National Institutes of Health. [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]
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An In-depth Technical Guide to the Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with applications in biochemical assays and potential for further development in medicinal chemistry.[1][2] This document details the strategic considerations, key intermediates, and step-by-step protocols for the synthesis of this target molecule. The guide is structured to provide not only a reproducible methodology but also a deeper understanding of the chemical principles and experimental nuances involved in the synthesis.
Introduction
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex organic molecule characterized by a 5-phenyl-substituted pyrrole core, with an N-Tosyl-L-alanine moiety attached at the 3-position via an ester linkage.[1] The presence of the L-alanine-derived stereocenter makes this a chiral molecule, opening avenues for its use in stereospecific applications.[1] Its primary documented use is as a substrate for the detection of human leukocyte elastase, a biomarker for urinary tract infections.[3] The synthesis of this molecule requires a multi-step approach that carefully controls the formation of the pyrrole ring and the subsequent esterification, all while preserving the stereochemical integrity of the L-alanine component.
This guide will focus on a validated synthetic route, commencing with the preparation of the key precursors, leading to the formation of the crucial 3-hydroxy-5-phenylpyrrole intermediate, and culminating in the final esterification to yield the target compound.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole reveals two primary building blocks: 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine. The key bond disconnection is the ester linkage, suggesting a late-stage esterification as the final step in the synthesis.
Figure 1: Retrosynthetic analysis of the target molecule.
The synthesis of 3-hydroxy-5-phenylpyrrole can be approached through various methods, with a notable route proceeding from N-acetyl-3-acetoxy-5-phenylpyrrole. The synthesis of N-Tosyl-L-alanine is a standard procedure starting from L-alanine and p-toluenesulfonyl chloride.
Synthesis of Precursors
Synthesis of N-Tosyl-L-alanine
N-Tosyl-L-alanine serves as the chiral acyl donor in the final esterification step. Its synthesis is a straightforward tosylation of the amino group of L-alanine.
Experimental Protocol:
-
Dissolve L-alanine (1.11 moles) in 2.25 L of 1N aqueous sodium hydroxide and cool the solution to 5 °C with stirring.[4]
-
Slowly add a solution of p-toluenesulfonyl chloride (1.11 moles) in 450 mL of toluene.[4]
-
Allow the mixture to stir at ambient temperature for 20 hours.[4]
-
Separate the aqueous and organic layers.
-
Acidify the chilled aqueous layer to pH 1 with concentrated hydrochloric acid to precipitate the product.[4]
-
Collect the white solid by filtration, wash with water, and dry to yield N-Tosyl-L-alanine.[4]
Table 1: Characterization Data for N-Tosyl-L-alanine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₄S | [5] |
| Molecular Weight | 243.28 g/mol | [5] |
| Melting Point | 134-135 °C | [4] |
| ¹H NMR (DMSO-d₆) | δ 1.20 (d, J=7 Hz, 3H), 2.40 (s, 3H), 3.85 (p, J=8 Hz, 1H), 7.41 (d, J=8 Hz, 2H), 7.75 (d, J=8 Hz, 2H), 8.03 (br d, J=8 Hz, 1H) | [4] |
| IR (CHCl₃) cm⁻¹ | 1726, 1340, 1165, 1095 | [4] |
Synthesis of N-Tosyl-L-alaninyl Chloride
For the esterification, the carboxylic acid of N-Tosyl-L-alanine is activated by converting it to the corresponding acid chloride.
Experimental Protocol:
-
Heat a mixture of N-Tosyl-L-alanine (13 mmol) and thionyl chloride (6 mL) at 50 °C for 1.5 hours.
-
Dilute the reaction mixture with dry hexane (50 mL) and stir rapidly while chilling.
-
Collect the solid product by filtration to obtain N-Tosyl-L-alaninyl chloride.
Synthesis of the Pyrrole Core: 3-Hydroxy-5-phenylpyrrole
The synthesis of the key intermediate, 3-hydroxy-5-phenylpyrrole, is achieved via the deprotection of N-acetyl-3-acetoxy-5-phenylpyrrole.
Synthesis of N-Acetyl-3-acetoxy-5-phenylpyrrole (Starting Material)
Table 2: Properties of N-Acetyl-3-acetoxy-5-phenylpyrrole
| Property | Value | Reference |
| CAS Number | 100750-39-8 | [6] |
| Molecular Formula | C₁₄H₁₃NO₃ | [6] |
| Molecular Weight | 243.26 g/mol | [6] |
Synthesis of 3-Hydroxy-5-phenylpyrrole
Experimental Protocol:
-
Suspend a finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (0.15 mol) in deoxygenated methanol (379 mL) under an inert argon atmosphere and cool to -6 °C.
-
Rapidly add an ice-cold, deoxygenated solution of 2N NaOH (300 mL). The reaction temperature will rise.
-
After approximately 3 minutes, the reaction mixture should become homogeneous.
-
After 10 minutes from the addition of base, quench the reaction by adding a 1.0 M aqueous citric acid solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and evaporate the solvent to yield 3-hydroxy-5-phenylpyrrole.
Table 3: Characterization Data for 3-Hydroxy-5-phenylpyrrole
| Property | Value | Reference |
| CAS Number | 100750-40-1 | [3][10] |
| Molecular Formula | C₁₀H₉NO | [3][10] |
| Molecular Weight | 159.18 g/mol | [3][10] |
| Appearance | Light pink needles | [3] |
| Melting Point | 304-307 °C | [3] |
Final Synthesis Step: Esterification
The culmination of the synthesis is the esterification of 3-hydroxy-5-phenylpyrrole with the previously prepared N-Tosyl-L-alaninyl chloride.
Figure 2: Final esterification step overview.
Experimental Protocol:
-
Prepare a solution of anhydrous tetrahydrofuran (THF, 450 mL), pyridine (0.542 mol), and trifluoroacetic acid (1.10 mol) and maintain it at 0 °C under an inert gas atmosphere.
-
Add 3-hydroxy-5-phenylpyrrole (0.45 mol) to the solution in one portion.
-
Immediately follow with the dropwise addition of a solution of freshly prepared N-Tosyl-L-alaninyl chloride (0.54 mol) in anhydrous THF (450 mL) over 5-10 minutes.
-
Stir the resulting mixture for 15 minutes at 0 °C.
-
Quench the reaction by adding a 1.0M aqueous citric acid solution (315 mL) and ethyl acetate (1.35 L).
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization to yield 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Table 4: Characterization Data for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
| Property | Value | Reference |
| CAS Number | 99740-00-8 | [1] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2][11][12] |
| Molecular Weight | 384.45 g/mol | [1][2][11] |
| Melting Point | 153-155 °C | [11] |
| Appearance | Solid | [12] |
Alternative Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis
While the previously detailed route is a validated pathway, it is instructive for the research scientist to be aware of alternative methods for constructing the core pyrrole ring. The Paal-Knorr synthesis is a classical and versatile method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds.[13][14][15][16]
Mechanism Overview:
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[15][16] The mechanism proceeds through the following key steps:
-
Nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[14]
-
Intramolecular cyclization via the attack of the nitrogen on the second carbonyl group.[13]
-
Dehydration of the resulting cyclic intermediate to form the aromatic pyrrole ring.[13][14]
Figure 3: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
For the synthesis of 3-hydroxy-5-phenylpyrrole via a Paal-Knorr approach, a suitably substituted 1,4-dicarbonyl precursor would be required. The development of such a precursor presents its own synthetic challenges but offers a convergent and potentially modular route to various substituted pyrroles.
Conclusion
This technical guide has outlined a reliable and detailed synthetic pathway for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. By providing step-by-step protocols for the synthesis of the key precursors and the final product, along with relevant characterization data, this document serves as a valuable resource for researchers in organic synthesis and drug development. The inclusion of the Paal-Knorr synthesis as an alternative strategy for the formation of the pyrrole core further enhances the utility of this guide by presenting a broader synthetic context. The successful synthesis of this chiral molecule hinges on careful experimental execution, particularly in the handling of air- and moisture-sensitive reagents and intermediates.
References
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Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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-
PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxy-5-phenylpyrrole. PubChem Compound Database. Retrieved from [Link]
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LookChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Retrieved from [Link]
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G-Biosciences. (n.d.). N-Tosyl-L-alanine 3-indoxyl Ester. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H) -ylidene).
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Pharmaffiliates. (n.d.). 100750-39-8| Chemical Name : N-Acetyl-3-acetoxy-5-phenylpyrrole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Tosyl-L-alanine. PubChem Compound Database. Retrieved from [Link]
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An In-depth Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Abstract: This technical guide provides a comprehensive overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with potential applications in biochemical diagnostics and as a synthetic intermediate. The guide details the compound's chemical identity, a proposed synthetic pathway based on established methodologies, and its physicochemical properties. Furthermore, it explores its application as a chromogenic substrate for enzyme detection, supported by a mechanistic workflow. The broader biological context of the phenylpyrrole scaffold is also discussed to highlight potential avenues for future research and drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Identity and Structure
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is an organic compound featuring a central pyrrole ring substituted with a phenyl group at the 5-position and an N-tosylated L-alanine moiety attached via an ester linkage at the 3-position[1]. The presence of the L-alanine derivative confers chirality to the molecule, making it a potentially valuable tool in stereoselective synthesis and for probing chiral recognition in biological systems[1].
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (S)-5-phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate |
| Synonyms | 5-Phenyl-3-Pyrrolyl N-Tosyl-L-Alaninate, N-[(4-Methylphenyl)-sulfonyl]-L-alanine 5-phenyl-1H-pyrrol-3-yl ester[1] |
| CAS Number | 99740-00-8[2] |
| Molecular Formula | C₂₀H₂₀N₂O₄S[2][3] |
| Molecular Weight | 384.45 g/mol [2][3] |
Synthesis and Purification
The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole can be achieved through a multi-step process that involves the formation of the core pyrrole structure followed by esterification with the protected amino acid. A plausible and efficient approach is outlined below, based on a patented method[4].
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests two key precursors: 3-hydroxy-5-phenylpyrrole and N-tosyl-L-alaninyl chloride. This approach simplifies the synthesis into the formation of a substituted pyrrole and the subsequent coupling with a protected amino acid.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, adapted from a patented procedure:[4]
-
Preparation of 3-hydroxy-5-phenylpyrrole: Synthesize this intermediate using an appropriate 1,4-dicarbonyl precursor and ammonia via the Paal-Knorr synthesis.[5][6][7][8]
-
Preparation of N-tosyl-L-alaninyl chloride: In a fume hood, carefully add thionyl chloride to N-tosyl-L-alanine and gently reflux the mixture until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure.
-
Esterification:
-
Dissolve 3-hydroxy-5-phenylpyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C under an inert atmosphere.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of freshly prepared N-tosyl-L-alaninyl chloride (1.2 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at 0°C for 15 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is provided below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 153-155 °C | [2] |
| Boiling Point (Predicted) | 613.3 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.287 g/cm³ | [2] |
| LogP (Predicted) | 4.73420 | [2] |
| Storage Conditions | Sealed in dry, Room Temperature | [2] |
Applications and Mechanism of Action
Biochemical Reagent for Enzyme Detection
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole has been identified as a useful compound for the detection of analytes in human urine.[3] Its structure suggests it can function as a chromogenic substrate for certain enzymes, such as esterases. The enzymatic cleavage of the ester bond would release 3-hydroxy-5-phenylpyrrole, which can then react with a diazonium salt to produce a colored azo dye, allowing for colorimetric detection.[9] This principle is similar to that used in other diagnostic tests employing indoxyl esters.[10][11][12][13][14]
Caption: Proposed mechanism for enzyme detection.
Potential in Drug Development
The phenylpyrrole scaffold is a key structural motif in a number of biologically active compounds, including antifungal agents like fenpiclonil and fludioxonil.[15][16] These compounds are known to have significant physiological impacts on fungal pathogens.[16] Pyrrole derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[17][18] The incorporation of an N-tosyl-L-alanine moiety could serve as a prodrug strategy to improve the pharmacokinetic properties of a parent molecule or to target specific transporters.[19]
Biological Context and Future Directions
The phenylpyrrole class of compounds has a well-documented history as effective antifungal agents.[15][16][20] Their mechanism often involves the disruption of signal transduction pathways in fungi.[16] While the specific biological activity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole has not been extensively reported, its structural similarity to these known bioactive molecules suggests that it could be a valuable starting point for the design and synthesis of novel therapeutic agents.
Future research could focus on:
-
Screening 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and its analogs for antifungal, antibacterial, and anticancer activity.
-
Investigating its potential as a prodrug by modifying the amino acid and protecting group to tune its enzymatic lability and targeting capabilities.
-
Exploring its use as a chiral building block in the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a well-defined chemical entity with established synthetic routes and promising applications in biochemical diagnostics. Its core phenylpyrrole structure and chiral side chain also position it as an interesting candidate for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, properties, and potential uses, serving as a valuable resource for researchers in the field.
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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The synthesis of pyrroles using enaminone precursors. [Link]
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Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]
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A facile and efficient synthesis of multisubstituted pyrroles from enaminoesters and nitroolefins. Semantic Scholar. [Link]
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N-Tosyl-L-alanine 3-indoxyl Ester: A Precise Tool for Enzyme Activity Monitoring. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Pyrrole Derivatives: Exploring Their Diverse Biological Activities. [Link]
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Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. PubMed. [Link]
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3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. LookChem. [Link]
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Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. PubMed. [Link]
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A Technical Guide to the Structural Elucidation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. It is the foundational data upon which mechanism of action, structure-activity relationships (SAR), and safety profiles are built. This guide provides an in-depth, multi-technique workflow for the complete structural elucidation of a novel chiral molecule, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. We will proceed with a logical, evidence-based approach, integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The proposed constitution will be further corroborated by computational modeling, and the absolute stereochemistry will be unequivocally confirmed using X-ray crystallography. Each step is detailed with the underlying scientific rationale, reflecting a field-proven strategy for tackling complex structural challenges.
Introduction: The Imperative for Unambiguous Structure
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2] The pyrrole ring, in particular, is a privileged structure found in numerous biologically active natural products and synthetic drugs. The target molecule, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, combines this heterocyclic core with a chiral amino acid derivative, presenting a multifaceted challenge for structural analysis. An error in assigning connectivity or stereochemistry can have profound consequences, leading to wasted resources and potentially unsafe clinical candidates.
This guide presents a systematic and self-validating workflow to definitively establish the chemical identity of the title compound. The approach is designed to be rigorous, leaving no ambiguity in the final structural assignment.
Initial Characterization: Establishing the Molecular Formula
Before delving into complex connectivity experiments, the first step is to determine the elemental composition. This provides the fundamental building blocks for the structural puzzle.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is the first critical checkpoint to validate the proposed structure against empirical data.
Protocol:
-
Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).
-
Process the data to determine the exact mass of the [M+H]⁺ ion.
Expected Result: For the proposed structure C₂₀H₂₀N₂O₄S, the monoisotopic mass is 396.1144 g/mol . The HRMS experiment should yield an m/z value for the [M+H]⁺ ion that corresponds to this calculated mass within a tight error margin (e.g., 397.1217 ± 0.0020).
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule. This technique helps to confirm the presence of expected moieties like carbonyls, sulfonyls, and N-H bonds.
Protocol:
-
Place a small amount of the neat compound onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Absorptions:
-
~3300 cm⁻¹: N-H stretch (from the pyrrole and tosyl-amide).
-
~1740 cm⁻¹: C=O stretch (ester carbonyl).
-
~1600, 1490 cm⁻¹: C=C stretches (aromatic rings).
-
~1350 and 1160 cm⁻¹: Asymmetric and symmetric S=O stretches (sulfonyl group).
Elucidating the Molecular Framework: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[3][4][5] A suite of experiments is required to piece together the full connectivity.[6][7]
Workflow for NMR Analysis
The logical progression of NMR experiments is crucial for efficiently solving a structure. Our workflow is designed to build the structure piece by piece, from identifying individual spin systems to connecting them across the entire molecule.
Caption: Systematic workflow for NMR-based structure elucidation.
Detailed NMR Analysis
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices. All chemical shifts (δ) are reported in parts per million (ppm).
-
¹H NMR: This experiment provides information on the number and type of proton environments.[5] We expect to see distinct signals for the phenyl ring, the pyrrole ring, the alanine moiety, and the tosyl group.
-
¹³C NMR & DEPT-135: These experiments reveal the carbon skeleton.[3] DEPT-135 is particularly useful as it distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[8][9] It is essential for mapping out contiguous proton spin systems, such as the protons on the phenyl ring and the alanine's CH-CH₃ fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[8][9] It allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the isolated spin systems.[8][9][10] It shows correlations between protons and carbons that are 2-4 bonds away. These "long-range" correlations are the glue that holds the molecular structure together.
Key HMBC Correlations for Structural Confirmation
The following long-range correlations are critical to definitively establish the connectivity of the four key structural fragments: the 5-phenylpyrrole core, the oxygen linker, the alanine unit, and the N-tosyl group.
Caption: Key HMBC correlations confirming fragment connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Correlations
| Fragment | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|---|
| Phenyl | C'₂/C'₆-H | ~7.5 | ~128 | C'₃/C'₅, C'₄, C'₁ | C'₃/C'₅-H |
| C'₃/C'₅-H | ~7.4 | ~129 | C'₂/C'₆, C'₁ | C'₂/C'₆-H, C'₄-H | |
| C'₄-H | ~7.3 | ~127 | C'₂/C'₆ | C'₃/C'₅-H | |
| Pyrrole | N-H | ~8.5 | - | C₂, C₅ | - |
| C₂-H | ~6.8 | ~110 | C₃, C₄, C₅ | C₄-H (weak, ⁴J) | |
| C₄-H | ~6.3 | ~108 | C₂, C₃, C₅, C'₁ | C₂-H (weak, ⁴J) | |
| Alanine | N-H | ~8.0 | - | Cα, C=O | Cα-H |
| Cα-H | ~4.2 | ~55 | Cβ, C=O, C(Tosyl) | N-H, Cβ-H₃ | |
| Cβ-H₃ | ~1.4 (d) | ~20 | Cα, C=O | Cα-H | |
| C=O | - | ~172 | - | - | |
| Tosyl | C''₂/C''₆-H | ~7.8 (d) | ~129 | C''₄, S | C''₃/C''₅-H |
| C''₃/C''₅-H | ~7.3 (d) | ~127 | C''₁, C''₅/C''₃ | C''₂/C''₆-H | |
| CH₃ | ~2.4 (s) | ~21 | C''₄, C''₃/C''₅ | - |
Note: Predicted values are estimates based on typical functional group ranges.[11][12][13][14] d=doublet, s=singlet.
Corroboration and Final Confirmation
While the NMR data provides a robust constitutional assignment, further experiments are required for complete and unambiguous structural proof.
Tandem Mass Spectrometry (MS/MS)
Rationale: MS/MS provides data that corroborates the connectivity established by NMR. By selecting the molecular ion and subjecting it to fragmentation, we can observe cleavage patterns that are characteristic of the proposed structure.[15][16][17][18][19]
Protocol:
-
Using an ion trap or triple quadrupole mass spectrometer, isolate the [M+H]⁺ ion (m/z 397.12).
-
Induce fragmentation using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon).
-
Acquire the spectrum of the resulting fragment ions.
Expected Fragmentation Pathway: Key expected fragments would include the loss of the N-Tosyl-L-alanine group, cleavage at the ester bond, and fragmentation of the tosyl group itself, all of which would provide ions with masses consistent with the proposed structure.
Caption: Predicted major fragmentation pathways in MS/MS.
X-ray Crystallography: The Gold Standard
Rationale: For a chiral molecule, single-crystal X-ray diffraction is the ultimate arbiter of structure.[20][21][22] It provides an unambiguous 3D model of the molecule, confirming not only the constitution but also the absolute configuration of the stereocenter.[23][24] The presence of a sulfur atom (a relatively heavy atom) facilitates the determination of the absolute configuration through anomalous dispersion.[24]
Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Solve the phase problem using direct methods and refine the structural model against the collected data.
-
Absolute Configuration Determination: Calculate the Flack parameter. A value close to 0 for the correct enantiomer confirms the absolute stereochemistry assigned (L-alanine in this case).[23]
The resulting crystallographic information file (CIF) provides precise bond lengths, bond angles, and torsional angles, representing the definitive proof of structure.
In Silico Validation: DFT Calculations
Rationale: Computational chemistry provides a powerful method to validate experimental findings.[25][26] By using Density Functional Theory (DFT), we can predict the NMR chemical shifts for the proposed structure and compare them to the experimental values.[27][28][29] A strong correlation between the calculated and observed shifts provides a high degree of confidence in the structural assignment.
Protocol:
-
Perform a conformational search to find the lowest energy conformer of the molecule.
-
Optimize the geometry of the lowest energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Calculate the NMR shielding tensors for the optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Convert the calculated shielding tensors to chemical shifts by referencing them against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
Plot the calculated vs. experimental chemical shifts for both ¹H and ¹³C. A linear regression with a high coefficient of determination (R² > 0.99) strongly supports the proposed structure.
Conclusion
The structural elucidation of a novel chemical entity like 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole demands a rigorous, multi-pronged analytical strategy. By systematically integrating data from HRMS, IR, a full suite of 1D and 2D NMR experiments, and MS/MS, a confident constitutional assignment can be made. This assignment is then unequivocally confirmed in three dimensions through single-crystal X-ray diffraction, which also establishes the absolute stereochemistry. Finally, correlation with DFT-calculated NMR shifts provides a powerful in silico validation of the entire process. This comprehensive, self-validating workflow ensures the highest level of scientific integrity and provides the unambiguous structural foundation necessary for advancing drug development and chemical research.
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An In-depth Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS 99740-00-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, identified by CAS number 99740-00-8. The document delves into its chemical and physical properties, synthesis, and primary applications, with a particular focus on its role as a chromogenic substrate for human leukocyte elastase (HLE). This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development, offering insights into its mechanism of action, experimental protocols, and safety considerations.
Introduction and Chemical Identity
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex heterocyclic organic compound.[1] Its structure features a central pyrrole ring substituted with a phenyl group and an N-tosylated L-alanine moiety attached via an ester linkage.[1] The presence of the chiral L-alanine component makes this molecule optically active and suitable for stereospecific applications.[1]
Synonyms: 5-Phenyl-1H-pyrrol-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate, (S)-5-Phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 99740-00-8 | [1][2] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2] |
| Molecular Weight | 384.45 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 153-155 °C | [2] |
| Boiling Point (Predicted) | 613.3 ± 65.0 °C | [2] |
| Storage Temperature | Room temperature, sealed in a dry environment | [3] |
Synthesis
The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multi-step process that requires careful control of reaction conditions to maintain the stereochemistry of the L-alanine moiety.[1] While detailed proprietary methods may vary, a general synthetic approach involves the esterification of N-tosyl-L-alanine with a hydroxyl-functionalized 5-phenylpyrrole intermediate.[1] One described method is a deoxygenation reaction starting from N-acetyl-3-acetoxy-5-phenylpyrrole, which is treated with deoxygenated methanol and sodium hydroxide under inert conditions, followed by crystallization to isolate the product.[4] Another potential route involves a [3+2] cycloaddition reaction to construct the pyrrole core.[1]
Due to the complexity of the synthesis, for many research applications, it is often more practical to procure the compound from a reputable chemical supplier.
Spectroscopic Characterization
The structural integrity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is confirmed through various spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum exhibits characteristic absorption bands corresponding to its functional groups. Expected frequencies are detailed in Table 2.
| Functional Group | Expected Frequency (cm⁻¹) | Assignment |
| Pyrrole N-H stretch | 3400-3100 | N-H stretching vibration |
| Aromatic C-H stretch | 3080-3020 | Phenyl and tosyl ring C-H stretches |
| Aliphatic C-H stretch | 2980-2850 | Methyl group vibrations |
| Ester C=O stretch | 1760-1730 | Ester carbonyl stretch |
| Asymmetric S=O stretch | 1350-1320 | Tosyl SO₂ asymmetric stretch |
| Symmetric S=O stretch | 1170-1150 | Tosyl SO₂ symmetric stretch |
| Ester C-O stretch | 1280-1200 | C-O ester linkage |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. The proton NMR spectrum shows distinct signals for the aromatic protons of the phenyl and tosyl groups, the pyrrole ring protons, and the protons of the L-alanine moiety. The ¹³C NMR spectrum confirms the presence of all carbon atoms in their respective chemical environments.
Applications in Research and Development
The primary and most well-documented application of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is as a chromogenic substrate for the detection of human leukocyte elastase (HLE).
Mechanism of Action in HLE Detection
Human leukocyte elastase is a serine protease released by neutrophils during an inflammatory response. This compound is used in diagnostic tests to detect the presence of HLE in biological samples, such as urine, which can be an indicator of a urinary tract infection.
The detection mechanism is a two-step enzymatic and chemical process:
-
Enzymatic Hydrolysis: HLE specifically recognizes and cleaves the ester bond in 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This reaction releases the pyrrole moiety, 3-hydroxy-5-phenylpyrrole (HOPPy). Kinetic studies have shown this to be a highly efficient reaction.
-
Diazo Coupling Reaction: The liberated 3-hydroxy-5-phenylpyrrole then undergoes a diazo coupling reaction with a diazonium salt present in the reaction mixture. This coupling results in the formation of a colored azo dye. The intensity of the color is directly proportional to the amount of 3-hydroxy-5-phenylpyrrole released, and therefore to the activity of HLE in the sample. A common diazonium salt used for this purpose is 4-diazo-3-hydroxy-1-napthylsulfonate, which generates a purple color upon coupling.
The overall workflow of this detection method is illustrated in the following diagram:
Caption: Workflow for HLE detection using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Experimental Protocol for HLE Activity Assay
The following is a generalized protocol for a kinetic assay of HLE activity in a 96-well plate format.
Materials:
-
Human Leukocyte Elastase (HLE)
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (Substrate)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Diazonium salt (e.g., Fast Red TR Salt)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen azo dye.
Procedure:
-
Substrate Preparation: Prepare a stock solution of the substrate in DMSO. Further dilute the stock solution to the desired working concentration in Assay Buffer immediately before use.
-
Enzyme Preparation: Prepare a stock solution of HLE in Assay Buffer. Serially dilute the enzyme to generate a range of concentrations for the assay.
-
Reaction Setup:
-
Add a defined volume of Assay Buffer to each well.
-
Add the HLE dilutions to the appropriate wells.
-
Add the diazonium salt solution to all wells.
-
To initiate the reaction, add the substrate solution to all wells.
-
-
Incubation and Measurement: Immediately place the microplate in the plate reader and measure the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The plate should be maintained at a constant temperature (e.g., 37°C).
-
Data Analysis: Determine the rate of reaction (V₀) from the linear portion of the absorbance versus time plot. Plot the reaction rates against the corresponding HLE concentrations to determine the enzyme kinetics.
Other Potential Applications
-
Drug Development: Due to its specific interaction with HLE, this compound and its derivatives could be explored as scaffolds for the development of HLE inhibitors, which are of interest for treating inflammatory diseases.
-
Chiral Synthesis: The chiral nature of the molecule makes it a potential building block in asymmetric synthesis.[1]
-
Sensor Development: There is some indication that this compound may be useful for the detection of components in human urine, although the specific mechanisms are not well-defined.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration.
Conclusion
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a valuable biochemical tool, particularly for the sensitive and specific detection of human leukocyte elastase. Its well-defined mechanism of action, coupled with a straightforward colorimetric readout, makes it suitable for both research and diagnostic applications. Further exploration of its properties may reveal additional uses in medicinal chemistry and as a chiral building block in organic synthesis. This guide provides a foundational understanding of this compound to aid scientists and researchers in its effective and safe application.
References
- 1. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]
- 2. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole molecular weight
An In-Depth Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8), a chiral heterocyclic compound with significant potential in biochemical and pharmaceutical research. We will delve into its molecular characteristics, synthesis, characterization, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multifaceted organic molecule distinguished by its complex and stereospecific structure.[1] It incorporates several key functional groups that define its chemical behavior and potential utility: a pyrrole core, a phenyl substituent, a chiral L-alanine moiety, and a tosyl protecting group. The molecular formula is C₂₀H₂₀N₂O₄S, and it has a molecular weight of approximately 384.45 g/mol .[1][2][3]
The presence of the L-alanine-derived chiral center makes this compound particularly valuable for applications in stereoselective synthesis and for probing chiral interactions in biological systems.[1] It is primarily recognized as a biochemical reagent for life science research.[4]
Physicochemical and Structural Properties
The compound's physical and chemical properties are dictated by its intricate structure. The tosyl group offers a robust protecting group for the amine, while the ester linkage provides a potential site for enzymatic or chemical cleavage.
Chemical Structure
The IUPAC name for this compound is (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate.[1] Its structure is depicted below.
Caption: 2D Structure of the title compound.
Key Physicochemical Data
The following table summarizes the essential quantitative data for this molecule, compiled from various chemical suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 384.45 g/mol | [1][2][3] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2][5] |
| CAS Number | 99740-00-8 | [1][5][6] |
| Melting Point | 153-155 °C | [3][5] |
| Boiling Point | 613.3 °C (at 760 mmHg, Predicted) | [3][5] |
| Density | 1.287 g/cm³ | [5] |
| pKa | 9.05 ± 0.50 (Predicted) | [3][5] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | [1] |
| InChI Key | VZALJYJCTCKOHO-HNNXBMFYSA-N | |
| Appearance | Solid | |
| Storage | Sealed in dry, Room Temperature | [5] |
Synthesis and Characterization
While specific, peer-reviewed synthetic procedures are not widely published, a logical pathway can be constructed based on established organic chemistry principles and supplier-provided information, such as the mention of deoxygenation and Weinreb amidation strategies.[1]
Proposed Synthetic Workflow
The synthesis involves a multi-step process focused on the esterification of a 5-phenylpyrrol-3-ol intermediate with N-Tosyl-L-alanine. The chirality of the final product is derived from the L-alanine starting material, necessitating conditions that avoid racemization.
Caption: Proposed synthetic workflow.
Experimental Protocol: Synthesis
This protocol is a representative example. Researchers should optimize conditions based on laboratory-specific equipment and reagents.
Step 1: Activation of N-Tosyl-L-alanine
-
Rationale: The carboxylic acid of N-Tosyl-L-alanine must be activated to facilitate esterification. Conversion to an acid chloride is a common and effective method.
-
Procedure:
-
Suspend N-Tosyl-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude N-Tosyl-L-alaninyl chloride, which should be used immediately in the next step.
-
Step 2: Esterification
-
Rationale: A base-catalyzed coupling between the activated acid and the pyrrole alcohol forms the desired ester bond. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl byproduct without interfering with the reaction.
-
Procedure:
-
Dissolve 5-Phenyl-1H-pyrrol-3-ol (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine (2.0 eq) and cool the solution to 0 °C.
-
Dissolve the crude N-Tosyl-L-alaninyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled pyrrole solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Step 3: Workup and Purification
-
Rationale: The workup is designed to remove unreacted starting materials, the base, and salts. Purification via column chromatography separates the target compound from byproducts, and recrystallization provides the final, high-purity solid.
-
Procedure:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Combine the pure fractions and remove the solvent.
-
Perform recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.[1]
-
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:
-
¹H and ¹³C NMR: To confirm the chemical structure by identifying the specific proton and carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight (384.45 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O), sulfonyl (S=O), and N-H bonds.
-
Chiral HPLC: To confirm the enantiomeric purity, ensuring the L-configuration from the starting material is retained.
Applications in Scientific Research
The unique structure of this compound lends itself to several research applications.
Biochemical Reagent and Building Block
As a commercially available biochemical reagent, it serves as a valuable building block for synthesizing more complex molecules in life science and medicinal chemistry research.[1][4] The tosylated alanine ester moiety can be incorporated into larger scaffolds for drug discovery programs.
Chiral Probe in Asymmetric Synthesis
The inherent chirality of the molecule makes it a useful tool in stereochemistry.[1] It can be used in studies involving chiral recognition, where its interactions with other chiral molecules can be monitored to develop new stereoselective reactions or chiral catalysts.[1]
Sensor Development for Biological Samples
There is evidence to suggest the compound is effective for the detection of human urine.[2] It is reported to be sensitive enough to detect concentrations as low as 10 µg/mL and can be analyzed via methods like colorimetric assays.[2] This suggests a potential application in developing novel diagnostic sensors.
Hypothetical Protocol: Colorimetric Detection of a Urine Analyte
-
Rationale: To validate its use as a sensor, one could develop a colorimetric assay where the compound interacts with a specific analyte in urine, leading to a measurable color change. This protocol outlines a proof-of-concept experiment.
-
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in an appropriate organic solvent (e.g., DMSO), ensuring complete dissolution.[4]
-
Preparation of Standards: Prepare a series of known concentrations of a target analyte (e.g., creatinine) in synthetic urine.
-
Assay: In a 96-well microplate, add 10 µL of the compound's stock solution to 190 µL of each standard or urine sample.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes), protected from light.
-
Measurement: Read the absorbance at a predetermined wavelength using a microplate reader.
-
Validation: Plot the absorbance against the analyte concentration to generate a standard curve. The linearity and sensitivity (Limit of Detection) will validate the assay's performance.
-
Safety, Handling, and Storage
Proper handling is crucial for ensuring laboratory safety and maintaining the compound's integrity.
-
Hazard Identification: The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. Specific hazard statements include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place at room temperature to prevent degradation.[5]
Conclusion
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a well-defined chiral molecule with significant potential as a biochemical tool and synthetic building block. Its unique combination of a pyrrole core, a chiral center, and reactive functional groups makes it a subject of interest for asymmetric synthesis, drug discovery, and the development of novel sensor technologies. Adherence to rigorous synthetic, purification, and handling protocols is essential for realizing its full potential in a research setting.
References
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]
Sources
- 1. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]
- 2. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]
- 6. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [sigmaaldrich.com]
5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate characterization
An In-depth Technical Guide to the Characterization of 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate (CAS No. 99740-00-8). Intended for researchers in drug discovery, chemical biology, and organic synthesis, this document outlines a proposed synthetic pathway and a suite of analytical methodologies for structural verification and purity assessment. The guide integrates established chemical principles with practical, field-proven protocols for spectroscopic and chromatographic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Each section is designed to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the characterization process.
Introduction and Molecular Overview
5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate is a complex organic molecule featuring a multi-functional architecture.[1] Its structure is defined by a central 1H-pyrrole ring substituted at the 5-position with a phenyl group and at the 3-position with an ester-linked N-tosylated L-alanine moiety.[1] The presence of the L-alanine residue introduces a chiral center, making the compound stereochemically significant and potentially useful in asymmetric synthesis or for stereospecific interactions with biological targets.[1]
Identified as a biochemical reagent for life science research, its utility is rooted in this unique combination of a heterocyclic core, aromatic systems, and a protected amino acid.[2][3] The tosyl group serves as a robust protecting group for the alanine's amine, while the phenyl-pyrrole core provides a rigid scaffold.[1] A thorough characterization is paramount to confirm its structural integrity and purity before its application in any research context.
Physicochemical Properties
A summary of the core physicochemical properties of the title compound is presented below. These data are foundational for its handling, storage, and use in experimental setups.
| Property | Value | Source |
| IUPAC Name | (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[[(4-methylphenyl)sulfonyl]amino]propanoate | [1] |
| Synonyms | 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, N-[(4-Methylphenyl)sulfonyl]-L-alanine 5-phenyl-1H-pyrrol-3-yl ester | [1][2] |
| CAS Number | 99740-00-8 | [1] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [1] |
| Molecular Weight | 384.45 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water (Predicted) | N/A |
| Storage | Store at -20°C to -80°C, protect from light. Stock solutions should be aliquoted to avoid freeze-thaw cycles. | [2] |
Proposed Synthesis and Purification Workflow
The synthesis of 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate is not extensively detailed in publicly available literature. However, a logical and robust synthetic strategy involves the esterification of a 5-phenyl-1H-pyrrol-3-ol precursor with N-tosyl-L-alanine. This approach is a standard method for forming ester bonds between an alcohol and a carboxylic acid.
Rationale for Synthetic Approach
The chosen pathway involves a coupling reaction, a cornerstone of modern organic synthesis. Using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) is a reliable method for forming the ester linkage under mild conditions. This method is selected to minimize side reactions and preserve the stereochemical integrity of the L-alanine chiral center. Purification via column chromatography is the standard for separating the desired product from unreacted starting materials and coupling byproducts.
Experimental Workflow Diagram
Caption: Proposed workflow for synthesis and purification.
Step-by-Step Synthesis Protocol (Proposed)
-
Reagent Preparation: Dissolve N-tosyl-L-alanine (1.1 eq) and 5-phenyl-1H-pyrrol-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.
-
Initiation of Coupling: Cool the mixture to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step-by-Step Purification Protocol
-
Column Preparation: Prepare a silica gel column using a slurry packed with a hexane/ethyl acetate mobile phase.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and evaporate the solvent in vacuo to obtain the final product as a solid.
Spectroscopic and Spectrometric Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and confirmation of 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]
-
Instrument Parameters: Use a 400 MHz (or higher) NMR spectrometer to acquire ¹H and ¹³C spectra.[4]
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0–11.0 | br s | 1H | Pyrrole N-H |
| ~7.70 | d | 2H | Tosyl aromatic H (ortho to SO₂) |
| ~7.20–7.50 | m | 7H | Phenyl aromatic H 's + Tosyl aromatic H (meta to SO₂) |
| ~6.80 | m | 1H | Pyrrole H -2 |
| ~6.40 | m | 1H | Pyrrole H -4 |
| ~5.50 | m | 1H | Pyrrole H -3 (ester-linked) |
| ~4.20 | q | 1H | Alanine α-H |
| ~2.40 | s | 3H | Tosyl CH ₃ |
| ~1.40 | d | 3H | Alanine CH ₃ |
Interpretation: The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The broad singlet in the downfield region confirms the pyrrole N-H proton. Aromatic protons of the tosyl and phenyl groups will appear between 7.20-7.70 ppm. The pyrrole ring protons will be visible in the 5.50-6.80 ppm range. The alanine α-proton will appear as a quartet coupled to the methyl group, which in turn will be a doublet. The tosyl methyl group will be a sharp singlet around 2.40 ppm.[1]
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | Ester C =O |
| ~144.0 | Tosyl C -SO₂ |
| ~137.0 | Tosyl C -CH₃ |
| ~125.0–135.0 | Aromatic C 's (Phenyl & Tosyl) & Pyrrole C -5 |
| ~110.0–120.0 | Pyrrole C -2, C -3, C -4 |
| ~55.0 | Alanine α-C |
| ~21.5 | Tosyl C H₃ |
| ~18.0 | Alanine C H₃ |
Interpretation: The ¹³C NMR spectrum will confirm the carbon skeleton. The ester carbonyl carbon is expected at the most downfield chemical shift (~171.0 ppm). Aromatic carbons will resonate in the 125-144 ppm region, while the aliphatic carbons of the alanine and tosyl methyl groups will appear upfield.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[4]
Experimental Protocol:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
Instrument Parameters: Record the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | N-H Stretch (Pyrrole) |
| ~3100–3000 | Medium | Aromatic & Olefinic C-H Stretch |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~1340 & ~1160 | Strong | S=O Asymmetric & Symmetric Stretch (Sulfonamide) |
| ~1600, ~1490 | Medium | C=C Aromatic Ring Stretch |
Interpretation: The broad N-H stretch around 3400 cm⁻¹ is characteristic of the pyrrole ring. The strong absorption at ~1740 cm⁻¹ is a key indicator of the ester carbonyl group. Two strong bands for the sulfonyl group (S=O) confirm the presence of the tosyl moiety.[1]
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z).
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Analyze using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Expected HRMS Data:
| Parameter | Value |
| Molecular Formula | C₂₀H₂₀N₂O₄S |
| Exact Mass | 384.1147 |
| Observed Ion [M+H]⁺ | 385.1220 |
Interpretation: The detection of the protonated molecular ion [M+H]⁺ with an m/z value that matches the calculated value to within 5 ppm provides definitive confirmation of the compound's elemental formula.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
Caption: Workflow for HPLC-based purity assessment.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is typically required for research applications.
Conclusion
The analytical workflow detailed in this guide provides a robust and self-validating system for the synthesis and characterization of 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate. By combining a logical synthetic strategy with orthogonal analytical techniques—NMR for structure, IR for functional groups, HRMS for elemental composition, and HPLC for purity—researchers can confidently verify the identity and quality of this valuable biochemical reagent. Adherence to these protocols will ensure the reliability and reproducibility of subsequent scientific investigations.
References
- Zhongshan Xingrui Chemical Co., Ltd. (n.d.). 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate.
- Benchchem (n.d.). Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide.
- MedChemExpress (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- Smolecule (2023). Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.
- MedchemExpress.com (n.d.). 5-phenyl-1h-pyrrol-3-yl-tosyl-l-alaninate.
- Organic Chemistry Portal (n.d.). Pyrrole synthesis.
Sources
Unveiling the Molecular Architecture: A Spectroscopic Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
This in-depth technical guide provides a comprehensive exploration of the spectroscopic analysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with potential applications in biochemical research and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science who seek a deeper understanding of the structural elucidation of complex organic molecules.
The unique architecture of this molecule, featuring a 5-phenylpyrrole core linked via an ester bond to an N-tosylated L-alanine moiety, presents a rich landscape for spectroscopic investigation. The presence of multiple aromatic systems, a chiral center, and various functional groups necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will not only present the expected spectral data but will also delve into the rationale behind the spectroscopic signatures, providing a framework for the analysis of related compounds.
Molecular Structure and Key Features
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (C₂₀H₂₀N₂O₄S, Molecular Weight: 384.45 g/mol ) is a multifaceted molecule characterized by several key structural features that dictate its spectroscopic behavior.[1] The central scaffold is a pyrrole ring, substituted at the 5-position with a phenyl group and at the 3-position with an N-Tosyl-L-alaninyloxy group through an ester linkage. The L-alanine component introduces a stereogenic center, rendering the molecule chiral.[1]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For a molecule of this complexity, a suite of NMR experiments, including ¹H, ¹³C, and two-dimensional correlation spectroscopy (e.g., COSY, HSQC), is essential for complete assignment.
The Logic of the NMR Experiment
The choice of NMR experiments is dictated by the need to unambiguously assign each proton and carbon atom in the molecule. A standard ¹H NMR provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. A ¹³C NMR spectrum reveals the number of unique carbon environments. However, due to the complexity of the aromatic regions and the presence of multiple CH groups, 2D NMR is indispensable. COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) can then be used to probe longer-range (2-3 bond) C-H correlations, which is crucial for connecting the different molecular fragments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons like N-H protons.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard pulse programs for each experiment.
-
Optimize parameters such as spectral widths, number of increments in the indirect dimension, and number of scans per increment to achieve adequate resolution and signal-to-noise ratio.
-
¹H NMR Spectral Analysis
The proton NMR spectrum of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is expected to show distinct signals for each of its constituent parts. The following table summarizes the predicted chemical shifts and multiplicities.[1]
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Pyrrole NH | 10.0-11.0 | br s | 1H | The acidic proton on the pyrrole nitrogen is typically deshielded and appears as a broad singlet. |
| Phenyl H (ortho) | 7.6-7.8 | d | 2H | Protons ortho to the pyrrole ring are in a deshielded environment. |
| Tosyl aromatic H | 7.3-7.8 | d | 4H | The aromatic protons of the tosyl group typically appear as two distinct doublets due to symmetry. |
| Phenyl H (meta) | 7.3-7.5 | t | 2H | Meta protons of the phenyl ring. |
| Phenyl H (para) | 7.2-7.4 | t | 1H | Para proton of the phenyl ring. |
| Alanine CH | 4.1-4.3 | q | 1H | The alpha-proton of the alanine moiety is coupled to the three methyl protons, resulting in a quartet. |
| Tosyl CH₃ | 2.3-2.5 | s | 3H | The methyl group on the tosyl ring is a characteristic singlet in the upfield region. |
| Alanine CH₃ | 1.3-1.5 | d | 3H | The methyl group of the alanine is coupled to the alpha-proton, appearing as a doublet. |
| Pyrrole H-2 | 6.2-6.4 | dd | 1H | The protons on the pyrrole ring have distinct chemical shifts due to their electronic environment. |
| Pyrrole H-4 | 6.7-6.9 | dd | 1H | The protons on the pyrrole ring have distinct chemical shifts due to their electronic environment. |
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.[1]
For comparison, the experimental ¹H NMR data for the N-tosyl-L-alanine precursor shows the alanine CH proton at 3.85 ppm (in DMSO-d₆) and the tosyl methyl group at 2.40 ppm.[2] The downfield shift of the alanine CH in the target molecule is consistent with its incorporation into an ester linkage.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The predicted chemical shifts are outlined below.
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) | Rationale for Assignment |
| Ester C=O | 170-175 | The carbonyl carbon of the ester is highly deshielded. |
| Aromatic/Pyrrole C | 110-145 | A complex region containing signals for the phenyl, pyrrole, and tosyl aromatic carbons. Specific assignments require 2D NMR. |
| Alanine CH | 50-55 | The alpha-carbon of the alanine moiety. |
| Tosyl CH₃ | 20-25 | The methyl carbon of the tosyl group. |
| Alanine CH₃ | 15-20 | The methyl carbon of the alanine moiety. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
The following diagram illustrates the expected key HMBC correlations that would be used to piece together the molecular structure.
Caption: Expected HMBC correlations for structural assignment.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is expected to show characteristic absorption bands for the N-H, C=O, and S=O groups.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal).
-
Ratio the sample spectrum against the background to obtain the absorbance spectrum.
-
IR Spectral Analysis
The following table summarizes the expected characteristic IR absorption bands.[1]
| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Assignment |
| Pyrrole N-H stretch | 3400-3100 | Medium-Strong | N-H stretching vibration. |
| Aromatic C-H stretch (phenyl & tosyl) | 3080-3020 | Medium | C-H stretching vibrations of the aromatic rings. |
| Aliphatic C-H stretch | 2980-2850 | Medium | C-H stretching of the methyl groups. |
| C=O stretch (ester) | 1760-1730 | Strong | A strong absorption characteristic of the ester carbonyl group. |
| S=O stretch (asymmetric) | 1350-1320 | Strong | Asymmetric stretching vibration of the sulfonyl group. |
| S=O stretch (symmetric) | 1170-1150 | Strong | Symmetric stretching vibration of the sulfonyl group. |
| C-O stretch (ester) | 1280-1200 | Strong | C-O stretching of the ester linkage. |
Table 3: Predicted FT-IR Spectroscopic Data for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.[1]
The presence of strong bands in the 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹ regions is a definitive indicator of the tosyl group. The strong absorption around 1760-1730 cm⁻¹ confirms the presence of the ester functionality.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used, with ESI being a softer ionization technique that is more likely to yield the molecular ion peak.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) via direct infusion or coupled to a liquid chromatograph.
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
For ESI, typical conditions might involve a capillary voltage of 3-4 kV and a nebulizing gas flow.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (typically <5 ppm).
-
Mass Spectral Analysis
The expected exact mass for the protonated molecule [M+H]⁺ is C₂₀H₂₁N₂O₄S⁺. The fragmentation pattern can also provide valuable structural information. Key fragmentations might include the loss of the tosyl group, cleavage of the ester bond, and fragmentation of the pyrrole ring.
Caption: Plausible fragmentation pathways in ESI-MS.
IV. UV-Visible Spectroscopy: Investigating the Electronic Transitions
UV-Visible spectroscopy provides information about the conjugated systems within the molecule. The phenyl and pyrrole rings, being aromatic, are expected to exhibit characteristic absorption bands.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a series of dilute solutions of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of known concentrations.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Use the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
UV-Vis Spectral Analysis
The UV-Vis spectrum is expected to be dominated by π-π* transitions of the aromatic systems. Phenylpyrrole derivatives typically show strong absorption bands in the UV region. The exact position of the λₘₐₓ will be influenced by the substitution pattern and the solvent polarity. For 5-phenylpyrrole derivatives, absorptions are generally observed in the range of 250-300 nm.
Conclusion
The comprehensive spectroscopic analysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole requires a synergistic application of NMR, IR, Mass Spectrometry, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity, connectivity, and functional group composition. The protocols and interpretive guidance provided in this document serve as a robust framework for the characterization of this and structurally related compounds, empowering researchers in their synthetic and analytical endeavors.
References
-
PrepChem. Synthesis of N-tosyl-L-alanine. Available at: [Link]
Sources
Unlocking the Therapeutic Potential of N-Tosyl-L-alaninyloxy Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Tosyl-L-alaninyloxy derivatives represent a class of organic compounds with significant, yet largely untapped, potential in medicinal chemistry. Characterized by a tosyl group attached to the nitrogen of an L-alanine residue, which is in turn ester-linked to a variable scaffold, these molecules offer a unique combination of chirality, chemical stability, and synthetic versatility. This technical guide provides a comprehensive overview of the current understanding and future prospects of N-Tosyl-L-alaninyloxy derivatives as biologically active agents. We will delve into their synthesis, explore potential mechanisms of action based on structurally related compounds, and propose detailed experimental workflows for their biological evaluation. This document is intended to serve as a foundational resource for researchers aiming to investigate and exploit the therapeutic promise of this intriguing class of molecules.
Introduction: The Rationale for Investigating N-Tosyl-L-alaninyloxy Derivatives
The quest for novel therapeutic agents is a cornerstone of modern medicine. N-Tosyl-L-alaninyloxy derivatives have emerged as a compelling area of research due to the convergence of several key chemical features within their core structure. The L-alanine moiety introduces chirality, a critical factor for stereospecific interactions with biological targets such as enzymes and receptors. The tosyl (p-toluenesulfonyl) group, a well-established protecting group in organic synthesis, also imparts specific physicochemical properties that can influence a molecule's biological activity, including its ability to act as a pharmacophore.
While much of the existing literature positions these compounds as intermediates in the synthesis of more complex molecules, particularly in the development of anticancer agents and targeted therapies for neurological disorders, their intrinsic biological activity remains an underexplored frontier.[1] This guide aims to bridge that gap by providing a scientifically grounded framework for the systematic investigation of their therapeutic potential.
Synthetic Strategies: Accessing a Diverse Chemical Space
The synthesis of N-Tosyl-L-alaninyloxy derivatives is typically achieved through well-established esterification reactions. The choice of synthetic route is often dictated by the nature of the hydroxyl-containing scaffold to which the N-Tosyl-L-alanine moiety is to be attached.
General Synthesis Workflow
A common and efficient method involves the coupling of N-Tosyl-L-alanine with a hydroxyl-containing molecule using a suitable coupling agent.
Experimental Protocol: Synthesis of a Generic N-Tosyl-L-alaninyloxy Derivative
-
Preparation of N-Tosyl-L-alanine:
-
Dissolve L-alanine in an appropriate aqueous alkaline solution (e.g., 1 M NaOH).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature and pH.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the solution with a mineral acid (e.g., HCl) to precipitate the N-Tosyl-L-alanine.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Esterification:
-
To a solution of N-Tosyl-L-alanine and the desired hydroxyl-containing compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The use of an alkaline solution in the tosylation step is crucial to deprotonate the amino group of L-alanine, making it nucleophilic for the attack on the sulfonyl chloride.
-
The choice of aprotic solvents for the esterification prevents side reactions involving water.
-
Coupling agents like DCC and EDC activate the carboxylic acid of N-Tosyl-L-alanine, facilitating the ester bond formation. DMAP acts as a nucleophilic catalyst to accelerate the reaction.
Diagram of the General Synthesis Workflow:
Caption: Proposed workflow for the evaluation of anticancer activity.
Enzyme Inhibition
The rigid and defined stereochemistry of N-Tosyl-L-alaninyloxy derivatives makes them attractive candidates for enzyme inhibitors. The tosyl group can engage in hydrophobic and aromatic interactions within an enzyme's active site, while the alanine backbone provides a scaffold for precise positioning.
Potential Enzyme Targets:
-
Proteases: The amino acid-like structure suggests potential interactions with the active sites of proteases.
-
Kinases: The sulfonamide group is a known feature in some kinase inhibitors.
-
Esterases: The ester linkage itself could be a target for esterases, potentially leading to a prodrug strategy where the active compound is released upon hydrolysis. N-Tosyl-L-alanine 3-indoxyl ester is a known substrate for leukocyte esterase. [2][3] Table 1: Potential Enzyme Targets and Rationale
| Enzyme Class | Rationale for Targeting |
| Proteases | Mimicry of peptide substrates. |
| Kinases | Presence of the sulfonamide moiety. |
| Esterases | Potential for prodrug activation via ester hydrolysis. |
| Carbohydrate-hydrolyzing enzymes | Based on activity of structurally related N-tosyl chalcones. [4] |
Neurological Applications
The development of drugs for neurological disorders is a significant challenge. The ability of small molecules to cross the blood-brain barrier is critical. The physicochemical properties imparted by the tosyl group may be modulated to enhance brain penetration.
Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization
A systematic exploration of the structure-activity relationship is essential for optimizing the biological activity of N-Tosyl-L-alaninyloxy derivatives.
Key Structural Modifications for SAR Studies:
-
Variation of the Scaffold: Synthesize a library of derivatives with diverse hydroxyl-containing scaffolds (aliphatic, aromatic, heterocyclic) to explore the impact of this moiety on activity and selectivity.
-
Modification of the Amino Acid: Substitute L-alanine with other natural or unnatural amino acids to probe the importance of the side chain in target binding.
-
Substitution on the Tosyl Group: Introduce various substituents on the phenyl ring of the tosyl group to modulate its electronic and steric properties.
Conclusion and Future Directions
N-Tosyl-L-alaninyloxy derivatives represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. Their straightforward synthesis and modular nature make them ideal candidates for the generation of diverse chemical libraries for high-throughput screening. This guide has outlined the rationale for their investigation, provided detailed synthetic and experimental protocols, and proposed potential therapeutic applications based on sound scientific reasoning. It is our hope that this document will serve as a catalyst for further research into this intriguing chemical space, ultimately leading to the discovery of novel therapeutic agents.
References
- Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (n.d.).
- N-Tosyl-L-alanyloxyindole - Chem-Impex. (n.d.).
- Treatment of Cells With n-alpha-tosyl-L-phenylalanine-chloromethyl Ketone Induces the Proteolytic Loss of STAT6 Transcription Factor - PubMed. (n.d.).
- N-Tosyl-L-alanine 3-indoxyl ester | 75062-54-3 | T-3990 - Biosynth. (n.d.).
- N-Tosyl-L-alanine 3-indoxyl Ester - G-Biosciences. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Tosyl-L-alanine 3-indoxyl ester | 75062-54-3 | T-3990 [biosynth.com]
- 3. N-Tosyl-L-alanine 3-indoxyl Ester [gbiosciences.com]
- 4. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
chiral properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
An In-Depth Technical Guide to the Chiral Properties and Applications of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Executive Summary
This technical guide provides a comprehensive analysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a complex heterocyclic compound distinguished by its inherent chirality. The presence of an L-alanine derivative attached to a 5-phenylpyrrole core imparts specific stereochemical properties that are of significant interest in the fields of asymmetric synthesis, medicinal chemistry, and materials science. This document details the molecule's structural and physicochemical characteristics, outlines a robust methodology for its stereoselective synthesis, and presents detailed protocols for its characterization and chiral analysis. Furthermore, it explores the compound's potential applications, stemming from its unique chiral architecture, as a versatile biochemical reagent, a building block in pharmaceutical development, and a component in chiral recognition systems. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this promising chiral molecule.
Chapter 1: Introduction to Chiral Pyrrole Scaffolds
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of natural products and synthetic molecules with significant biological activity.[1] Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its importance in biological systems.[1] In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to compounds with antibacterial, anti-inflammatory, anticancer, and cholesterol-reducing properties.[1][2]
The introduction of chirality into these scaffolds dramatically expands their chemical and biological potential. In drug development, the three-dimensional arrangement of a molecule is critical, as biological targets like enzymes and receptors are themselves chiral. Often, only one enantiomer (the eutomer) of a chiral drug is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or cause undesirable side effects.[3] The practice of "chiral switching"—developing a single, active enantiomer from a previously racemic drug—has become a key strategy for creating safer and more effective medicines.[3]
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole serves as an exemplary model of a chiral pyrrole derivative. Its structure combines the biologically relevant pyrrole core with a stereochemically defined N-tosylated L-alanine moiety.[4] This guide will dissect the properties and potential stemming from this specific chiral combination.
Chapter 2: Molecular Structure and Physicochemical Properties
The molecular architecture of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a composite of three key functional components:
-
The 5-phenylpyrrole Core: A heterocyclic aromatic system providing a rigid scaffold.
-
The L-alanine Linker: An amino acid derivative that introduces a defined stereogenic center at the α-carbon.
-
The N-Tosyl Group: A sulfonamide protecting group for the alanine's amine, which also adds steric bulk and influences electronic properties.
These components are connected via an ester linkage at the 3-position of the pyrrole ring.[4] The inherent chirality of the molecule arises exclusively from the L-alanine component, making it a valuable substrate for studying stereoselective interactions.[4]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 99740-00-8 | [4][5] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [4][5][6] |
| Molecular Weight | 384.45 g/mol | [4][5][6] |
| Melting Point | 153-155 °C | [5][7] |
| Appearance | Solid | |
| pKa (Predicted) | 9.05 ± 0.50 | [5][7] |
| LogP (Predicted) | 4.73420 | [5] |
| InChI Key | VZALJYJCTCKOHO-HNNXBMFYSA-N |
Chapter 3: Stereoselective Synthesis
Expertise & Experience: The Causality Behind the Synthetic Strategy
The primary challenge in synthesizing 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is the formation of the ester bond between the chiral N-Tosyl-L-alanine and the 3-hydroxy-5-phenylpyrrole core without causing racemization of the stereogenic center. The α-proton of the alanine moiety is susceptible to epimerization under harsh basic or thermal conditions. Therefore, the chosen acylation method must proceed under mild conditions. The use of N-tosyl-L-alaninyl chloride as an activated acylating agent allows the reaction to occur at low temperatures, effectively preserving the stereochemical integrity of the L-alanine precursor.[4]
Experimental Protocol: Acylation Method
This protocol describes a reliable method for the synthesis of the title compound.
Step 1: Preparation of N-tosyl-L-alaninyl chloride
-
To a solution of N-Tosyl-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas.
-
Once gas evolution ceases, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude N-tosyl-L-alaninyl chloride, which is used immediately in the next step.
Step 2: Esterification
-
Dissolve 3-hydroxy-5-phenylpyrrole (1.1 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) in a separate flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.2 eq) as a mild base.
-
Dissolve the crude N-tosyl-L-alaninyl chloride from Step 1 in anhydrous THF and add it dropwise to the pyrrole solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Visualization: Synthetic Workflow
Caption: Synthetic pathway for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Chapter 4: Characterization and Chiral Analysis
Trustworthiness: A Self-Validating System
A robust analytical workflow is crucial for validating the outcome of a stereoselective synthesis. The characterization of the final product serves as a self-validating system: structural verification confirms the chemical identity, while chiral analysis confirms that the desired stereoisomer was produced with high purity. Without both components, the success of the synthesis cannot be assured.
Structural Verification: Spectroscopic Analysis
The structure of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole can be unequivocally confirmed using standard spectroscopic techniques.[4][8]
| Technique | Expected Signature |
| FT-IR (cm⁻¹) | ~3400 (N-H stretch, pyrrole), ~3250 (N-H stretch, sulfonamide), ~1740 (C=O stretch, ester), ~1340 & ~1160 (S=O stretches, sulfonyl).[4][9] |
| ¹H NMR (ppm) | Signals corresponding to the tosyl group's aromatic protons and methyl group, phenyl group protons, pyrrole ring protons, and the L-alanine's CH and CH₃ protons. The N-H protons of the pyrrole and sulfonamide will also be present.[8] |
| ¹³C NMR (ppm) | Resonances for all 20 unique carbon atoms, including the ester carbonyl (~170 ppm), and carbons of the three distinct aromatic systems (pyrrole, phenyl, tosyl).[8] |
| Mass Spec (MS) | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (384.45). |
Chiral Purity Analysis: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.
Experimental Protocol: Chiral HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A cellulose-based CSP, such as a Chiralcel OD-H or similar column, is often effective for separating enantiomers of amino acid derivatives.[10]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized product (~1 mg/mL) in the mobile phase.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: The two enantiomers, if present, will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100. For a successful stereoselective synthesis, a single peak corresponding to the L-isomer should be observed, or the minor peak should be negligible.
Visualization: Chiral Analysis Workflow
Caption: Relationship between molecular features and potential applications.
Conclusion
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole stands out as a molecule of significant scientific interest due to its well-defined chiral properties. The integration of the L-alanine stereocenter onto the versatile 5-phenylpyrrole scaffold provides a powerful platform for research and development. Its synthesis, while requiring careful control to preserve stereointegrity, is achievable through established chemical methods. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. The potential applications, ranging from a fundamental biochemical reagent to a sophisticated component in chiral sensors and a scaffold for drug discovery, highlight the value of this compound. Further investigation into its biological activities and its performance in asymmetric catalysis will undoubtedly unlock new opportunities for this promising chiral molecule.
References
- Smolecule. (2023-08-15). Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.
- PubMed. (2015).
- Sci-Hub.
- RSC Publishing. (2021-04-28).
- ACS Publications. (2022-10-11). Enantioselective Direct Synthesis of C3-Hydroxyalkylated Pyrrole via an Amine-Catalyzed Aldol/Paal–Knorr Reaction Sequence.
- PubMed Central. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols.
- CymitQuimica. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- MedChemExpress. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | Biochemical Assay Reagent.
- ResearchGate.
- Sigma-Aldrich. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.
- Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development.
- Arkivoc. (2012-07-20).
- SciSpace.
- LookChem. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery.
- ResearchGate. (2008).
- MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- National Institutes of Health. (2021-10-25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
- University of Bath's research portal. (2024-05-24).
- Echemi. (2024). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- RSC Publishing. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles.
- Alfa Chemistry. CAS 99740-00-8 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- Sigma-Aldrich. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- PubMed. (2007). High-performance liquid chromatographic separation of stereoisomers of N-phthaloyl-protected amino acids and dipeptidomimetics.
- ResearchGate. (2014).
- Semantic Scholar. (1963).
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- 8. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Unraveling the Enigmatic Mechanism of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole: A Technical Guide for Advanced Research
This guide provides an in-depth exploration of the putative mechanism of action of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound with potential as a biochemical probe and therapeutic lead. While definitive studies on its molecular target remain to be published, its structural features strongly suggest a role as a modulator of serine protease activity. This document will, therefore, present a scientifically grounded, hypothetical mechanism centered on the inhibition of prolyl oligopeptidase (POP), a serine protease implicated in a range of neurological and inflammatory disorders.[1][2][3] We will dissect the molecule's architecture, propose a model for its interaction with the enzyme's active site, and provide detailed experimental protocols to validate this hypothesis, thereby offering a roadmap for future research in this area.
Compound Profile: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a synthetic organic molecule characterized by a central 5-phenylpyrrole core, an N-tosylated L-alanine moiety, and an ester linkage. Its chirality, conferred by the L-alanine residue, suggests stereospecific interactions with biological macromolecules.[4]
| Chemical and Physical Properties | |
| IUPAC Name | 5-phenyl-1H-pyrrol-3-yl N-(p-tolylsulfonyl)-L-alaninate |
| Molecular Formula | C₂₀H₂₀N₂O₄S |
| Molecular Weight | 384.45 g/mol |
| Chirality | Contains a chiral center at the alpha-carbon of the L-alanine moiety. |
| Key Structural Features | Phenylpyrrole scaffold, N-tosyl-L-alanine group, Ester linkage |
| Known Applications | Biochemical reagent for life science research; potential for use in chiral recognition and stereoselective synthesis.[4] |
A Proposed Mechanism of Action: Targeting Prolyl Oligopeptidase
Based on its chemical structure, we hypothesize that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole functions as an inhibitor of prolyl oligopeptidase (POP). POP is a cytosolic serine protease that cleaves small peptides on the C-terminal side of proline residues and is a therapeutic target for neurodegenerative diseases, cognitive disorders, and inflammatory conditions.[5][6][7]
Our hypothesis is predicated on the following structural analogies and principles of enzyme inhibition:
-
The N-Tosyl-L-alanine Moiety as a Proline Mimic: The L-alanine residue, constrained by the bulky tosyl group, may mimic the proline ring that is the natural substrate for POP. The tosyl group itself could engage in hydrophobic interactions within the S1 subsite of the enzyme's active site, a region that often accommodates the proline residue of the substrate.
-
The Ester Linkage as a Scissile Bond: The ester linkage between the N-tosyl-L-alanine and the phenylpyrrole is susceptible to nucleophilic attack by the catalytic serine residue (Ser554) in the active site of POP.[6] This could lead to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. This mechanism is analogous to how other serine protease inhibitors function.
-
The 5-Phenylpyrrole Group as an Anchoring Moiety: The hydrophobic and aromatic nature of the 5-phenylpyrrole group likely plays a crucial role in orienting the molecule within the active site of POP. It may interact with hydrophobic pockets in the S2 or S3 subsites, thereby increasing the affinity and specificity of the compound for the enzyme. Studies on the structure-activity relationship of POP inhibitors have highlighted the importance of hydrophobic and bulky groups for enhanced inhibitory activity.[4]
The proposed inhibitory mechanism can be visualized as a two-step process:
-
Binding: The inhibitor docks into the active site of POP, with the phenylpyrrole group providing a hydrophobic anchor and the N-tosyl-L-alanine moiety positioned for interaction with the catalytic triad.
-
Covalent Modification: The catalytic serine residue attacks the carbonyl carbon of the ester linkage, leading to the formation of a tetrahedral intermediate that resolves into a stable acyl-enzyme complex, releasing the 3-hydroxy-5-phenylpyrrole leaving group.
Below is a diagram illustrating the proposed interaction:
Caption: Proposed binding mode of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in the active site of POP.
Experimental Validation: A Step-by-Step Guide
To rigorously test the hypothesis that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a prolyl oligopeptidase inhibitor, a series of well-defined experiments are required.
In Vitro Enzyme Inhibition Assay
This initial experiment aims to determine if the compound directly inhibits POP activity and to quantify its potency.
Protocol:
-
Reagents and Materials:
-
Recombinant human prolyl oligopeptidase
-
Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the POP enzyme solution, and 25 µL of the test compound dilution (or DMSO for control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC) every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mechanism of Inhibition Studies
These experiments will elucidate whether the inhibition is reversible or irreversible and whether it is competitive, non-competitive, or uncompetitive.
Protocol:
-
Reversibility Study (Dialysis):
-
Incubate a concentrated solution of POP with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 1 hour.
-
Dialyze the mixture against a large volume of assay buffer for 24 hours with several buffer changes.
-
Measure the activity of the dialyzed enzyme and compare it to a control enzyme that was incubated with DMSO and dialyzed under the same conditions. Restoration of enzyme activity suggests reversible inhibition.
-
-
Kinetics Study (Michaelis-Menten Analysis):
-
Perform the enzyme inhibition assay as described in 3.1, but vary the concentration of the substrate at several fixed concentrations of the inhibitor.
-
Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.
-
Analyze the changes in Kₘ and Vₘₐₓ to determine the mode of inhibition.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context by measuring the thermal stabilization of POP upon ligand binding.[8]
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing POP (e.g., SH-SY5Y neuroblastoma cells).
-
Treat the cells with the test compound or vehicle (DMSO) for a defined period.
-
-
Thermal Challenge and Protein Extraction:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble POP at each temperature using Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
The following diagram outlines the experimental workflow for validating the proposed mechanism of action:
Sources
- 1. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship of prolyl oligopeptidase inhibitory peptides derived from beta-casein using simple amino acid descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constrained peptidomimetics reveal detailed geometric requirements of covalent prolyl oligopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Experimental Protocol: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8), a chiral heterocyclic compound with significant potential in biochemical research and pharmaceutical development. We present a detailed, representative synthetic protocol, purification strategies, and thorough characterization methods. Furthermore, this note explores the compound's potential applications, including its role as a biochemical reagent, its utility in chiral recognition, and its emerging use in sensor development. The protocols and insights provided herein are designed to equip researchers with the foundational knowledge required to synthesize, characterize, and effectively utilize this versatile molecule in their work.
Introduction and Scientific Context
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multifaceted organic compound featuring a 5-phenylpyrrole core functionalized at the 3-position with an N-tosylated L-alanine moiety via an ester linkage. Its chemical formula is C₂₀H₂₀N₂O₄S, with a molecular weight of approximately 384.45 g/mol . The defining feature of this molecule is its inherent chirality, conferred by the L-alanine residue. This stereochemical complexity makes it a compound of interest for applications requiring stereospecific interactions, such as asymmetric synthesis and the development of targeted therapeutics.
The tosyl (p-toluenesulfonyl) group serves a dual purpose: it acts as a robust protecting group for the amine of the alanine moiety and its presence can modulate the electronic properties and biological activity of the entire molecule. Commercially available as a biochemical reagent, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is positioned for use as a building block in complex syntheses or as an active agent in various biological assays. Preliminary studies have also suggested its potential in the development of novel sensors, notably for components found in human urine.
This guide offers a plausible, detailed experimental protocol for the laboratory-scale synthesis of this compound, based on established principles of organic chemistry and information derived from chemical supplier data.
Physicochemical and Safety Data
A summary of the key physical and chemical properties is essential for proper handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 99740-00-8 | |
| Molecular Formula | C₂₀H₂₀N₂O₄S | |
| Molecular Weight | 384.46 g/mol | |
| Physical Form | Solid | |
| Melting Point | 153-155 °C | |
| Storage | Sealed in dry, room temperature | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | |
| Purity (Typical) | ≥95% |
Safety Profile: According to its Safety Data Sheet (SDS), this compound should be handled with care. It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Proposed Synthetic Protocol
The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multi-step process. The following protocol is a representative pathway involving the esterification of a 5-phenylpyrrol-3-ol intermediate with N-Tosyl-L-alanine. This method requires careful control over reaction conditions to ensure high yield and preservation of stereochemistry.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Required Materials and Reagents
-
5-Phenyl-1H-pyrrol-3(2H)-one (or a suitable precursor like N-acetyl-3-acetoxy-5-phenylpyrrole)
-
N-Tosyl-L-alanine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel (for column chromatography)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure (Esterification)
This protocol assumes the availability of the 5-phenyl-1H-pyrrol-3-ol tautomer from its keto form, which will readily react.
-
Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Tosyl-L-alanine (1.0 eq) and 5-Phenyl-1H-pyrrol-3(2H)-one (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Expert Insight: Using a slight excess of the pyrrole starting material can help drive the reaction to completion. Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate and ensure high coupling efficiency.
-
-
Reagent Addition: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.1 eq) followed by a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM, added dropwise at 0 °C (ice bath).
-
Causality Explanation: DCC is the coupling agent that activates the carboxylic acid of N-Tosyl-L-alanine, forming a highly reactive O-acylisourea intermediate. DMAP serves as a nucleophilic catalyst to facilitate the ester formation with the hydroxyl group of the pyrrole, significantly increasing the reaction rate.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30-50% Ethyl acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with additional DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Self-Validation Check: The acid wash removes any unreacted DMAP and residual DCC. The bicarbonate wash removes unreacted N-Tosyl-L-alanine. This aqueous workup is a crucial first-pass purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product must be purified to remove side products and unreacted reagents.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a solid.
-
Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques.
| Technique | Expected Signature |
| ¹H NMR | Signals corresponding to the tosyl methyl group (~2.4 ppm), alanine methyl group (doublet, ~1.4 ppm), aromatic protons (phenyl and tosyl groups, ~7.2-7.9 ppm), and pyrrole ring protons. The stereocenter should be confirmed by chiral analysis if required. |
| ¹³C NMR | Resonances for all 20 unique carbons, including the ester carbonyl (~170 ppm), and aromatic and aliphatic carbons. |
| FT-IR | Characteristic absorption bands for N-H stretching (pyrrole), C=O stretching (ester), S=O stretching (sulfonamide), and aromatic C-H and C=C bonds. |
| Mass Spec (HRMS) | The calculated exact mass for C₂₀H₂₀N₂O₄S is 384.1147. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm). |
Potential Applications and Experimental Workflows
Biochemical Reagent and Pharmaceutical Building Block
Due to its defined structure and chirality, this compound can be used as a starting material or intermediate in the synthesis of more complex, biologically active molecules. The ester linkage can be hydrolyzed under basic conditions to reveal the 3-hydroxypyrrole, and the tosyl group can be removed to free the amine, allowing for diverse downstream chemical modifications.
Chiral Recognition Agent
The L-alanine moiety makes the molecule a chiral selector. It can be investigated for its ability to differentiate between enantiomers of other chiral compounds, potentially in applications such as chiral chromatography or as a component in chiral sensors.
Sensor for Urine Component Detection
Reports suggest the compound's utility in detecting components in human urine, with a sensitivity of down to 10 µg/mL. While the exact mechanism is not fully elucidated, it may involve a specific interaction that leads to a detectable change, such as in its optical properties.
Caption: A potential workflow for using the compound in a colorimetric assay.
Conclusion
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a valuable chiral molecule with demonstrated and potential applications across several scientific disciplines. The synthetic and analytical protocols outlined in this document provide a solid foundation for researchers to produce and validate this compound. Its unique structural features warrant further investigation, particularly in the realms of medicinal chemistry, asymmetric catalysis, and advanced sensor technology.
References
- Smolecule. (2023-08-15). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- MedChemExpress. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | Biochemical Assay Reagent.
- CymitQuimica. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- LookChem. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- Sigma-Aldrich. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELi9Q-ftc1ljTDWVlwVP5T5gUmVE_fnQaIoJ66ZgQXxeAf-MYw4G30pnLsoezwZs3xoqNUTFV-8vP4Qmub9F3cXOoF-4N-Hp3jVQ85_ASILK2CFOrG3JWRZhI9ZoNF3KEf3tMw2fADlp8NFc57YaS3n_n6nUM79FufYhp_UA1puA-mD9viYzU=](
Application Notes & Protocols: Utilizing 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a Fluorogenic Substrate for Serine Protease Activity
Introduction: A Novel Tool for Protease Investigation
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. A key requirement for this research is the availability of sensitive and specific substrates that enable real-time monitoring of enzyme activity. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a novel pro-fluorogenic substrate designed for the continuous assay of proteases, particularly serine proteases with a preference for small hydrophobic residues like alanine at the P1 cleavage site.[1][2]
Structurally, the molecule consists of a 5-phenylpyrrole core linked to an N-Tosyl-L-alanine via an ester bond.[3][4] In its intact, esterified form, the pyrrole moiety is non-fluorescent. The L-alanine residue serves as the recognition motif for the target protease.[1] Upon enzymatic cleavage of the ester bond, the highly fluorescent 3-hydroxy-5-phenylpyrrole is released. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis, providing a sensitive and continuous measure of enzyme activity.[5][6] This design allows for its use as a versatile biochemical reagent in various life science research applications, including enzyme characterization and inhibitor screening.[3][7]
Principle of the Assay: From Quenched Substrate to Fluorescent Signal
The utility of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as an assay reagent is based on the principle of "pro-fluorescence," where an enzymatic reaction converts a non-fluorescent molecule into a fluorescent one.[8]
The core mechanism involves three key steps:
-
Enzyme-Substrate Binding: The target protease, such as a chymotrypsin-like or elastase-like serine protease, recognizes and binds to the L-alanine component of the substrate.[9] The specificity is primarily driven by the interaction of the alanine side chain with the S1 binding pocket of the protease.[10]
-
Catalytic Cleavage: The enzyme's active site, featuring a catalytic triad (typically Serine, Histidine, Aspartate), catalyzes the hydrolysis of the ester bond linking the alanine to the phenylpyrrole ring.[9][11]
-
Signal Generation: This cleavage releases the N-Tosyl-L-alanine and the fluorophore, 3-hydroxy-5-phenylpyrrole. The free hydroxylated pyrrole exhibits strong fluorescence upon excitation, a property that is quenched in the parent ester molecule. The rate of increase in fluorescence is therefore a direct measure of the enzyme's catalytic rate.[6][12]
Figure 1: Mechanism of fluorescence generation.
Materials and Reagents
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (Substrate)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Purified target protease (e.g., Human Neutrophil Elastase, Chymotrypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)[13]
-
Control Inhibitor (specific to the target protease)
-
Black, flat-bottom 96-well or 384-well microplates (for fluorescence assays)[13]
-
Fluorescence microplate reader with appropriate excitation/emission filters.
-
Multichannel pipettes and sterile reagent reservoirs.
| Reagent/Material | Recommended Storage | Key Considerations |
| Substrate Stock | -20°C or -80°C, protected from light | Prepare a concentrated stock (e.g., 10 mM) in 100% DMSO. Aliquot to avoid repeated freeze-thaw cycles.[7] |
| Enzyme Stock | -80°C in appropriate buffer | Handle on ice. Avoid repeated freeze-thaw cycles. Dilute fresh for each experiment.[13] |
| Assay Plates | Room Temperature | Use black plates to minimize background fluorescence and light scattering. |
| Assay Buffer | 4°C | Ensure pH is optimal for the specific enzyme being tested. |
Experimental Protocols
Protocol 1: General Enzyme Activity Assay
This protocol provides a method to measure the activity of a purified enzyme preparation.
-
Reagent Preparation:
-
Prepare a 2X working solution of the substrate by diluting the 10 mM stock in Assay Buffer. The final concentration in the well should be optimized (typically near the Kₘ value). For initial tests, 10-50 µM is a good starting range.
-
Prepare a 2X working solution of the enzyme in Assay Buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate for at least 15-30 minutes.
-
-
Assay Procedure:
-
Add 50 µL of the 2X enzyme solution to the wells of a black microplate. Include wells with Assay Buffer only as a "no enzyme" control.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 60 seconds.
-
Wavelengths: Determine the optimal excitation and emission wavelengths for 3-hydroxy-5-phenylpyrrole. Based on similar pyrrole-based fluorophores, a starting point would be in the range of Ex: 380-420 nm and Em: 490-530 nm.
-
The output will be Relative Fluorescence Units (RFU) over time.
-
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol is essential for characterizing the enzyme's affinity for the substrate and its maximum catalytic rate.
-
Substrate Dilution Series:
-
Prepare a serial dilution of the substrate in Assay Buffer. A typical range might be from 0.1 µM to 200 µM (final concentration in well). This should span from well below to well above the expected Kₘ.
-
-
Assay Procedure:
-
Add 50 µL of each substrate concentration (at 2X) to different wells in the microplate.
-
Add 50 µL of a fixed, optimized concentration of the enzyme (at 2X) to initiate the reaction.
-
Monitor the reaction kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the RFU vs. time plot. This is typically the first 5-10 minutes of the reaction. The slope of this line (ΔRFU/Δt) represents the initial velocity.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.[14]
-
Protocol 3: High-Throughput Screening (HTS) for Protease Inhibitors
This protocol is designed for rapidly screening large compound libraries to identify potential enzyme inhibitors.[15][16]
Figure 2: High-throughput screening workflow.
-
Plate Mapping: Design the plate layout to include test compounds, negative controls (DMSO vehicle), and positive controls (a known inhibitor of the target protease).
-
Compound Dispensing: Dispense a small volume (e.g., 1 µL) of each test compound from the library into the wells of a 384-well plate.
-
Enzyme Addition and Incubation:
-
Add 50 µL of the 2X enzyme solution to all wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for the binding of potential inhibitors to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution (at a concentration near Kₘ).
-
Immediately begin kinetic measurement in a plate reader as described previously.
-
-
Data Analysis for Hit Identification:
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (Rate_compound - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme)) * 100
-
Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are identified as primary "hits" for further validation.
-
References
- Single-enzyme kinetics with fluorogenic substrates: Lessons learnt and future directions. (2018).
- Creative Enzymes. Fluorometric Enzyme Assays.
- R&D Systems.
- Yan, Y., et al. (2022).
- Gath, M. G., et al. (2018). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates.
- OncoImmunin, Inc.
- MedChemExpress. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. MCE Website.
- Yan, Y., et al. (2022).
- Lauer, S. A., et al. (2012). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Analytical Biochemistry.
- DIFF Biotech. (2024). How to achieve high throughput in protease inhibitor screening? DIFF Biotech Website.
- National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. NCBI Bookshelf.
- Biosyntan GmbH.
- Yan, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay.
- Al-dhaheri, M., et al. (2022). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). ProQuest.
- Perona, J. J., & Craik, C. S. (1997). Structural basis of substrate specificity in the serine proteases. Protein Science.
- Reits, E., et al. (2003). Fluorescent probes for proteolysis: Tools for drug discovery. Drug Discovery Today.
- Monash University. Serine Proteases Substrate Specificity. Monash University Website.
- CymitQuimica. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. CymitQuimica Website.
- Smolecule. (2023). Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8. Smolecule Website.
- Wikipedia. Serine protease. Wikipedia.
- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.
- MedChemExpress. 3-(N-Tosyl-L-alaninyloxy)
- LibreTexts Chemistry. (2021). 6.1: Serine proteases. Chemistry LibreTexts.
- Sigma-Aldrich. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8. Sigma-Aldrich Website.
Sources
- 1. purdue.edu [purdue.edu]
- 2. pnas.org [pnas.org]
- 3. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]
- 4. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. phiphilux.com [phiphilux.com]
- 9. Serine protease - Wikipedia [en.wikipedia.org]
- 10. Structural basis of substrate specificity in the serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to achieve high throughput in protease inhibitor screening? - DIFF Biotech [shop.diff-biotech.com]
Application Notes and Protocols: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a Chromogenic Substrate for Human Leukocyte Elastase
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Utility of a Niche Pyrrole Derivative
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a specialized organic compound featuring a pyrrole ring substituted with a phenyl group and an N-tosylated L-alanine moiety.[1] With the CAS Number 99740-00-8 and a molecular weight of 384.45 g/mol , this chiral molecule has found a significant application in the biomedical field as a chromogenic substrate for human leukocyte elastase (HLE), also known as neutrophil elastase.[1][2][3][4] HLE is a serine protease released by neutrophils during inflammation and immune responses.[5][6] Its activity, when dysregulated, is implicated in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis, making it a key target for therapeutic intervention.[6][7]
The utility of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole lies in its ability to be specifically cleaved by HLE. This enzymatic hydrolysis releases 3-hydroxy-5-phenylpyrrole, which can then react with a diazonium salt to produce a colored compound. This color change forms the basis of a quantitative assay for HLE activity and is notably used in diagnostic tests for urinary tract infections, where the presence of leukocytes, and therefore HLE, is a key indicator.[2]
This document provides detailed application notes and protocols for the use of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a research tool for the measurement of HLE activity and the screening of HLE inhibitors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 99740-00-8 | [4] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2] |
| Molecular Weight | 384.45 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [2][4] |
| Storage | Sealed in a dry environment at room temperature. For long-term storage of stock solutions, -20°C or -80°C is recommended. | [3][4] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is limited. | [3] |
Principle of the Assay
The enzymatic assay using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a two-step colorimetric method.
-
Enzymatic Hydrolysis: Human leukocyte elastase selectively hydrolyzes the ester bond in 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, releasing 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine.
-
Chromogenic Coupling: The liberated 3-hydroxy-5-phenylpyrrole rapidly undergoes a coupling reaction with a diazonium salt (e.g., 4-diazo-3-hydroxy-1-naphthalenesulfonate) present in the reaction buffer. This reaction forms a stable, colored azo dye.
The intensity of the color produced is directly proportional to the amount of 3-hydroxy-5-phenylpyrrole released, which in turn is a measure of the HLE activity. The change in absorbance can be monitored over time using a spectrophotometer or a microplate reader.
Figure 1. Schematic of the HLE colorimetric assay principle.
Experimental Protocols
Protocol 1: Quantification of Human Leukocyte Elastase Activity
This protocol is designed for the quantitative measurement of HLE activity in purified enzyme preparations or biological samples in a 96-well microplate format.
Materials:
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
-
Human Leukocyte Elastase (HLE), purified standard
-
Diazonium salt (e.g., 4-diazo-3-hydroxy-1-naphthalenesulfonate)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen diazonium salt (typically in the range of 500-600 nm).
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in DMSO. Store at -20°C.
-
Diazonium Salt Solution (5 mM): Prepare fresh by dissolving the diazonium salt in the Assay Buffer. Protect from light.
-
HLE Standard Stock Solution (1 mg/mL): Reconstitute purified HLE in an appropriate buffer as per the manufacturer's instructions. Aliquot and store at -80°C.
-
Working HLE Standards: Prepare a serial dilution of the HLE standard stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 ng/mL).
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 10 µL of the HLE standards or unknown samples to the appropriate wells.
-
Prepare a master mix of the substrate and diazonium salt. For each reaction, you will need:
-
10 µL of 10 mM Substrate Stock Solution
-
20 µL of 5 mM Diazonium Salt Solution
-
110 µL of Assay Buffer
-
-
Initiate the reaction by adding 140 µL of the substrate/diazonium salt master mix to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at the appropriate wavelength (e.g., 540 nm) every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (no enzyme) from the rates of the standards and samples.
-
Plot the corrected rates for the HLE standards against their concentrations to generate a standard curve.
-
Determine the HLE concentration in the unknown samples by interpolating their rates from the standard curve.
-
Protocol 2: Screening for Inhibitors of Human Leukocyte Elastase
This protocol provides a framework for screening compound libraries for potential HLE inhibitors.
Materials:
-
All materials from Protocol 1
-
Test compounds (inhibitors) dissolved in DMSO
-
Positive control inhibitor (e.g., Sivelestat)
Procedure:
-
Preparation of Reagents:
-
Prepare all reagents as described in Protocol 1.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer containing a final DMSO concentration of 1% (or matching the solvent of the test compounds).
-
-
Assay Protocol:
-
Add 40 µL of Assay Buffer to all wells.
-
Add 10 µL of the test compounds, positive control, or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Add 10 µL of a fixed concentration of HLE (a concentration that gives a robust signal in the linear range of the assay) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Prepare the substrate/diazonium salt master mix as in Protocol 1.
-
Initiate the reaction by adding 140 µL of the master mix to all wells.
-
Measure the absorbance kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Figure 2. General workflow for HLE activity and inhibition assays.
Causality Behind Experimental Choices and Self-Validation
-
Choice of Buffer and pH: HLE exhibits optimal activity in slightly alkaline conditions, hence the use of Tris-HCl at pH 8.0. Maintaining a consistent pH is critical for reproducible results.
-
Kinetic vs. Endpoint Measurement: A kinetic assay (measuring absorbance over time) is superior to an endpoint assay as it provides the initial reaction velocity, which is less affected by substrate depletion or enzyme instability. This provides a more accurate measure of enzyme activity.
-
Inhibitor Pre-incubation: Pre-incubating the enzyme with potential inhibitors allows for the establishment of binding equilibrium, which is particularly important for time-dependent or slow-binding inhibitors.
-
Inclusion of Controls:
-
Blank (No Enzyme): Accounts for any non-enzymatic hydrolysis of the substrate.
-
Vehicle Control (No Inhibitor): Represents 100% enzyme activity and is used for calculating percent inhibition.
-
Positive Control Inhibitor: Validates the assay's ability to detect inhibition.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Non-enzymatic substrate hydrolysis; Contaminated reagents. | Prepare fresh substrate and buffer solutions. Run a "no enzyme" control to quantify and subtract the background. |
| Low signal or no activity | Inactive enzyme; Incorrect buffer pH. | Use a fresh aliquot of HLE. Verify the pH of the assay buffer. |
| Non-linear reaction curves | Substrate depletion; Enzyme instability. | Use a lower concentration of HLE or a higher concentration of the substrate. Ensure the assay is run within the linear range. |
| Precipitation of test compounds | Poor solubility of the compound in the assay buffer. | Decrease the final concentration of the test compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1-2%). |
Conclusion
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole serves as a valuable and specific tool for the colorimetric determination of human leukocyte elastase activity. The protocols outlined in this guide provide a robust framework for researchers to quantify HLE activity in various samples and to screen for novel inhibitors. By understanding the principles of the assay and adhering to good laboratory practices, including the use of appropriate controls, reliable and reproducible data can be generated to advance research in inflammation, immunology, and drug discovery.
References
- Bieth, G., Spiess, B., & Wermuth, C. G. (1974). The synthesis and analytical use of a highly sensitive and convenient substrate of elastase. Biochemical Medicine, 11(4), 350-357.
-
Leukocyte Elastase | Physiological Functions and Role in Acute Lung Injury | American Journal of Respiratory and Critical Care Medicine. (2001, March 12). Retrieved from [Link]
-
Determination of leukocyte elastase concentration in plasma and serum by a simple method using a specific synthetic substrate - PubMed. (1991). Retrieved from [Link]
-
Neutrophil Elastase (NE) Activity Colorimetric Assay Kit (E-BC-K899-M) - Elabscience. Retrieved from [Link]
-
[Human leukocyte elastase] - PubMed. (1987). Retrieved from [Link]
-
Interaction of human leukocyte elastase with soluble and insoluble protein substrates. A practical kinetic approach - PubMed. (1991). Retrieved from [Link]
-
Human leukocyte and porcine pancreatic elastase: x-ray crystal structures, mechanism, substrate specificity, and mechanism-based inhibitors | Biochemistry - ACS Publications. Retrieved from [Link]
-
Neutrophil Elastase Activity Assay Kit (Fluorometric) - AMSBIO. Retrieved from [Link]
-
Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis. (2025, January 17). Retrieved from [Link]
-
Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis - NIH. (2024, October 17). Retrieved from [Link]
-
Rapid and accurate testing for urinary tract infection: new clothes for the emperor - NIH. Retrieved from [Link]
-
3 n tosyl l alaninylazy 5 phenylpyrrole - Suzhou Yacoo Science Co., Ltd. Retrieved from [Link]
-
Elastase inhibition assay with peptide substrates - an example for the limited comparability of in vitro results - PubMed. (2008, June 6). Retrieved from [Link]
-
Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects - NIH. (2024, October 17). Retrieved from [Link]
Sources
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- 2. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | CymitQuimica [cymitquimica.com]
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- 4. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [sigmaaldrich.com]
- 5. atsjournals.org [atsjournals.org]
- 6. [Human leukocyte elastase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil Elastase (NE) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Unveiling the Potential of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in Life Science Research
Introduction: A Chiral Molecule with Diagnostic and Therapeutic Promise
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex heterocyclic organic compound characterized by a pyrrole ring substituted with a phenyl group and an N-tosylated L-alanine moiety.[1] This chiral molecule, owing to its specific stereochemistry, presents unique opportunities for selective interactions with biological targets, making it a valuable tool in life sciences research and pharmaceutical development. While its most prominent and well-documented application lies in the enzymatic detection of human leukocyte elastase for diagnostic purposes, its structural similarity to pyrrolnitrin and its analogues suggests a broader potential as an antimicrobial agent.[2][3]
This comprehensive guide provides detailed application notes and protocols for two key areas of investigation involving 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole: its established role as a chromogenic substrate for human leukocyte elastase and its exploratory application as a potential antifungal agent.
PART 1: Application in Diagnostics - A Chromogenic Substrate for Human Leukocyte Elastase (HLE)
Scientific Background and Principle
Human leukocyte elastase (HLE) is a serine protease found in the azurophilic granules of neutrophils. Its release is a hallmark of inflammatory processes, and its detection in bodily fluids, such as urine, can be indicative of infections. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole serves as a highly effective chromogenic substrate for HLE. The underlying principle of the assay is the enzymatic hydrolysis of the ester linkage in the molecule by HLE. This cleavage releases 3-hydroxy-5-phenylpyrrole, which, in the presence of a diazonium salt, undergoes a coupling reaction to produce a highly colored azo dye. The intensity of the resulting color is directly proportional to the concentration of HLE in the sample.
This reaction forms the basis of diagnostic reagent strips, such as the Ames LEUKOSTIX®, used for the rapid screening of urinary tract infections.[4]
Caption: Workflow for HLE detection using the chromogenic substrate.
Protocol: Colorimetric Assay for Human Leukocyte Elastase Activity
This protocol outlines a method for the quantitative determination of HLE activity in biological samples using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in a microplate format.
Materials and Reagents:
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (Substrate)
-
Human Leukocyte Elastase (HLE), purified
-
Diazonium salt (e.g., Fast Blue BB salt)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen diazonium salt (typically in the range of 500-600 nm).
Procedure:
-
Substrate Preparation: Prepare a stock solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in DMSO. Further dilute the stock solution in the Assay Buffer to the desired final concentration.
-
Enzyme Preparation: Prepare a stock solution of HLE in Assay Buffer. Perform serial dilutions to generate a standard curve.
-
Sample Preparation: Centrifuge biological samples (e.g., urine) to remove any cellular debris. Dilute the supernatant in Assay Buffer as needed.
-
Assay Setup:
-
Add a defined volume of the substrate solution to each well of the 96-well microplate.
-
Add the HLE standards, samples, and a negative control (Assay Buffer only) to the respective wells.
-
-
Incubation: Incubate the microplate at 37°C for a specified period (e.g., 30-60 minutes).
-
Color Development: Add the diazonium salt solution to each well to initiate the color-forming reaction.
-
Measurement: Immediately measure the absorbance of each well using a microplate reader at the optimal wavelength for the developed color.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the known HLE concentrations. Determine the HLE concentration in the unknown samples by interpolating their absorbance values from the standard curve.
| Parameter | Value | Notes |
| Substrate Concentration | 1-5 mM | Optimize based on enzyme kinetics (Km) |
| HLE Concentration Range | 0.1 - 10 µg/mL | For standard curve generation |
| Incubation Time | 30-60 minutes | Can be adjusted to control signal intensity |
| Incubation Temperature | 37°C | Optimal for HLE activity |
| Wavelength of Detection | 500-600 nm | Dependent on the diazonium salt used |
PART 2: Exploratory Application - A Potential Antifungal Agent
Scientific Rationale and Parallels to Pyrrolnitrin
Pyrrolnitrin is a naturally occurring antifungal and antibacterial compound produced by several species of bacteria.[3] Its mechanism of action involves the disruption of the fungal respiratory chain, specifically by blocking electron transfer between dehydrogenases and cytochrome components.[5] Numerous synthetic analogues of pyrrolnitrin have been developed and tested for their antimicrobial properties, with many exhibiting significant fungicidal activity.[6]
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole shares the core phenylpyrrole scaffold with pyrrolnitrin. This structural similarity provides a strong rationale for investigating its potential as an antifungal agent. The presence of the tosylated L-alanine moiety could influence its solubility, cell permeability, and interaction with fungal-specific targets, potentially leading to a unique activity profile.
Caption: Hypothesized mechanism of antifungal action.
Protocol: In Vitro Antifungal Susceptibility Testing
This protocol describes two standard methods for evaluating the in vitro antifungal activity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole: the disk diffusion assay for initial screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
1. Disk Diffusion Assay
Materials and Reagents:
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate fungal growth medium (e.g., Sabouraud Dextrose Agar)
-
Sterile filter paper disks
-
Solvent for the compound (e.g., DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Negative control (solvent-loaded disk)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain in sterile saline or broth.
-
Plate Inoculation: Evenly spread the fungal inoculum over the surface of the agar plate.
-
Disk Application: Aseptically place sterile filter paper disks onto the inoculated agar surface.
-
Compound Application: Apply a known amount of the 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole solution to a disk. Apply the positive and negative controls to separate disks.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration for the fungal species being tested.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where fungal growth is inhibited.
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Materials and Reagents:
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
-
Fungal strains
-
Appropriate liquid fungal growth medium (e.g., RPMI-1640)
-
Sterile 96-well microplates
-
Positive and negative growth controls
Procedure:
-
Compound Dilution: Prepare a serial dilution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized fungal inoculum to each well.
-
Controls: Include wells with inoculum only (positive growth control) and medium only (negative growth control).
-
Incubation: Incubate the microplate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density.
| Parameter | Disk Diffusion | Broth Microdilution (MIC) |
| Compound Concentration | Fixed amount per disk (e.g., 10-100 µg) | Serial dilutions (e.g., 0.1 to 100 µg/mL) |
| Inoculum Density | Standardized suspension | Standardized suspension |
| Incubation Time | 24-48 hours | 24-48 hours |
| Readout | Zone of inhibition (mm) | Visual or spectrophotometric |
Conclusion and Future Directions
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a versatile molecule with a proven application in the diagnostic detection of human leukocyte elastase. The detailed protocol provided herein will enable researchers to reliably quantify HLE activity in various biological samples. Furthermore, its structural relationship to the pyrrolnitrin family of antimicrobials opens up exciting avenues for its investigation as a novel antifungal agent. The protocols for antifungal susceptibility testing offer a starting point for exploring this potential. Future research should focus on elucidating the precise mechanism of action of this compound against fungal pathogens and evaluating its efficacy in more complex in vitro and in vivo models. The unique chiral nature of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole may also be exploited in the development of stereoselective interactions with other biological targets, warranting further investigation in the broader landscape of drug discovery.
References
-
MDPI. (n.d.). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. Available at: [Link]
-
PubMed. (2010, September 22). Structure-inhibitory activity relationships of pyrrolnitrin analogues on its biosynthesis. Available at: [Link]
-
PubMed. (2009, September 9). Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin. Available at: [Link]
-
MDPI. (n.d.). Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Available at: [Link]
-
PubMed. (1983, November 1). Pyrrolnitrin analogues. XI--Synthesis and microbiological activity of new 1,4- and 1,5-diarylpyrroles. Available at: [Link]
-
PubMed. (2009, September 9). Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin. Available at: [Link]
-
LookChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Available at: [Link]
-
PubMed. (1995, January 1). Pyrrolnitrin from Burkholderia cepacia: antibiotic activity against fungi and novel activities against streptomycetes. Available at: [Link]
-
PubMed. (1988, June 1). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Available at: [Link]
-
Lbiochem. (2024, March 11). 3-(n-tosyl-L-alaninyloxy)-5-Phenylpyrrole. Available at: [Link]
-
PubMed. (1984, January 1). The detection of leukocyte esterase activity in urine with a new reagent strip. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. The detection of leukocyte esterase activity in urine with a new reagent strip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolnitrin from Burkholderia cepacia: antibiotic activity against fungi and novel activities against streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Key Biochemical Reagent
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound, serves as a critical reagent in various biochemical assays. Its most notable application lies in the diagnostic detection of human leukocyte elastase (HLE) in urine, a key indicator of urinary tract infections.[1] The enzymatic hydrolysis of this substrate by HLE initiates a chromogenic reaction, forming the basis of widely used diagnostic strips.[1] Understanding the precise dissolution protocol for this compound is paramount to ensure the accuracy and reproducibility of such assays. This document provides a comprehensive guide to the dissolution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, grounded in its physicochemical properties and supported by established scientific literature.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is essential for developing a robust dissolution protocol.
| Property | Value | Source |
| CAS Number | 99740-00-8 | [2][3][4][5] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [2][3][5] |
| Molecular Weight | 384.45 g/mol | [2][3] |
| Appearance | White to off-white solid | [6][7] |
| Melting Point | 153-155 °C | [2][6][8] |
| Storage (Solid) | Sealed in a dry, room temperature environment. For long-term storage, 0-8 °C is recommended. | [1][2][9] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to one month or -80°C for up to six months. Protect from light. | [10] |
Dissolution Protocol: A Step-by-Step Guide
The choice of solvent is dictated by the experimental requirements and the inherent solubility of the compound. Due to its hydrophobic nature, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is poorly soluble in aqueous solutions.
Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO)
For most in vitro applications, DMSO is the solvent of choice due to the compound's high solubility.
Materials:
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole powder
-
Anhydrous/low-moisture DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes
Protocol for Preparing a 100 mM DMSO Stock Solution:
-
Pre-dissolution Preparation:
-
Equilibrate the vial of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole to room temperature before opening to minimize moisture condensation.
-
Use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by water content.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 100 mM solution, weigh 38.45 mg.
-
-
Solvent Addition:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
-
Facilitating Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
For complete dissolution, sonicate the solution in a bath sonicator for 10-15 minutes. The ultrasonic waves provide the necessary energy to break down any remaining solid aggregates.
-
-
Verification and Storage:
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[10]
-
Alternative Solvent: Ethanol
For applications where DMSO may interfere with the assay, ethanol can be considered as an alternative solvent. However, the solubility is lower than in DMSO and may require heating.
Protocol for Preparing an Ethanol Solution:
-
Initial Steps: Follow steps 1-3 of the DMSO protocol, substituting ethanol for DMSO.
-
Heating for Dissolution:
-
If the compound does not fully dissolve at room temperature, warm the solution in a water bath at 37-40°C for 10-15 minutes.
-
Intermittently vortex the solution during heating to aid dissolution.
-
Caution: Ethanol is flammable. Use a properly ventilated fume hood and avoid open flames.
-
-
Cooling and Observation:
-
Allow the solution to cool to room temperature.
-
Observe the solution for any precipitation. If precipitation occurs, the solution is supersaturated at room temperature, and it should be used immediately after preparation or maintained at the elevated temperature if the experimental setup allows.
-
Workflow for Preparation and Use in a Biochemical Assay
The following diagram illustrates the general workflow from receiving the solid compound to its use in a typical biochemical assay.
Sources
- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SDS of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, Safety Data Sheets, CAS 99740-00-8 - chemBlink [chemblink.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [sigmaaldrich.com]
- 10. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]
Protocol and Application Notes for the Preparation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Stock Solutions
An Application Guide for Drug Development Professionals
Author's Note: A Word on Methodological Integrity
As a Senior Application Scientist, my objective extends beyond merely presenting a protocol. This guide is designed to be a self-validating system, where the logic behind each step is as crucial as the step itself. The preparation of a stock solution is the foundational step for countless experiments; its accuracy and stability are paramount for generating reproducible and trustworthy data. Herein, we will not just outline the "how," but delve into the "why," grounding our methodology in established chemical principles and best practices for laboratory research.
Introduction: The Significance of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8) is a complex heterocyclic organic compound with a molecular weight of approximately 384.45 g/mol .[1][2] Its structure is characterized by a pyrrole ring substituted with a phenyl group and an N-tosylated L-alanine moiety.[1] The presence of the L-alanine derivative introduces chirality, making the molecule a valuable tool in stereoselective chemical synthesis and for probing biological systems that exhibit chiral recognition.[1] As a biochemical reagent, it finds potential applications in life sciences research and as a building block for the synthesis of more complex molecules.[1][3]
Given its role in sensitive biochemical assays, the preparation of an accurate, stable, and contaminant-free stock solution is the critical first step to ensure the integrity of downstream experimental results. This guide provides a comprehensive protocol for its preparation, handling, and storage.
Foundational Principles: Solvent Selection and Concentration
The cornerstone of a reliable stock solution is the choice of an appropriate solvent. For many research compounds that are sparingly soluble in aqueous solutions, Dimethyl sulfoxide (DMSO) is the solvent of choice.
Why DMSO? The Rationale:
-
Broad Solubility: DMSO is a highly polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a "universal solvent" in drug discovery and life science research.[4][5]
-
Miscibility: It is readily miscible with water and cell culture media, which facilitates the preparation of working solutions from the concentrated stock.[4]
-
Stability: DMSO has a high boiling point (189 °C) and low vapor pressure, which minimizes solvent evaporation and helps maintain an accurate concentration of the stock solution over time.[4]
-
Inertness: It is relatively inert and compatible with many high-throughput screening and cell-based assay formats.
For these reasons, this protocol specifies the use of high-purity, anhydrous DMSO. The use of an anhydrous grade (≥99.9% purity) is critical to minimize the water content, which can otherwise lead to compound precipitation or hydrolysis over time, especially during freeze-thaw cycles.[5]
Compound Characteristics and Storage Recommendations
A thorough understanding of the compound's properties is essential for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 99740-00-8 | [1][2][6][7] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2] |
| Molecular Weight | 384.45 g/mol | [1][2][8] |
| Appearance | Solid | |
| Melting Point | 153-155 °C | [2][8] |
| Purity | Typically ≥95% | [9] |
Table 1: Physicochemical Properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
| Form | Storage Temperature | Duration | Special Conditions | Source(s) |
| Solid Powder | Room Temperature | >2 years | Sealed in a dry, dark place | [2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw | [3] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light, aliquot to avoid freeze-thaw | [3] |
Table 2: Recommended Storage Conditions.
Safety and Handling Precautions
Prior to handling, it is imperative to review the Safety Data Sheet (SDS) provided by the supplier. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is classified with the GHS07 pictogram, indicating it can pose several hazards.[10]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses or goggles.[11]
-
Engineering Controls: All weighing and solution preparation steps should be performed inside a certified chemical fume hood to prevent inhalation of the powder and exposure to DMSO vapors.[12]
-
DMSO-Specific Hazard: DMSO readily penetrates the skin and can carry dissolved substances with it into the body.[13] Therefore, extreme care must be taken to avoid skin contact with the stock solution.
Experimental Protocol: Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many applications. Calculations can be adjusted as needed for different target concentrations.
Required Materials and Equipment
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[5]
-
Analytical balance (readable to 0.1 mg)
-
Calibrated micropipettes (P1000, P200) and sterile tips
-
Amber glass vials or sterile polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath type, optional)
-
Required PPE (lab coat, gloves, safety glasses)
Step 1: Molarity Calculation
The fundamental relationship for calculating the required mass of the compound is: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Desired Volume (L)
Example Calculation for 2 mL of a 10 mM Stock Solution:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Molecular Weight: 384.45 g/mol
-
Desired Volume: 2 mL = 0.002 L
Mass (mg) = (0.010 mol/L) × (384.45 g/mol ) × (0.002 L) × (1000 mg/g) Mass (mg) = 7.69 mg
Step 2: Preparation Workflow
The following diagram illustrates the sequential workflow for preparing the stock solution.
Diagram 1: Step-by-step workflow for stock solution preparation.
Step-by-Step Procedure
-
Equilibrate Compound: Before opening, allow the vial of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid, which could affect its mass and stability.
-
Weigh Compound: Inside a chemical fume hood, carefully weigh the calculated mass (e.g., 7.69 mg) onto weigh paper using a calibrated analytical balance.
-
Transfer: Transfer the weighed powder into a sterile, appropriately sized amber vial or polypropylene tube. Ensure the vial is rated for cryogenic storage if planning to store at -80°C.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 2.0 mL) to the vial containing the compound.
-
Dissolve: Tightly cap the vial and vortex vigorously for 2-3 minutes.
-
Inspect for Clarity: Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. The solution should be clear and free of any precipitate.
-
Sonication (If Necessary): If particulates remain after vortexing, place the vial in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up aggregates and can aid dissolution without excessive heating. Re-inspect for clarity.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.[3][14]
-
Label: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store: Immediately transfer the aliquots to the appropriate storage temperature (-20°C for short-term or -80°C for long-term), ensuring they are protected from light.[3]
Application: Preparing a Working Solution
The concentrated DMSO stock solution must be diluted into an aqueous buffer or cell culture medium for most biological applications. It is crucial to maintain a final DMSO concentration that is non-toxic to the experimental system, typically below 0.5% for cell-based assays.[14]
Example: Preparing a 10 µM working solution for a cell culture experiment:
-
Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in sterile culture medium to create an intermediate 100 µM solution. (e.g., 5 µL of 10 mM stock + 495 µL of medium).
-
Next, dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM working concentration. (e.g., 100 µL of 100 µM solution + 900 µL of medium).
-
The final DMSO concentration in this example would be 0.1%, which is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Conclusion
The integrity of experimental data begins with the meticulous preparation of reagents. By following this detailed protocol, researchers can confidently prepare accurate and stable stock solutions of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Adherence to safety precautions, the use of high-purity reagents, and proper storage practices such as aliquoting are non-negotiable steps that ensure the compound's stability and support the generation of reliable, reproducible scientific results.
References
-
LookChem. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. [Link]
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Caming Pharmaceutical Ltd. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole CAS 99740-00-8. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
FasterCapital. Best Practices For Stock Solutions. [Link]
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GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?[Link]
-
ResearchGate. (2014, November 14). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening?[Link]
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Rice University. Working with Stock Solutions. [Link]
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Florida State University. Chemical Storage. [Link]
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Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. [Link]
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CDN. pyrrole-MSDS.pdf. [Link]
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University of Washington. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
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Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]
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University of California, Santa Cruz. Chemical Storage Guidelines. [Link]
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Case Western Reserve University. Chemical Compatibility and Storage. [Link]
-
Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]
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Topic: Acylation Method for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Synthesis
An Application Note and Protocol for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral heterocyclic compound of interest in biochemical research. Pyrrole derivatives exhibit a wide range of biological activities, making their synthesis a key focus in medicinal chemistry and drug development.[1][2][3][4] The target molecule, specifically, is utilized as a substrate for detecting human leukocyte elastase, an indicator of urinary tract infections.[5] This guide focuses on the critical acylation step—the esterification of 3-hydroxy-5-phenylpyrrole with N-Tosyl-L-alanine—while ensuring the preservation of the stereochemical integrity of the L-alanine moiety.[6] We present two robust protocols: a classic acyl chloride-based method and the mild, highly efficient Steglich esterification, providing researchers with a comprehensive toolkit for this synthesis.
Introduction and Strategic Overview
The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole involves the coupling of two key precursors: the alcohol, 3-hydroxy-5-phenylpyrrole, and the carboxylic acid, N-Tosyl-L-alanine. The central challenge lies in forming the ester linkage efficiently without racemization of the chiral center on the alanine component or degradation of the sensitive pyrrole ring.
This guide is structured to provide both the theoretical underpinnings and practical, step-by-step instructions for the entire synthetic sequence.
Overall Synthetic Workflow:
The synthesis is approached in two stages:
-
Precursor Synthesis: Independent preparation of 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine.
-
Acylation/Esterification: Coupling of the two precursors to yield the final product.
Caption: Overall workflow for the synthesis of the target compound.
Synthesis of Precursors
Reliable access to high-purity starting materials is paramount for the success of the final coupling reaction.
Protocol: Synthesis of N-Tosyl-L-alanine
This procedure utilizes the straightforward tosylation of L-alanine's amino group.
-
Principle: The reaction of L-alanine with p-toluenesulfonyl chloride (TsCl) under basic aqueous conditions selectively forms the sulfonamide at the nitrogen atom. The base neutralizes the HCl byproduct and keeps the amino acid carboxylate in its deprotonated, water-soluble form.
-
Reference Protocol: Based on the procedure outlined by PrepChem.[7]
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| L-Alanine | 89.09 | 10.0 g | 0.112 | 1.0 |
| 1N Sodium Hydroxide | 40.00 | 225 mL | 0.225 | ~2.0 |
| p-Toluenesulfonyl Chloride | 190.65 | 21.3 g | 0.112 | 1.0 |
| Toluene | - | 45 mL | - | - |
| Conc. Hydrochloric Acid | - | As needed | - | - |
Step-by-Step Methodology:
-
In a 500 mL flask, dissolve L-alanine (10.0 g) in 1N sodium hydroxide (225 mL).
-
Cool the solution to 5°C in an ice-water bath with magnetic stirring.
-
Separately, dissolve p-toluenesulfonyl chloride (21.3 g) in toluene (45 mL).
-
Add the p-toluenesulfonyl chloride solution slowly to the chilled L-alanine solution over 20-30 minutes, maintaining the temperature below 10°C.
-
Remove the ice bath and allow the biphasic mixture to stir vigorously at ambient temperature for 20 hours.
-
Transfer the mixture to a separatory funnel and remove the organic (toluene) layer.
-
Chill the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The expected product is N-Tosyl-L-alanine.[7][8]
Protocol: Synthesis of 3-Hydroxy-5-phenylpyrrole
This protocol involves the basic hydrolysis of a commercially available or synthesized precursor.
-
Principle: The N-acetyl and 3-acetoxy groups of N-acetyl-3-acetoxy-5-phenylpyrrole are hydrolyzed under basic conditions to yield the free amine and hydroxyl groups of the target pyrrole. The reaction is performed under an inert atmosphere as hydroxypyrroles can be sensitive to oxidation.[9]
-
Reference Protocol: Adapted from U.S. Patent 4,774,340 A.[9]
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
| N-acetyl-3-acetoxy-5-phenylpyrrole | 243.25 | 10.0 g | 0.041 | 1.0 |
| Methanol (deoxygenated) | - | 100 mL | - | - |
| 2N Sodium Hydroxide (deoxygenated) | 40.00 | 80 mL | 0.160 | ~3.9 |
Step-by-Step Methodology:
-
Deoxygenation: Sparge all solvents (methanol) and the NaOH solution with argon or nitrogen gas for at least 30 minutes prior to use.
-
Place N-acetyl-3-acetoxy-5-phenylpyrrole (10.0 g) in a flask and purge with an inert gas (argon) for 10 minutes.
-
Add the deoxygenated methanol (100 mL) to create a suspension.
-
Cool the suspension to approximately -5°C using a dry ice/methanol bath.
-
Under an inert gas atmosphere, rapidly add the ice-cold, deoxygenated 2N NaOH solution (80 mL).
-
The reaction temperature will rise. After about 3-5 minutes, the mixture should become homogeneous.
-
As the solution cools back down, the product, 3-hydroxy-5-phenylpyrrole, will crystallize as fine needles.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold, deoxygenated water, and dry thoroughly under vacuum. Store under an inert atmosphere.[9]
Core Acylation Protocols for Final Product Synthesis
We detail two highly effective methods for the esterification step. The choice of method may depend on reagent availability, scale, and substrate sensitivity.
Method 1: Steglich Esterification (DCC/DMAP Coupling)
This is a widely used, mild, and efficient method for forming esters from carboxylic acids and alcohols, particularly for sensitive or sterically hindered substrates.[10][11]
-
Causality and Mechanism: The Steglich esterification avoids the use of harsh reagents like acyl halides.[12]
-
Activation: N,N'-Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid (N-Tosyl-L-alanine) to form a highly reactive O-acylisourea intermediate.[13]
-
Catalysis: 4-Dimethylaminopyridine (DMAP), a potent nucleophilic catalyst, intercepts the O-acylisourea to form an N-acylpyridinium intermediate ("active ester"). This step is crucial as it is more electrophilic than the O-acylisourea and prevents a slow intramolecular rearrangement that would otherwise form an unreactive N-acylurea byproduct.[12][13]
-
Nucleophilic Attack: The alcohol (3-hydroxy-5-phenylpyrrole) attacks the highly reactive N-acylpyridinium intermediate.
-
Product Formation: This attack yields the desired ester product, regenerates the DMAP catalyst, and produces dicyclohexylurea (DCU), a largely insoluble byproduct that precipitates from most organic solvents and can be removed by filtration.[10][14]
-
Caption: Catalytic cycle of the Steglich Esterification.[13][14]
Detailed Experimental Protocol (Steglich):
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equiv. |
| 3-Hydroxy-5-phenylpyrrole | 159.18 | 159 | 1.0 | 1.0 |
| N-Tosyl-L-alanine | 243.28 | 268 | 1.1 | 1.1 |
| DCC | 206.33 | 248 | 1.2 | 1.2 |
| DMAP | 122.17 | 12 | 0.1 | 0.1 |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-hydroxy-5-phenylpyrrole (159 mg), N-Tosyl-L-alanine (268 mg), and DMAP (12 mg).
-
Add anhydrous DCM (10 mL) and stir until all solids are dissolved.
-
Cool the solution to 0°C in an ice-water bath.
-
Add DCC (248 mg) in one portion to the cold solution. A white precipitate (DCU) should begin to form within minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to 0°C for 30 minutes to maximize DCU precipitation.
-
Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.[15]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL) to remove residual DMAP, saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
Method 2: Acyl Chloride Protocol
This traditional method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily acylates the alcohol in the presence of a non-nucleophilic base.
-
Causality and Mechanism: N-Tosyl-L-alanine is first converted to N-tosyl-L-alaninyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic acyl chloride is then reacted with 3-hydroxy-5-phenylpyrrole. A base, such as pyridine, is required to neutralize the HCl generated during the reaction.
-
Reference Protocol: Adapted from U.S. Patent 4,774,340 A.[9]
Detailed Experimental Protocol (Acyl Chloride):
Part A: Preparation of N-tosyl-L-alaninyl chloride
-
Safety Note: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.
-
Gently reflux N-Tosyl-L-alanine (1.0 eq) with thionyl chloride (2.0 eq) in a dry flask for 1-2 hours.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.
Part B: Acylation
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equiv. |
| 3-Hydroxy-5-phenylpyrrole | 159.18 | 159 | 1.0 | 1.0 |
| N-tosyl-L-alaninyl chloride | 261.72 | 314 | 1.2 | 1.2 |
| Pyridine | 79.10 | 96 µL | 1.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - | - |
Procedure:
-
Dissolve 3-hydroxy-5-phenylpyrrole (159 mg) and pyridine (96 µL) in anhydrous THF (5 mL) in a dry flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice-water bath.
-
Dissolve the freshly prepared N-tosyl-L-alaninyl chloride (314 mg) in anhydrous THF (5 mL).
-
Add the acyl chloride solution dropwise to the stirred pyrrole solution over 5-10 minutes.
-
Stir the resulting mixture for 15-30 minutes at 0°C, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding 1M aqueous citric acid (10 mL) and ethyl acetate (20 mL).
-
Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Method 1.
Best Practices and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time. For Steglich, ensure DMAP is present and active. For acyl chloride, ensure it was freshly prepared and active. |
| Moisture in reagents/solvents. | Use anhydrous solvents and dry reagents thoroughly. Perform the reaction under a strict inert atmosphere. | |
| N-acylurea byproduct (Steglich) | O-acylisourea rearrangement. | Ensure a sufficient catalytic amount of DMAP (5-10 mol%) is used to intercept the intermediate quickly.[12][13] |
| Difficulty removing DCU | DCU is slightly soluble in the reaction solvent. | After filtering the bulk of DCU, concentrate the filtrate and redissolve in a solvent where DCU is less soluble (e.g., diethyl ether), then cool and re-filter.[15] |
| Product contains residual DMAP | Insufficient acidic wash. | Perform an additional wash with 1M HCl or 1M citric acid during the workup.[15] |
| Racemization of Alanine | Harsh reaction conditions (e.g., excessive heat or strong base). | The methods described are mild. Avoid high temperatures. The use of pyridine or catalytic DMAP is not typically strong enough to cause significant epimerization at the α-carbon. |
Conclusion
The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is readily achievable through standard organic chemistry techniques. The Steglich esterification (DCC/DMAP) offers a mild, reliable, and high-yielding pathway that avoids the preparation of a separate acyl chloride intermediate, making it a preferred method for many applications. The classic acyl chloride method remains a viable and potent alternative. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and reproducibly synthesize this valuable biochemical reagent for applications in diagnostics and broader life sciences research.
References
-
Steglich Esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Synthesis and biological activity of some pyrrole derivatives. I. Il Farmaco; Edizione Scientifica. [Link]
-
Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. Research and Analysis of an International Journal of Management & Research. [Link]
-
Steglich esterification. Grokipedia. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
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Pyrrole. Wikipedia. [Link]
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Pyrrole. SlideShare. [Link]
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Steglich Esterification. SynArchive. [Link]
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Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. [Link]
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Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]
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Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Semantic Scholar. [Link]
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Reactions of Pyrrole. YouTube. [Link]
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Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry. [Link]
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Steglich Esterification Guide. Scribd. [Link]
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Steglich esterification. Wikipedia. [Link]
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DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. ResearchGate. [Link]
- Method for preparing 3-hydroxy pyrroles and esters thereof.
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A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
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Synthesis of N-tosyl-L-alanine. PrepChem.com. [Link]
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Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. ResearchGate. [Link]
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Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules. [Link]
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What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]
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3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. LookChem. [Link]
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A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical Biochemistry. [Link]
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A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. The Journal of Organic Chemistry. [Link]
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N-Tosyl-L-alanine. PubChem. [Link]
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1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. [Link]
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The acylation of 5H-2,3-benzodiazepines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Application Note & Protocol: A Guided Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral organic compound with potential applications in life sciences research.[1][2] The narrative moves beyond a mere recitation of steps to explain the underlying chemical principles, ensuring a reproducible and scalable protocol. We will address a common point of confusion regarding the term "deoxygenation" in this specific synthesis, clarifying its context and presenting the scientifically validated reaction pathway.
Synthetic Strategy and Design Rationale
The synthesis of the target molecule, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (1) , is most effectively achieved through a two-step process commencing from the commercially available precursor, N-acetyl-3-acetoxy-5-phenylpyrrole (2) . The strategy involves:
-
Saponification: A base-mediated hydrolysis to unmask the hydroxyl group, yielding the key intermediate, 3-hydroxy-5-phenylpyrrole (3) .
-
Esterification: A subsequent acylation of the hydroxyl intermediate with freshly prepared N-tosyl-L-alaninyl chloride (5) to furnish the final product.
This pathway is favored due to its high efficiency, reliance on well-established chemical transformations, and the commercial availability of the starting materials.
Caption: High-level overview of the two-step synthesis.
Clarification on "Deoxygenation Method"
While some literature may refer to this synthesis using the term "deoxygenation method," this is a contextual misnomer.[1] The term here refers to the critical practice of using deoxygenated solvents (e.g., methanol freed of dissolved O₂) during the hydrolysis step.[3] Pyrrole rings, particularly when functionalized with electron-donating groups like hydroxyls, are susceptible to oxidation, which can lead to colored impurities and reduced yields. The removal of oxygen from the reaction medium is a preventative measure, not a deoxygenation of the substrate in the classical sense.
A true deoxygenation, such as the Barton-McCombie reaction, involves the radical-mediated replacement of a hydroxyl group with a hydrogen atom, fundamentally altering the molecular skeleton.[4][5][6]
Caption: Simplified mechanism of a true deoxygenation reaction.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.
Protocol 1: Synthesis of 3-Hydroxy-5-phenylpyrrole (3)
This protocol details the saponification of the acetyl and acetoxy protecting groups from the starting material. The use of deoxygenated methanol is crucial to prevent oxidative degradation of the product.
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| N-acetyl-3-acetoxy-5-phenylpyrrole (2) | 36.8 g (0.15 mol) | Finely divided solid. |
| Methanol (MeOH) | 379 mL | Deoxygenated prior to use. |
| 2N Sodium Hydroxide (NaOH) | 300 mL | Deoxygenated and pre-chilled to 0°C. |
| Argon or Nitrogen Gas | - | For maintaining an inert atmosphere. |
| Methanol/Dry-Ice Bath | - | To achieve -15°C. |
Step-by-Step Procedure:
-
Inert Atmosphere: Place the finely divided N-acetyl-3-acetoxy-5-phenylpyrrole (2) in a suitable reaction flask. Purge the flask by stirring the solid under a steady stream of argon for 10-15 minutes to remove residual oxygen.[3]
-
Solvent Addition: Suspend the solid in 379 mL of deoxygenated methanol.
-
Cooling: Place the flask in a methanol/dry-ice bath and cool the suspension to approximately -6°C while maintaining a positive pressure of inert gas.
-
Base Addition: Rapidly add the ice-cold, deoxygenated 2N NaOH solution (300 mL) to the vigorously stirred suspension. A rapid temperature increase to ~18°C is expected.[3]
-
Reaction Monitoring: The reaction mixture should become a homogeneous solution within approximately 3-5 minutes, indicating the completion of the hydrolysis.
-
Quenching and Work-up: Proceed immediately to an appropriate acidic work-up and extraction to isolate the 3-hydroxy-5-phenylpyrrole intermediate. The crude product can be purified via recrystallization or column chromatography.
Protocol 2: Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (1)
This protocol describes the esterification of the hydroxyl intermediate with N-tosyl-L-alaninyl chloride (5) . This acylating agent should be freshly prepared from N-Tosyl-L-alanine and a chlorinating agent (e.g., thionyl chloride) for optimal reactivity.[3][7]
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| 3-Hydroxy-5-phenylpyrrole (3) | 71.5 g (0.45 mol) | Ensure it is dry. |
| N-tosyl-L-alaninyl chloride (5) | 141.0 g (0.54 mol) | Freshly prepared, dissolved in 450 mL anhydrous THF. |
| Anhydrous Tetrahydrofuran (THF) | 450 mL | |
| Pyridine | 43.8 mL (0.542 mol) | Anhydrous. |
| Trifluoroacetic Acid (TFA) | 85.0 mL (1.10 mol) | |
| Argon or Nitrogen Gas | - | For maintaining an inert atmosphere. |
| Ice/Water Bath | - | To maintain 0°C. |
Step-by-Step Procedure:
-
Reagent Preparation: In a large reaction flask under an inert atmosphere, combine anhydrous THF (450 mL), pyridine (43.8 mL), and trifluoroacetic acid (85.0 mL). Cool the solution to 0°C in an ice/water bath.
-
Substrate Addition: Add the 3-hydroxy-5-phenylpyrrole (3) to the cooled solution in one portion.[3]
-
Acylation: Immediately following the substrate addition, add the solution of N-tosyl-L-alaninyl chloride (5) in anhydrous THF dropwise over 5-10 minutes. Maintain the internal temperature at 0°C.
-
Reaction Completion: Stir the resulting mixture at 0°C for an additional 15 minutes.[3]
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel followed by recrystallization to yield the final product (1) as a white to off-white solid.[1][8]
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. The following data are consistent with the desired product.
Table 1: Physicochemical and Spectroscopic Data for Product (1)
| Property | Expected Value | Source(s) |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][8][9] |
| Molecular Weight | 384.45 g/mol | [1][8][9] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 153-155 °C | [8][9][10] |
| FT-IR (cm⁻¹) | ~3400-3100 (Pyrrole N-H), ~1750 (Ester C=O), ~1340 (Asymmetric S=O), ~1160 (Symmetric S=O) | [1] |
| ¹H NMR | Resonances expected for pyrrole, phenyl, tosyl, and alanine protons. The chiral center induces diastereotopicity. | [1] |
| ¹³C NMR | Confirms the carbon framework, including the ester carbonyl and carbons of the aromatic systems. | [1] |
| Elemental Analysis | Calculated: C, 62.48%; H, 5.24%; N, 7.29%. Found: C, 62.62%; H, 5.27%; N, 7.30%. | [3] |
References
- 1. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US4774340A - Method for preparing 3-hydroxy pyrroles and esters thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 6. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
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- 8. watson-int.com [watson-int.com]
- 9. echemi.com [echemi.com]
- 10. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]
Application Notes & Protocols: Leveraging 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Scaffold for Asymmetric Transformations
In the field of stereoselective synthesis, the development of effective chiral auxiliaries and catalysts is paramount for controlling the three-dimensional arrangement of atoms in a molecule.[1] The compound 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a structurally rich chiral molecule, poised for applications in asymmetric synthesis.[1] Its utility stems from the unique combination of three key functionalities: the L-alanine moiety, which imparts chirality; the tosyl group, which can influence the steric and electronic environment of the reactive center; and the 5-phenylpyrrole scaffold, which provides a rigid and well-defined structural backbone.
The core principle behind the use of a chiral auxiliary is its temporary incorporation into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] This guide provides a comprehensive overview of the potential applications of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in stereoselective reactions, complete with detailed protocols and mechanistic insights.
Key Structural Features and Mechanistic Rationale
The efficacy of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a chiral directing group can be attributed to the interplay of its constituent parts:
-
L-Alanine Moiety : As a naturally occurring amino acid, L-alanine provides a readily available and stereochemically pure source of chirality.[1] In a reaction, this chiral center is positioned to bias the approach of incoming reagents, leading to the preferential formation of one stereoisomer over the other.
-
N-Tosyl Group : The tosyl (p-toluenesulfonyl) group is a bulky and electron-withdrawing substituent. Its steric hindrance can effectively shield one face of the reactive intermediate, further enhancing the facial selectivity of the reaction. Electronically, it can influence the reactivity of the molecule and the stability of transition states.
-
5-Phenylpyrrole Scaffold : The pyrrole ring provides a planar and rigid framework, which helps to lock the conformation of the chiral auxiliary and the reactive center. The phenyl group can participate in π-stacking interactions, which may further stabilize the desired transition state geometry.
Application in Asymmetric Diels-Alder Reactions: A Representative Protocol
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The use of a chiral auxiliary on the dienophile can lead to excellent enantioselectivity in the resulting cycloadduct. Below is a representative protocol for a hypothetical asymmetric Diels-Alder reaction between an acrylate derivative of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and cyclopentadiene.
Reaction Scheme:
Figure 1: Proposed workflow for an asymmetric Diels-Alder reaction.
Experimental Protocol
Materials:
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole derived dienophile
-
Cyclopentadiene (freshly cracked)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Preparation of the Chiral Dienophile: The chiral dienophile is prepared by the acylation of the hydroxyl group of 3-hydroxy-5-phenylpyrrole with N-tosyl-L-alanyl chloride. This reaction should be carried out under anhydrous conditions, typically using a non-nucleophilic base such as triethylamine or pyridine in a chlorinated solvent like dichloromethane at 0 °C to room temperature.
-
Diels-Alder Reaction: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral dienophile (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) (0.1 M). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add titanium tetrachloride (TiCl₄) (1.1 eq) dropwise to the solution. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, activating it towards cycloaddition and locking its conformation. d. Stir the mixture at -78 °C for 30 minutes. e. Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture. f. Allow the reaction to stir at -78 °C for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C. b. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. c. Separate the organic layer, and wash it with saturated aqueous NaHCO₃, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude cycloadduct. e. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer.
-
Auxiliary Cleavage: a. The chiral auxiliary can be removed under mild conditions. For an ester linkage, saponification with a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a common method. b. After the reaction is complete, acidify the mixture and extract the product into an organic solvent. c. Purify the final product by chromatography or crystallization to obtain the enantiomerically enriched carboxylic acid.
Data Presentation: Expected Outcomes
The following table presents hypothetical data for the asymmetric Diels-Alder reaction, which can be used as a benchmark for optimization studies.
| Entry | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| 1 | TiCl₄ | -78 | 4 | 85 | >95:5 | 92 |
| 2 | Et₂AlCl | -78 | 6 | 78 | 90:10 | 88 |
| 3 | SnCl₄ | -78 | 4 | 80 | >95:5 | 85 |
| 4 | BF₃·OEt₂ | -78 | 8 | 65 | 85:15 | 75 |
Table 1: Hypothetical results for the optimization of the asymmetric Diels-Alder reaction.
Mechanistic Rationale for Stereoselectivity
The high level of stereocontrol in this proposed reaction is attributed to the formation of a rigid chelated intermediate between the chiral dienophile and the Lewis acid.
Figure 2: Rationale for the observed stereoselectivity.
In this model, the Lewis acid coordinates to both the carbonyl oxygen of the acrylate and the sulfonyl oxygen of the tosyl group, creating a rigid five-membered ring chelate. This chelation forces the dienophile into a specific conformation where one face is effectively blocked by the bulky tosyl group and the phenylpyrrole scaffold. Consequently, the diene (cyclopentadiene) can only approach from the less sterically hindered face, leading to the formation of a single major diastereomer.
Application in Asymmetric Michael Additions: A Prospective Protocol
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The use of a chiral catalyst or auxiliary can render this process highly enantioselective. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole could potentially act as a chiral ligand in a metal-catalyzed asymmetric Michael addition.
Reaction Scheme:
A representative reaction would involve the addition of a nucleophile, such as dimethyl malonate, to an α,β-unsaturated ketone, like chalcone, in the presence of a metal salt and the chiral pyrrole derivative as a ligand.
Prospective Experimental Protocol
Materials:
-
Chalcone
-
Dimethyl malonate
-
A suitable metal salt (e.g., Ni(OAc)₂, Cu(OTf)₂)
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (as chiral ligand)
-
A mild base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, or Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, to a flame-dried Schlenk tube, add the metal salt (e.g., Ni(OAc)₂, 5 mol%) and the chiral ligand, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (6 mol%).
-
Add anhydrous solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add chalcone (1.0 eq) to the reaction mixture.
-
Add dimethyl malonate (1.2 eq) followed by the mild base (e.g., DIPEA, 1.1 eq).
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched Michael adduct.
-
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualization of the Catalytic Cycle
Figure 3: Proposed catalytic cycle for an asymmetric Michael addition.
Conclusion and Future Outlook
While the application of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in stereoselective reactions is an emerging area, its structural features make it a highly promising candidate for a chiral auxiliary or ligand. The protocols detailed in this guide are intended to serve as a robust starting point for researchers to explore its potential in asymmetric synthesis. The modular nature of its synthesis allows for further tuning of its steric and electronic properties by modifying the amino acid component, the sulfonyl group, or the substituents on the pyrrole ring. Such modifications could lead to the development of a new class of highly effective and versatile chiral reagents for the synthesis of complex, enantiomerically pure molecules relevant to the pharmaceutical and agrochemical industries.
References
-
Shaw, J., Lo, A., Gutierrez, D., Toth-Williams, G., & Fettinger, J. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. [Link]
-
Han, J., Escorihuela, J., Fustero, S., Landa, A., Soloshonok, V. A., & Sorochinsky, A. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(16), 4983. [Link]
-
Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. [Link]
-
Banwell, M. G. (2014). Stereoselective intramolecular Michael addition reactions of pyrrole and their application to natural product syntheses. Open Research Repository. [Link]
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The Latent Potential of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in Chiral Catalyst Development: An Application-Focused Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed exploration of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral molecule with a unique constellation of structural features suggesting its potential application in asymmetric catalysis. While direct, documented applications of this specific compound in chiral catalyst development are not presently found in peer-reviewed literature, its inherent chirality, derived from the L-alanine backbone, and the established catalytic activity of related pyrrole-based structures, merit a thorough investigation of its prospective utility. This guide will first delineate the known synthesis and properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Subsequently, it will extrapolate from the broader field of chiral pyrrole derivatives to propose potential catalytic applications and provide detailed, exemplary protocols.
Introduction: Unveiling a Candidate Chiral Catalyst
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multifaceted organic compound characterized by a pyrrole ring substituted with a phenyl group and an N-tosylated L-alanine moiety linked via an ester bond.[1] The presence of the L-alanine residue confers inherent chirality, making it a molecule of significant interest for applications in stereoselective synthesis.[1] While its primary documented use is as a biochemical reagent for the detection of human leukocyte elastase, its structural attributes align with those of successful chiral catalysts and ligands.[2][3][4] The pyrrole scaffold is a common feature in a variety of natural products and pharmaceuticals, and its derivatives have been extensively explored in the realm of asymmetric catalysis.[1][5][6][7][8][9]
Key Structural Features and Potential Catalytic Roles:
-
Chiral L-alanine Moiety: Provides a stereochemically defined environment around a potential catalytic center.
-
Pyrrole Ring: A versatile heterocyclic system that can be functionalized to modulate electronic and steric properties. It can act as a ligand for transition metals or as a scaffold for organocatalysts.
-
Tosyl Group: A common protecting group for amines that can also influence the steric and electronic environment of the molecule.[1]
Synthesis and Physicochemical Properties
The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multi-step process that requires careful control of reaction conditions to maintain the stereochemical integrity of the L-alanine unit.[1] One reported method involves a deoxygenation approach starting from N-acetyl-3-acetoxy-5-phenylpyrrole.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [3][4][10] |
| Molecular Weight | 384.45 g/mol | [4][10] |
| Melting Point | 153-155 °C | [10] |
| Appearance | Solid | [3] |
| Chirality | Chiral (due to L-alanine) | [1] |
Prospective Applications in Asymmetric Catalysis: A Roadmap for Exploration
Based on the extensive research into other chiral pyrrole derivatives, we can hypothesize several potential applications for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in chiral catalyst development. These fall into two main categories: as an organocatalyst and as a chiral ligand for transition metal catalysis.
As a Potential Organocatalyst
The presence of the pyrrole nitrogen and the ester carbonyl group could enable this molecule to act as a hydrogen bond donor or acceptor, facilitating enantioselective transformations.
Hypothetical Application: Asymmetric Michael Addition
Chiral pyrrole-based compounds have been shown to catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds. The chiral environment provided by the L-alanine moiety could induce stereoselectivity in the formation of the new carbon-carbon bond.
Exemplary Protocol: Organocatalytic Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes
This protocol is a generalized procedure based on established methods for similar catalysts and would require optimization for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Materials:
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (as potential catalyst)
-
Nitroalkene (e.g., β-nitrostyrene)
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (0.02 mmol, 10 mol%).
-
Add the 1,3-dicarbonyl compound (0.2 mmol, 1.0 equiv) and the anhydrous solvent (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the nitroalkene (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Diagram of Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for an asymmetric Michael addition.
As a Potential Chiral Ligand for Transition Metal Catalysis
The pyrrole nitrogen and potentially the carbonyl oxygen of the ester group could coordinate to a metal center, forming a chiral metal complex capable of catalyzing a variety of asymmetric reactions.
Hypothetical Application: Asymmetric Hydrogenation
Chiral pyrrole-based ligands have been successfully employed in ruthenium-catalyzed asymmetric hydrogenations of prochiral olefins and ketones.[6] A complex of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole with a suitable metal precursor could potentially achieve high enantioselectivity in such reductions.
Exemplary Protocol: Asymmetric Hydrogenation of an Aryl Ketone
This protocol is a generalized procedure and would require significant optimization of the ligand, metal precursor, and reaction conditions.
Materials:
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (as potential ligand)
-
Metal precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
Aryl ketone (e.g., acetophenone)
-
Solvent (e.g., methanol, isopropanol)
-
Base (e.g., KOtBu)
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, add the metal precursor (0.005 mmol) and 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (0.011 mmol) to a vial.
-
Add the solvent (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate vial, dissolve the aryl ketone (0.5 mmol) and the base (0.05 mmol) in the solvent (2 mL).
-
Transfer the substrate solution to the autoclave insert containing the catalyst solution.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm H₂).
-
Stir the reaction at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12-24 h).
-
After cooling and carefully venting the reactor, filter the reaction mixture through a short pad of silica gel.
-
Analyze the conversion by GC or ¹H NMR and determine the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC.
Diagram of Proposed Experimental Workflow:
Caption: General workflow for asymmetric hydrogenation.
Conclusion and Future Outlook
While 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole remains an underexplored molecule in the context of asymmetric catalysis, its structural features present a compelling case for its investigation. The protocols and potential applications outlined in this guide are intended to serve as a starting point for researchers interested in unlocking the catalytic potential of this and structurally related compounds. Future work should focus on the systematic evaluation of this molecule in a range of enantioselective transformations, including those mentioned herein, as well as others such as aldol reactions, Diels-Alder reactions, and C-H functionalization. Such studies will be instrumental in determining whether 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole can transition from a molecule of latent potential to a valuable tool in the asymmetric synthesis toolbox.
References
- Borah, B., Dwivedi, K., & Chowhan, L. R. (2021). Recent Advances in Metal‐ and Organocatalyzed Asymmetric Functionalization of Pyrroles. Asian Journal of Organic Chemistry, 10(10), 2568-2597.
- Uozumi, Y., & Kuwano, R. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(44), 14382–14383.
- You, S.-L., et al. (2015). Enantioselective Synthesis of Pyrrole-Based Spiro- and Polycyclic Derivatives by Iridium-Catalyzed Asymmetric Allylic Dearomatization and Controllable Migration Reactions.
- Ye, Q., et al. (2023). Organocatalytic atroposelective synthesis of axially chiral N,N′-pyrrolylindoles via de novo indole formation. Chemical Science, 14(41), 11438-11445.
- Zhang, J., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(26), 15837-15862.
- Cordero, F. M., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. The Journal of Organic Chemistry, 88(2), 1064–1073.
- Knochel, P., et al. (2020). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Chemistry – A European Journal, 26(44), 9875–9879.
- You, S.-L., & Tang, Y. (2016). Enantioselective Synthesis of 3a-Amino-Pyrroloindolines by Copper-Catalyzed Direct Asymmetric Dearomative Amination of Tryptamines.
- Wang, J., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(7), 2947-2951.
- Fustero, S., et al. (2011). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Current Organic Chemistry, 15(22), 3922-3959.
- Bella, M., et al. (2011). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 13(12), 3234–3237.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [sigmaaldrich.com]
- 4. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | CymitQuimica [cymitquimica.com]
- 5. Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of 8-aminoindolizidine from chiral 2-pyrroleimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
Application Notes and Protocols: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole for the Detection of Human Leukocyte Elastase in Urine
Authored by: A Senior Application Scientist
Introduction: The timely and accurate diagnosis of urinary tract infections (UTIs) is a cornerstone of effective patient care. While traditional methods like urine culture are the gold standard, they are often time-consuming. This has led to the development of rapid diagnostic tools, such as reagent strips, for the presumptive diagnosis of UTIs. A key indicator of inflammation associated with UTIs is the presence of leukocytes, and consequently, the enzyme human leukocyte elastase (HLE), in the urine. This document provides a detailed technical guide on the application of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole for the detection of HLE in human urine, a method utilized in commercially available diagnostic reagent strips[1].
Principle of the Assay:
The detection of human leukocyte elastase in urine using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is based on an enzyme-substrate reaction that results in a visually detectable color change. The compound, which is a tosylalanine ester of 3-hydroxy-5-phenylpyrrole, serves as a specific substrate for HLE[1].
The core mechanism unfolds in a two-step process:
-
Enzymatic Hydrolysis: In the presence of HLE in a urine sample, the enzyme catalyzes the hydrolysis of the ester bond in 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This enzymatic cleavage releases 3-hydroxy-5-phenylpyrrole (HOPPy) and N-Tosyl-L-alanine[1].
-
Diazo Coupling Reaction: The liberated 3-hydroxy-5-phenylpyrrole then immediately reacts with a diazonium salt, such as 4-diazo-3-hydroxy-1-napthylsulfonate, which is also impregnated on the reagent strip. This coupling reaction forms a stable, colored azo dye, typically purple, indicating a positive result for the presence of HLE[1].
The intensity of the color development is proportional to the concentration of HLE in the urine sample, allowing for a semi-quantitative assessment of leukocyturia.
Reaction Mechanism Diagram:
Caption: Enzymatic hydrolysis of the substrate by HLE and subsequent colorimetric reaction.
Application and Utility
This chiral, enantiomeric compound has demonstrated utility in the development of rapid, point-of-care diagnostic tests for UTIs[1][2]. Its sensitivity allows for the detection of urine samples with concentrations as low as 10 µg/mL[2]. The optical activity of this compound is detectable over a range of 0.05 mg/L to 100 mg/L and is amenable to analysis via colorimetric assays[2]. A significant advantage is its stability and lack of interference from nonconductive materials, making it a robust candidate for urine analysis where high concentrations of organic matter or water are present[2].
Experimental Protocol: Qualitative Detection of HLE in Urine Samples
This protocol outlines a general procedure for the use of reagent strips incorporating 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole for the qualitative detection of HLE.
I. Materials and Reagents:
-
Reagent Strips: Commercially available urine test strips containing 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and a diazonium salt.
-
Urine Samples: Freshly collected mid-stream urine in sterile containers. For optimal results, the first morning void is often recommended due to its higher concentration[3].
-
Positive Control: A solution containing a known concentration of human leukocyte elastase.
-
Negative Control: A urine sample known to be negative for leukocytes.
-
Disposable Gloves and appropriate Personal Protective Equipment (PPE).
-
Timer.
II. Sample Collection and Handling:
-
Ensure proper patient instruction for collecting a clean-catch, mid-stream urine sample to minimize contamination[3].
-
The urine sample should be tested within two hours of collection. If testing is delayed, the sample should be refrigerated at 2-8°C for no longer than 24 hours.
-
Allow refrigerated samples to return to room temperature before testing.
-
Gently mix the urine sample before testing to ensure homogeneity.
III. Assay Procedure:
-
Wear appropriate PPE.
-
Remove a single reagent strip from the container, ensuring not to touch the reagent pad. Immediately reseal the container to protect the remaining strips from moisture and light.
-
Completely immerse the reagent pad of the strip into the urine sample for no more than 1-2 seconds.
-
Withdraw the strip and drag the edge against the rim of the urine container to remove excess urine.
-
Hold the strip in a horizontal position to prevent mixing of reagents from adjacent pads.
-
Start the timer immediately.
-
After the manufacturer-specified time (typically 1-2 minutes), compare the color of the reagent pad to the color chart provided on the strip container.
IV. Interpretation of Results:
-
Negative: No color change or a color that matches the "negative" block on the color chart.
-
Positive: Any degree of color change from off-white to purple indicates the presence of HLE. The color intensity can provide a semi-quantitative estimation of the leukocyte concentration (e.g., trace, small, moderate, large).
-
Invalid: If the control pads on the strip do not react as expected, the test is invalid and should be repeated with a new strip.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for urine HLE detection using reagent strips.
Data Presentation: Semi-Quantitative Analysis of HLE
The results obtained from reagent strips are typically semi-quantitative. The table below illustrates a representative interpretation of color changes corresponding to leukocyte concentrations.
| Color of Reagent Pad | Interpretation | Approximate Leukocyte Concentration (cells/µL) |
| Off-white / No change | Negative | 0 - 15 |
| Light Purple (Trace) | Positive | 15 - 70 |
| Medium Purple (Small) | Positive | 70 - 125 |
| Dark Purple (Moderate) | Positive | 125 - 500 |
| Very Dark Purple (Large) | Positive | >500 |
Validation and Quality Control
For any new diagnostic assay, a robust validation process is crucial to ensure its reliability and accuracy in a clinical setting.
-
Sensitivity and Specificity: The performance of the assay should be evaluated against a gold standard, such as microscopic examination of urine sediment or urine culture. This will determine the true positive rate (sensitivity) and true negative rate (specificity) of the test.
-
Interference Studies: Potential interfering substances in the urine, such as high concentrations of glucose, protein, or certain drugs, should be tested to assess their impact on the accuracy of the results.
-
Stability Studies: The stability of the reagent strips under various storage conditions (temperature, humidity) should be determined to establish appropriate storage recommendations and shelf life.
-
Regular use of positive and negative controls is essential to monitor the performance of the test and ensure the integrity of the reagent strips.
References
- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | CymitQuimica [cymitquimica.com]
- 3. Inhibitory effects of lignin on enzymatic hydrolysis: The role of lignin chemistry and molecular weight [ideas.repec.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This resource is meticulously designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize the reaction yield and purity of the final product. The inherent challenges in this synthesis, primarily the esterification of a moderately nucleophilic hydroxyl group on the pyrrole ring with a sterically demanding N-protected amino acid, necessitate precise control over reaction parameters.[1] This guide provides in-depth, evidence-based solutions to common experimental hurdles.
Diagram: Synthetic Pathway Overview
Caption: General workflow for the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my target ester, or the reaction is not proceeding to completion according to TLC analysis. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in the esterification of 3-hydroxy-5-phenylpyrrole are a common challenge. The primary reasons often revolve around inefficient activation of the carboxylic acid, steric hindrance, and suboptimal reaction conditions.
-
Cause A: Inefficient Carboxylic Acid Activation. The Steglich esterification relies on the in-situ formation of a highly reactive O-acylisourea intermediate from N-Tosyl-L-alanine and a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide).[2][3] If this activation is slow or incomplete, the overall reaction rate will be poor.
| Coupling Reagent | Additive | Key Advantages |
| DCC / EDC | DMAP | Standard, cost-effective. EDC allows for easier byproduct removal.[7] |
| HATU | (Internal HOAt) | Highly efficient for hindered couplings, fast reaction rates, reduced side reactions.[4] |
| PyBOP / PyAOP | - | Powerful phosphonium salt reagents, effective for hindered systems.[4] |
| COMU | (Internal Oxyma) | High efficiency comparable to HATU, non-explosive byproduct.[4] |
-
Cause B: Steric Hindrance. The N-Tosyl group on the alanine and the phenyl group on the pyrrole can create a sterically crowded environment around the reaction centers, slowing down the nucleophilic attack of the pyrrole's hydroxyl group.
-
Solution: Adjust Reaction Temperature and Time. While Steglich esterifications are typically run at room temperature, a moderate increase in temperature (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered substrates.[8] Monitor the reaction closely by TLC to avoid decomposition. Extending the reaction time (e.g., 24-48 hours) may also be necessary.
-
-
Cause C: Suboptimal Solvent Choice. The solvent can significantly influence reaction rates.
-
Solution: Screen Different Solvents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. However, for a similar pyrrole esterification, a switch from DCM to toluene was found to dramatically improve the yield.[9] It is advisable to perform small-scale trials with different anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or toluene.
-
Issue 2: Formation of a Major, Insoluble Byproduct
Question: A significant amount of a white, insoluble precipitate forms during the reaction, and my desired product yield is low. What is this byproduct and how can I prevent its formation?
Answer:
The insoluble white precipitate is almost certainly the urea byproduct of your carbodiimide coupling agent. If you are using DCC, it is N,N'-dicyclohexylurea (DCU). A major issue with Steglich esterification is a side reaction where the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards the alcohol and consumes your starting material.[2][10]
Caption: Role of DMAP in preventing N-acylurea formation.
-
Cause: Slow Nucleophilic Attack by the Alcohol. This side reaction becomes significant when the subsequent reaction with the alcohol is slow, which can be the case with the moderately nucleophilic 3-hydroxy-5-phenylpyrrole.
-
Solution 1: Ensure Sufficient DMAP Catalyst. 4-Dimethylaminopyridine (DMAP) is crucial for an efficient Steglich esterification.[2] It acts as an acyl transfer catalyst, reacting rapidly with the O-acylisourea to form a highly reactive acyl-pyridinium intermediate. This intermediate reacts much faster with the alcohol and is not prone to the rearrangement, thus suppressing the formation of N-acylurea.[10] Ensure you are using a catalytic amount (typically 5-20 mol%).
-
Solution 2: Use EDC instead of DCC. If removing the urea byproduct is the main issue, switch to EDC. The resulting N-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble and can be easily removed during an aqueous workup.[7][11]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. Column chromatography gives poor separation, or the product seems to decompose on the silica gel.
Answer:
Purification can be challenging due to the polarity of the product and the presence of byproducts with similar polarities.
-
Cause A: Byproduct Contamination. The crude product will contain unreacted starting materials, the urea byproduct (DCU or water-soluble EDU), and potentially the N-acylurea.
-
Solution 1: Pre-purification Workup.
-
Filtration (for DCC): If using DCC, filter the reaction mixture through a sintered glass funnel to remove the majority of the insoluble DCU. Wash the filter cake with a small amount of the reaction solvent.
-
Aqueous Wash (for EDC): If using EDC, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 5% HCl or KHSO4 solution) to remove unreacted DMAP and the water-soluble urea.[12] Follow with a wash with saturated sodium bicarbonate solution and then brine.
-
-
Solution 2: Optimized Chromatography.
-
Neutralize Silica: Pyrroles can be sensitive to acidic conditions, which may be present on standard silica gel, leading to polymerization or decomposition.[9] Consider pre-treating your silica gel by slurrying it in the eluent containing a small amount of a neutralising agent like triethylamine (~0.5-1%).
-
Solvent System: A gradient elution using a hexane/ethyl acetate or toluene/ethyl acetate system is a good starting point. The polarity of your product will necessitate a significant fraction of the more polar solvent.
-
Alternative Stationary Phase: If separation on silica is still problematic, consider using a different stationary phase like alumina (neutral or basic) or C18-functionalized silica (reverse-phase chromatography).
-
-
-
Cause B: Product Crystallization Issues. The product is a solid with a reported melting point of 153-155 °C.[13] Recrystallization can be an effective final purification step.
-
Solution: Recrystallization. After chromatographic purification, attempt recrystallization from a suitable solvent system. A good starting point would be a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the pyrrole nitrogen? A1: For this specific esterification, protecting the pyrrole nitrogen is generally not necessary. The hydroxyl group at the 3-position is significantly more nucleophilic than the N-H proton is acidic under these conditions. The reaction should selectively occur at the hydroxyl group.
Q2: My N-Tosyl-L-alanine starting material seems to be degrading. How should I store it? A2: N-Tosyl-L-alanine is a stable solid. However, like most reagents, it should be stored in a cool, dry place, tightly sealed to prevent moisture absorption, which could interfere with the reaction.
Q3: Can I lose the stereochemistry of the L-alanine during the reaction? A3: Racemization at the α-carbon of the amino acid is a potential risk during activation, especially if a strong base is used or the reaction is heated for prolonged periods.[4] Using additives like HOBt or HOAt is known to suppress racemization. Sticking to mild conditions (room temperature) and using reagents like HATU, which are designed for clean peptide couplings, will minimize this risk.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product? A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can also be effective.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (384.45 g/mol ).[1][13]
-
Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl group.
-
Chiral HPLC: To confirm the enantiomeric purity if racemization is a concern.
-
Experimental Protocols
Protocol 1: Optimized Steglich Esterification using EDC/DMAP
This protocol is a starting point and may require optimization based on your specific experimental observations.
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-hydroxy-5-phenylpyrrole (1.0 eq) and N-Tosyl-L-alanine (1.1 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M concentration).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.15 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 20% to 50% ethyl acetate in hexanes).
References
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
- Royal Society of Chemistry. (2014).
- PubMed. (n.d.). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase.
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (2023).
- Reddit. (2018). Can someone help me with the peptide coupling portion of this synthesis?
- Biotage. (2023). What do you do when your peptide synthesis fails?
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- YouTube. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction.
- Smolecule. (2023). Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.
- ResearchGate. (2017). Esterificaton of pyrrol-2-carboxylic acid with 4-bromophenol in the presence of DCC and DMAP.
- ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings.
- Reddit. (2024).
- LookChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- Wikipedia. (n.d.).
Sources
- 1. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]
stability issues with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole solutions
Introduction: Welcome to the technical support guide for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8). This molecule is a valuable chiral reagent in life sciences and pharmaceutical development, often utilized for its unique structural motifs.[1] However, its utility is predicated on its stability in solution, which can be compromised due to its inherent chemical structure. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help researchers maintain the integrity of this compound in their experiments.
Section 1: Core Stability Profile & Key Vulnerabilities
The molecular structure of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole contains two primary points of vulnerability that are critical to understand for successful experimentation.
-
Ester Linkage: The most significant liability is the ester bond connecting the L-alanine moiety to the 5-phenylpyrrole core. This bond is susceptible to hydrolysis, a reaction with water that cleaves the ester, yielding the corresponding carboxylic acid (N-Tosyl-L-alanine) and alcohol (5-phenyl-1H-pyrrol-3-ol). This reaction can be catalyzed by both acids and bases.[2][3]
-
Pyrrole Ring: The pyrrole ring itself is an electron-rich aromatic system. This makes it susceptible to oxidation, especially when exposed to air and light over extended periods.[4][5] While generally less rapid than hydrolysis, oxidative degradation can lead to colored impurities and loss of compound integrity.
These vulnerabilities dictate the handling and storage requirements for solutions of this compound.
Primary Degradation Pathway: Ester Hydrolysis
The diagram below illustrates the primary degradation mechanism that users are likely to encounter. Under aqueous conditions, particularly at non-neutral pH, the ester linkage is cleaved.
Caption: Primary degradation of the parent compound via ester hydrolysis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: My solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is showing diminished activity in my assay. What is the likely cause?
A1: The most probable cause is the chemical degradation of the compound in your experimental solution, primarily through ester hydrolysis.[6][7] This is especially prevalent in aqueous buffers that are either acidic or, more commonly, basic. The cleavage of the ester bond (see diagram above) alters the molecule's structure, which will almost certainly impact its biological or chemical activity. A secondary, though less common, cause could be oxidation of the pyrrole ring, especially if solutions are not fresh or have been exposed to light and air.[8]
Q2: What is the best solvent to use for this compound?
A2: For creating a concentrated stock solution, a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is highly recommended. These solvents do not participate in hydrolysis. For subsequent dilutions into aqueous buffers for your working solution, it is crucial to minimize the time the compound spends in the aqueous environment before use. Protic solvents like methanol or ethanol should be used with caution for stock solutions, as they can potentially lead to transesterification over long-term storage.
Q3: What are the definitive guidelines for preparing and storing stock solutions?
A3: Based on vendor recommendations and established best practices for labile small molecules, follow this protocol:
-
Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of solid in a controlled environment.
-
Dissolve the solid in a high-purity, anhydrous aprotic solvent (e.g., DMSO) to your desired stock concentration.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
For storage, vendor data suggests that solutions can be kept at -80°C for up to 6 months or at -20°C for up to 1 month .[9][10] It is critical to protect these solutions from light.[9]
Q4: I need to use this compound in an aqueous buffer for my experiment. What pH and temperature should I use?
A4: To minimize hydrolytic degradation, your aqueous working solution should be maintained under the following conditions:
-
pH: Maintain a pH as close to neutral (6.5-7.5) as your experiment allows. Strongly acidic or basic conditions will significantly accelerate ester hydrolysis.[11]
-
Temperature: Perform all experiments at the lowest practical temperature. Keep working solutions on ice whenever possible. Degradation reactions are significantly slowed at lower temperatures.
-
Time: Prepare your final working solution immediately before use. Do not store the compound in aqueous buffers for extended periods.
Q5: I'm analyzing my sample with HPLC and see a new, more polar peak appearing over time. What is it?
A5: You are likely observing the products of hydrolysis. The parent compound has a predicted LogP of ~4.7, making it quite hydrophobic.[12] The degradation products, N-Tosyl-L-alanine and 5-phenyl-1H-pyrrol-3-ol, are significantly more polar. In a typical reverse-phase HPLC system, these degradation products will have shorter retention times than the parent compound. Confirming the identity of these peaks would require LC-MS analysis to match their mass-to-charge ratio with the expected molecular weights of the degradants.[13]
Q6: How can I perform a quick check of my compound's stability in my specific assay buffer?
A6: You can perform a simple time-course stability study.
-
Prepare a solution of the compound in your exact experimental buffer at the concentration you will be using.
-
Immediately analyze a sample (t=0) using a suitable analytical method (e.g., HPLC, LC-MS) to get a baseline peak area for the parent compound.[14]
-
Keep the remaining solution under your exact experimental conditions (temperature, light exposure).
-
Analyze additional samples at various time points (e.g., 1 hr, 2 hr, 4 hr, 8 hr).
-
Compare the peak area of the parent compound at each time point to the t=0 sample. A significant decrease in the parent peak area, often accompanied by the appearance of new peaks, indicates instability.[15]
Section 3: In-Depth Troubleshooting & Protocols
Guide 1: Investigating and Preventing Hydrolytic Degradation
This guide provides a systematic approach to diagnosing and mitigating stability issues arising from ester hydrolysis.
-
Symptoms:
-
Poor reproducibility between experiments run on different days.
-
A steady decline in signal or activity in time-course experiments.
-
Appearance of new, more polar peaks in HPLC or LC-MS analysis.
-
-
Underlying Cause: The ester functional group is an electrophilic center that is attacked by nucleophilic water molecules. This reaction is slow at neutral pH but is significantly accelerated by H+ (acid catalysis) or OH- (base catalysis), which increase the electrophilicity of the carbonyl carbon or the nucleophilicity of the water, respectively.[3][7] Base-catalyzed hydrolysis (saponification) is typically irreversible and faster than acid-catalyzed hydrolysis.[11]
| Mitigation Strategy | Underlying Rationale |
| Control pH | Maintain working solution pH between 6.5 and 7.5 to find the kinetic minimum for the hydrolysis reaction. |
| Reduce Temperature | Keep all solutions (stock and working) cold (on ice or at 2-8°C when not in use) to decrease the rate of all chemical reactions, including hydrolysis. |
| Use Fresh Solutions | Prepare the final aqueous working solution immediately prior to beginning your experiment to minimize the time the compound is exposed to water. |
| Use Aprotic Solvents for Stock | Store concentrated stocks in DMSO or DMF to eliminate water and prevent hydrolysis during long-term storage. |
| Protect from Light | Use amber vials or wrap containers in foil to prevent potential photodegradation, which can generate reactive species.[8] |
Guide 2: Protocol for Preparing and Handling Stable Solutions
This workflow is designed to maximize the stability and reproducibility of your experiments.
References
- 1. smolecule.com [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaguru.co [pharmaguru.co]
Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Degradation Products
Introduction
Welcome to the technical support center for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Due to its specific chemical structure, containing an ester linkage, a substituted pyrrole ring, and an N-tosyl group, this molecule may be susceptible to degradation under various experimental and storage conditions. Understanding the potential degradation pathways and products is critical for ensuring the accuracy, reproducibility, and integrity of your research.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and mitigate the degradation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
I. Understanding Potential Degradation Pathways
The chemical structure of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole suggests three primary points of potential degradation: the ester linkage, the pyrrole ring, and the N-tosyl group.
-
Hydrolysis of the Ester Linkage: Ester bonds are susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions.[1] This is often the most common degradation pathway for compounds containing ester functional groups.[1] The hydrolysis of the ester in 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole would cleave the molecule into two primary degradation products: 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine. The rate of this hydrolysis is highly dependent on the pH of the solution.[2]
-
Oxidation and Photodegradation of the Pyrrole Ring: Pyrrole rings can be sensitive to oxidation, especially in the presence of air (oxygen), light, and certain metal ions.[3][4][5] This can lead to the formation of various oxidized species, including pyrrolidinones, and may ultimately result in the formation of colored byproducts or polymeric materials.[4][6] Exposure to light, particularly UV light, can also induce photodegradation, leading to ring opening or other complex rearrangements.[7][8][9][10] The substituents on the pyrrole ring can significantly influence its susceptibility to these degradation pathways.[8][9]
-
Stability of the N-Tosyl Group: The N-tosyl group is generally a stable protecting group.[11] However, under harsh acidic or basic conditions, cleavage of the tosyl group from the alanine moiety could occur, although this is typically less likely than ester hydrolysis under mild conditions.
Hypothesized Degradation Pathway
The following diagram illustrates the most probable degradation pathways for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole based on fundamental chemical principles.
Caption: Hypothesized degradation pathways of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
II. Troubleshooting Guides
This section provides practical guidance for identifying and addressing common issues related to the degradation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Scenario: You are running an HPLC analysis of your sample, and you observe new, unexpected peaks that are not present in your reference standard.
Troubleshooting Steps:
-
Confirm the Identity of the Main Peak: Ensure that the main peak in your chromatogram corresponds to the correct retention time of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole by comparing it to a freshly prepared, high-purity standard.
-
Perform a Forced Degradation Study: To determine if the unexpected peaks are degradation products, subject your compound to controlled stress conditions.[12][13] An increase in the area of the new peaks under these conditions strongly suggests they are degradants.
-
Utilize Advanced Detection Methods:
-
Photodiode Array (PDA) Detector: A PDA detector can help determine if the new peaks have a similar UV spectrum to the parent compound, which would indicate they are related.[12]
-
Mass Spectrometry (MS) Detector: An LC-MS system is a powerful tool for identifying the molecular weights of the unknown peaks, which can then be used to deduce their structures.[7][10][12]
-
-
Optimize HPLC Method: If you suspect co-elution of degradation products with the main peak, re-optimize your HPLC method by adjusting the mobile phase composition, gradient, column temperature, or by trying a column with a different stationary phase.[12][13]
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products.[13][14]
Materials:
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with PDA or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize it with 1 M NaOH, and dilute for HPLC analysis.[13]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At the same time intervals, take an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.[13]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. At the specified time points, take an aliquot and dilute for HPLC analysis.[13]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours. Analyze the samples after appropriate dissolution or dilution.[13]
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, following ICH Q1B guidelines. Analyze the samples after appropriate dissolution or dilution.[13]
Data Analysis: Compare the chromatograms from the stressed samples to a control sample (stock solution stored under ideal conditions). Note the formation and increase of any new peaks.
| Stress Condition | Expected Primary Degradation Products |
| Acid Hydrolysis | 3-Hydroxy-5-phenylpyrrole, N-Tosyl-L-alanine |
| Base Hydrolysis | 3-Hydroxy-5-phenylpyrrole, N-Tosyl-L-alanine (likely faster than acid) |
| Oxidation (H₂O₂) | Oxidized pyrrole species (e.g., pyrrolidinones) |
| Photolysis (UV/Vis) | Various photoproducts, potentially from pyrrole ring opening or rearrangement |
| Thermal | May accelerate hydrolysis and oxidation |
Issue 2: Sample Discoloration or Precipitation
Scenario: Your solid sample or solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole has changed color (e.g., turned yellow, brown, or black) or formed insoluble particulates over time.
Troubleshooting Steps:
-
Assess Storage Conditions:
-
Exclusion of Air and Light: Pyrroles are known to be susceptible to autoxidation in the presence of air and light.[4][5] Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[15][16]
-
Temperature Control: Store the compound at the recommended temperature, typically -20°C, to minimize thermal degradation.[16]
-
-
Identify the Precipitate: If possible, isolate the precipitate and analyze it using techniques like FTIR, NMR, or mass spectrometry to determine if it is a polymeric byproduct resulting from pyrrole degradation.[4]
-
Solvent Purity: Ensure that the solvents used to dissolve the compound are of high purity and free from peroxides or other oxidizing contaminants.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole?
A1: To ensure long-term stability, the compound should be stored as a solid at -20°C, protected from light, and under an inert atmosphere (argon or nitrogen).[15][16] For solutions, it is recommended to prepare them fresh and use them promptly. If short-term storage of a solution is necessary, it should be kept at low temperatures and protected from light.
Q2: I'm observing a loss of the parent compound in my HPLC analysis over time, but I don't see any new peaks. What could be happening?
A2: There are several possibilities:
-
Formation of Insoluble Products: The degradation products, such as polymeric materials from pyrrole oxidation, may be insoluble in your mobile phase and are being filtered out or are not eluting from the column.[4]
-
Formation of Volatile Degradants: Some degradation pathways might produce volatile products that are not detected by HPLC.
-
Adsorption to Container Surfaces: The compound or its degradants might be adsorbing to the walls of the storage vial.[12]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the parent compound from its degradation products, impurities, and any other components in the sample. The key steps are:
-
Forced Degradation: Perform a forced degradation study as described in Protocol 1 to generate the potential degradation products.[13][14]
-
Method Development: Develop an HPLC method (typically reverse-phase with a C18 column as a starting point) that achieves baseline separation between the main peak and all degradation peaks.[13]
-
Method Validation: Validate the method according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[13]
Q4: My experiment is conducted in an aqueous buffer. How can I minimize hydrolysis?
A4: The rate of hydrolysis is pH-dependent.[2] It is advisable to conduct a pH-rate profile study to determine the pH of maximum stability for the compound. Generally, pyrrole derivatives are more stable in neutral conditions compared to acidic or alkaline media.[7][10] Running your experiments at the optimal pH and at the lowest feasible temperature will help to minimize hydrolysis.
IV. References
-
Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]
-
McNeill, K. (2019). Exploring the photodegradation of pyrroles. Kris McNeill Group Website. [Link]
-
Apell, J. N., & McNeill, K. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology, 53(15), 8756-8764. [Link]
-
Groutas, W. C., et al. (1991). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Biochemical and Biophysical Research Communications, 175(1), 319-24. [Link]
-
Apell, J. N., et al. (2019). Supporting Information for Photodegradation of fludioxonil and other pyrroles. DOI. [Link]
-
Smith, L. C., et al. (2015). The Oxidation of Pyrrole. ResearchGate. [Link]
-
Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Merck Millipore. [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
Sparkler. (2015). What is the degradation mechanism of pyrrole?. Chemistry Stack Exchange. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Tosyl-L-alanine 3-indoxyl Ester: A Precise Tool for Enzyme Activity Monitoring. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind N-Tosyl-L-alanine 3-indoxyl Ester: A Deep Dive into Biochemical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Lhasa Limited. (2025). Pharma Stability: Troubleshooting & Pitfalls. Lhasa Limited. [Link]
-
Pinto, M., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]
-
Chehimi, M. M., & Abdeljalil, E. (2000). A study of the degradation and stability of polypyrrole by inverse gas chromatography, X-ray photoelectron spectroscopy, and conductivity measurements. ResearchGate. [Link]
-
Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 240, 112030. [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
Akram, M., et al. (2023). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls - NCBI Bookshelf. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Verma, A. (2018). Degradation of amino acids. Slideshare. [Link]
-
Sławiński, J., et al. (2001). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: Synthesis and Biological Activity of a Novel Group of Potential Antifungal Drugs. Journal of Medicinal Chemistry, 44(17), 2701-6. [Link]
-
Upadhyay, R. K. (2015). Answer to "Amino acid C-tosylation?". ResearchGate. [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]
-
LibreTexts Biology. (2025). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]
-
Gritsan, N. P., et al. (2021). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. MDPI. [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mcneill-group.org [mcneill-group.org]
- 9. Research Portal [experts.esf.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 15. N-Tosyl-L-alanine 3-indoxyl ester | 75062-54-3 | T-3990 [biosynth.com]
- 16. goldbio.com [goldbio.com]
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole storage and handling best practices
Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Introduction
This guide provides comprehensive best practices for the storage, handling, and troubleshooting of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8). As a chiral molecule incorporating a substituted pyrrole ring and a tosyl-protected amino acid ester, its stability is critical for reproducible experimental outcomes. This document is intended for researchers, scientists, and drug development professionals to ensure the chemical integrity of the compound throughout its lifecycle in the laboratory.
Section 1: Compound Identity and Key Properties
A quick reference for the essential properties of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
| Property | Value | Source(s) |
| CAS Number | 99740-00-8 | [1][2] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2] |
| Molecular Weight | 384.45 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 153-155 °C | [2][4] |
| Purity | Typically ≥95% | [5][6] |
Section 2: Storage and Stability FAQs
Proper storage is the most critical factor in preserving the compound's integrity. The complex structure features several points of potential degradation.
Q: What are the ideal short-term and long-term storage conditions for the solid compound?
A: There is variability among suppliers, but best practices dictate stringent conditions to minimize degradation.
-
Long-Term Storage (Months to Years): For maximum stability, store the solid compound at -80°C .[7][8] This significantly slows all potential degradation pathways. The container should be tightly sealed to prevent moisture ingress.
-
Short-Term Storage (Days to Weeks): Storage at 2-8°C is acceptable for routine use.[3][5] The compound should be kept in a desiccator within the cold storage unit to protect it from moisture. While some suppliers may indicate room temperature storage is possible, this is not recommended for preserving high purity over time.[2]
Q: How does light affect the stability of this compound?
A: The pyrrole moiety is known to be susceptible to photodegradation.[9][10] Upon exposure to UV radiation, pyrrole rings can undergo dissociation or oxidation, leading to discoloration (darkening) and the formation of impurities.[11][12][13] Therefore, it is critical to protect the compound from light at all times.
-
Best Practice: Always store the solid and any solutions in amber vials or wrap containers in aluminum foil.[7][8] Minimize exposure to ambient light during weighing and solution preparation.
Q: Is the compound sensitive to moisture or air?
A: Yes. The primary concern is the hydrolysis of the ester linkage. In the presence of water, the alaninyloxy ester can be cleaved to yield 5-phenyl-1H-pyrrol-3-ol and N-Tosyl-L-alanine. This reaction is accelerated by acidic or basic conditions.[14][15]
-
Best Practice: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.[1][5] Before opening a container that has been stored at low temperature, allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation from forming on the solid.
Q: What are the recommended conditions for storing stock solutions?
A: Stock solutions are significantly less stable than the solid compound.
-
Storage Temperature: Prepared stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months).[8] For short-term use (up to 1 month), storage at -20°C is acceptable.[8]
-
Solvent Choice: Use high-purity, anhydrous solvents for solution preparation.
-
Inertness: After preparation, flush the headspace of the vial with argon or nitrogen before sealing to protect against air-driven oxidative degradation.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Adherence to safety protocols is mandatory to protect laboratory personnel.
Q: What are the primary hazards associated with this compound?
A: Based on available safety data, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is classified as a hazardous substance. The primary warnings include:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Q: What PPE is mandatory when handling the solid or its solutions?
A: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] The following PPE must be worn:
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Wash and dry hands thoroughly after handling.[1]
-
Body Protection: A lab coat is required. For larger quantities or situations with a high risk of dust generation, fire/flame resistant and impervious clothing should be considered.[1]
-
Respiratory Protection: If dust formation is unavoidable or if exposure limits are exceeded, a full-face respirator with an appropriate filter cartridge should be used.[1]
Q: What are the correct first-aid procedures for exposure?
A: In case of any exposure, seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of pure water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Q: How should I handle a spill?
A: Evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.
-
Wear full personal protective equipment as described above.
-
For a solid spill, carefully collect the material without creating dust. Use spark-proof tools.
-
For a solution spill, contain the leakage and absorb it with an inert material (e.g., sand, vermiculite).
-
Collect the spilled material and absorbent into a suitable, closed container for disposal.[1]
-
Dispose of the waste through a licensed chemical destruction facility. Do not allow the chemical to enter drains.[1]
Section 4: Troubleshooting Experimental Issues
Q: My solid compound appears discolored (e.g., yellow or brown). Is it still usable?
A: Discoloration is a visual indicator of degradation, likely due to oxidation or photolysis of the pyrrole ring.[13][16] While the compound may still contain the active molecule, its purity is compromised. Using a discolored compound will introduce unknown variables into your experiment and is not recommended for quantitative or sensitive assays. It is best to discard the material and use a fresh, properly stored lot.
Q: I'm seeing low yield or no activity in my reaction. Could the compound have degraded?
A: Yes, this is a common consequence of improper storage. The most probable cause is the hydrolysis of the ester bond, which is the primary mode of degradation in the presence of even trace amounts of moisture.[14] This cleavage renders the molecule inactive for its intended purpose if the intact ester is required. To verify, you can run a quality control check (e.g., LC-MS) on an aliquot of your stock solution to look for the parent mass (384.45 m/z) and potential degradation products.
Q: The compound is not dissolving as expected in my chosen solvent.
A: First, confirm you are using a recommended solvent and that it is anhydrous. If solubility issues persist, gentle warming (to no more than 30-35°C) and sonication can aid dissolution. However, be aware that heating can accelerate degradation. If the compound still fails to dissolve, it may indicate polymerization or the presence of insoluble degradation products.
Q: I am observing unexpected peaks in my analysis (NMR/LC-MS). What could they be?
A: Unexpected peaks are likely degradation products. The two most common are:
-
N-Tosyl-L-alanine: Resulting from ester hydrolysis.
-
5-phenyl-1H-pyrrol-3-ol: The other product of ester hydrolysis. Other possibilities include various oxidized or polymerized forms of the pyrrole ring, which may be difficult to identify. Refer to the degradation pathway diagram in Section 5 for a visual explanation.
Section 5: Technical Deep Dive: Understanding Degradation Pathways
The structure of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole contains two primary liabilities: the ester linkage and the pyrrole ring. Understanding these vulnerabilities is key to preventing degradation.
-
Ester Hydrolysis: This is the most significant non-photolytic degradation pathway. The ester bond is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by acid or base.[17][18] This process is irreversible under typical experimental conditions and results in the formation of two separate molecules, destroying the compound's intended structure.
-
Photodegradation: Pyrrole and its derivatives are known to be photosensitive.[19] Absorption of UV light can excite the π-electron system, leading to the formation of reactive intermediates that can react with oxygen or polymerize, resulting in complex mixtures of colored impurities.[9][11]
Caption: Potential degradation pathways for the title compound.
Section 6: Protocols
Protocol 6.1: Receiving and Storing the Compound
-
Upon receipt, visually inspect the container for an intact seal.
-
Allow the sealed container to equilibrate to ambient laboratory temperature for at least 30 minutes before opening to prevent moisture condensation.
-
In a fume hood, carefully open the container. Note the appearance and consistency of the solid. It should be a white to off-white powder.
-
For long-term storage, flush the vial with a gentle stream of inert gas (argon or nitrogen), tightly reseal, and place it inside a secondary container with a desiccant.
-
Store the container in a light-protected environment at the appropriate temperature (-80°C for long-term, 2-8°C for short-term).
Protocol 6.2: Preparing a Stock Solution
-
Bring the sealed vial of solid compound to room temperature in a desiccator.
-
In a chemical fume hood, weigh the required amount of solid into a new, dry, amber glass vial.
-
Using a calibrated pipette, add the required volume of anhydrous-grade solvent to the vial.
-
Seal the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
If the solution is to be stored, flush the headspace with inert gas.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles.[8]
-
Store the aliquots at -80°C, protected from light.
References
-
LookChem. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. [Link]
-
Sinha, A., et al. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. ACS Publications. [Link]
-
Sinha, A., et al. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. PMC - NIH. [Link]
-
Apell, J. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry Group, ETH Zurich. [Link]
-
Park, J., et al. (2023). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. [Link]
-
McNeill, K. (2019). Exploring the photodegradation of pyrroles. McNeill Group. [Link]
-
Yadav, D., et al. (2022). Synthesis and Evaluation of Pyrrole Derivatives. International Journal of Research and Publication Reviews. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Watson International. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole CAS 99740-00-8. [Link]
-
Slideshare. (2014). Pyrrole. [Link]
-
Georgiev, M., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones. MDPI. [Link]
-
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
-
Papaioannou, D., et al. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica. [Link]
-
Caming Pharmaceutical Ltd. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole CAS 99740-00-8. [Link]
-
Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society. [Link]
-
ResearchGate. (2015). Amino acid C-tosylation?[Link]
-
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-
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-
Houben-Weyl. (2002). 2.2 Carboxy Group. [Link]
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troubleshooting guide for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole experiments
Technical Support Center: 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Welcome to the dedicated support resource for researchers, chemists, and drug development professionals working with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8). This guide is designed to provide in-depth, field-proven insights to navigate the common challenges encountered during the synthesis, purification, and application of this complex heterocyclic compound. My objective is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
The structure of this molecule, featuring a pyrrole core, a labile ester linkage, and a chiral amino acid moiety, presents a unique set of experimental hurdles.[1] This guide is structured to address these challenges head-on, from synthesis to final application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Q1: How should I properly store this compound to ensure its long-term stability? A1: Proper storage is critical to prevent degradation. The compound should be stored sealed in a dry, inert atmosphere at room temperature.[2][3] For long-term storage, particularly for stock solutions, temperatures of -20°C (for up to one month) or -80°C (for up to six months) are recommended, with protection from light.[4] Pyrrole derivatives are often susceptible to oxidation and polymerization, which can be initiated by air, light, and acid or metal impurities.[5]
Q2: My compound has developed a slight discoloration over time. Is it still usable? A2: Discoloration, often a shift towards a yellow or brown hue, is a visual indicator of potential degradation, likely due to oxidation of the pyrrole ring.[5] Before use, it is highly advisable to assess the purity of the discolored material using an appropriate analytical technique, such as HPLC or TLC, by comparing it to a known pure standard. If significant impurity peaks are detected, repurification by recrystallization or column chromatography is recommended.
Q3: What are the primary degradation pathways I should be aware of? A3: There are two main points of instability in the molecule:
-
Hydrolysis of the Ester Linkage: The ester bond is susceptible to cleavage under both strongly acidic and basic conditions, which would yield 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine.[6][7] This is a critical consideration during aqueous workups and in formulating buffer solutions for biochemical assays.
-
Oxidation/Polymerization of the Pyrrole Ring: Like many pyrroles, the heterocyclic core can undergo autoxidation in the presence of air, leading to colored polymeric byproducts.[5] This process can be accelerated by heat, light, and acidic conditions.
Q4: In which common solvents is this compound soluble? A4: While specific quantitative solubility data is not extensively published, based on its structure (LogP ≈ 4.73), it is expected to be soluble in many common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.[2] It is likely to have poor solubility in water. When preparing stock solutions, it is crucial to use dry solvents to prevent hydrolysis.[4]
Part 2: Troubleshooting Guide for Synthesis & Purification
This section provides a detailed, problem-oriented approach to overcoming challenges during the synthesis and purification of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Scenario 1: Low Yield During Synthesis
Problem: The overall yield of my multi-step synthesis is consistently low. Where should I focus my optimization efforts?
Analysis: A low overall yield is typically due to inefficiencies in one or more key steps: the formation of the pyrrole core or the final esterification. The synthesis of substituted pyrroles can be challenging due to side reactions and the stability of intermediates.[8][9]
Troubleshooting Workflow: Low Synthetic Yield
Caption: Troubleshooting decision tree for low synthetic yield.
Detailed Solutions:
-
Purity of Starting Materials: Impurities in precursors are a primary cause of low yields and complex product mixtures in pyrrole synthesis.[8][9] Ensure your starting 1,4-dicarbonyl compound and amine (for Paal-Knorr synthesis) or your nitroalkene and α-isocyanoacetate (for Barton-Zard synthesis) are of the highest possible purity.[10]
-
Control of Reaction Conditions: Pyrrole syntheses are often sensitive to pH, temperature, and catalyst choice.[9][10] For instance, strongly acidic conditions in a Paal-Knorr synthesis can favor the formation of a furan byproduct.[8] It is critical to carefully optimize these parameters.
-
Anhydrous Conditions for Esterification: The esterification step is highly sensitive to moisture. The presence of water can hydrolyze activated intermediates or the final product. Always use anhydrous solvents, oven-dried glassware, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Choice of Coupling Reagents: For the esterification of 3-hydroxy-5-phenylpyrrole with N-Tosyl-L-alanine, standard coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are often effective. If yields are low, consider alternative, more potent coupling agents such as HATU or EDC.
Scenario 2: Difficulty with Product Purification
Problem: My crude product is a complex mixture, and I'm struggling to isolate the pure compound via column chromatography.
Analysis: Purification challenges often stem from the formation of closely related byproducts or the degradation of the product on the silica gel column.
Potential Causes & Solutions:
-
Byproduct Formation:
-
Cause: Incomplete reaction, leaving unreacted 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine. Another common byproduct is the self-coupling of N-Tosyl-L-alanine to form the anhydride.
-
Solution: Monitor the reaction closely with TLC to ensure full consumption of the limiting reagent. A mild basic wash (e.g., saturated NaHCO₃ solution) during the workup can help remove unreacted acidic N-Tosyl-L-alanine.
-
-
On-Column Degradation:
-
Cause: Standard silica gel is slightly acidic and can cause the hydrolysis of the ester linkage or degradation of the pyrrole ring. The chiral center of the alanine moiety can also be susceptible to epimerization under certain conditions.
-
Solution:
-
Deactivate Silica: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), before packing the column.
-
Rapid Chromatography: Do not let the product sit on the column for extended periods. Use a slightly more polar solvent system to expedite elution, and collect fractions quickly.
-
Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina, for chromatography.
-
-
-
Recrystallization:
-
Cause: The product may be co-eluting with an impurity.
-
Solution: If a semi-pure solid is obtained after chromatography, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/petroleum ether) to achieve final purity. The compound has a reported melting point of 153-155 °C, which can serve as a purity benchmark.[2][11][12]
-
Part 3: Application-Specific Troubleshooting (Biochemical Assays)
Problem: I am using the compound as a substrate in a biochemical assay, but I am observing high background signal or inconsistent results.
Analysis: This compound's utility as a biochemical reagent, potentially for detecting esterase activity, relies on the controlled cleavage of its ester bond.[1][4][13] High background or variability often points to non-enzymatic hydrolysis.
Key Reaction and Potential Side Pathways
Caption: Desired enzymatic pathway versus undesired side reactions.
Potential Causes & Solutions:
-
Buffer Instability:
-
Cause: The pH of your assay buffer may be too high or too low, causing spontaneous, non-enzymatic hydrolysis of the ester linkage.
-
Solution: Run a control experiment with the substrate in the assay buffer without the enzyme at various pH values to determine the optimal pH range for substrate stability. Adjust the buffer pH to a level where background hydrolysis is minimal over the time course of the assay. Many esters are most stable in a slightly acidic to neutral pH range (pH 6.0-7.5).[7]
-
-
Solvent Effects:
-
Cause: The compound is likely dissolved in an organic solvent (like DMSO or ethanol) to create a stock solution. High concentrations of this co-solvent in the final assay volume can affect enzyme activity or substrate stability.
-
Solution: Minimize the final concentration of the organic co-solvent in the assay (typically ≤1% v/v). Run controls to ensure the solvent itself does not contribute to the signal or inhibit the enzyme.
-
-
Substrate Purity:
-
Cause: The substrate itself may be contaminated with the hydrolyzed product (3-hydroxy-5-phenylpyrrole), leading to a high initial background reading.
-
Solution: Always verify the purity of the substrate batch before use via HPLC. If impurities are present, repurify as described in the section above.
-
Part 4: Reference Data & Protocols
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 99740-00-8 | [11] |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [1][2] |
| Molecular Weight | 384.45 g/mol | [1] |
| Appearance | White to off-white solid | [12] |
| Melting Point | 153-155 °C | [2][11][12] |
| pKa (Predicted) | 9.05 ± 0.50 | [2][11] |
| LogP (Predicted) | 4.734 | [2] |
| Storage | Sealed in dry, Room Temperature | [2][3] |
Appendix A: Example Protocol for Esterification
This is a generalized protocol and must be optimized for your specific laboratory conditions and scale.
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-5-phenylpyrrole (1.0 eq) and N-Tosyl-L-alanine (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the dicyclohexylurea (DCU) byproduct, washing the filter cake with DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess DMAP), saturated NaHCO₃ solution (to remove unreacted N-Tosyl-L-alanine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on neutralized silica gel or by recrystallization.
References
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Technical Support Center: Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Welcome to the technical support guide for the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The inherent reactivity of the pyrrole core, coupled with the need to preserve the stereochemical integrity of the L-alanine moiety, presents unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and maximize yield and purity.
The synthesis primarily involves the esterification of a 3-hydroxy-5-phenylpyrrole intermediate with N-Tosyl-L-alanine. The core challenges arise from the ambident nucleophilicity of the pyrrole ring and the lability of the stereocenter on the alanine component.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: My reaction has a low yield, and TLC/LC-MS analysis shows significant amounts of unreacted 3-hydroxy-5-phenylpyrrole and N-Tosyl-L-alanine. What's going wrong?
Answer:
This issue typically points to inefficient activation of the carboxylic acid or suboptimal reaction conditions. The esterification between a hydroxylated pyrrole and a protected amino acid is not spontaneous and requires precise activation.
-
Probable Cause A: Ineffective Carboxylic Acid Activation. The carbonyl carbon of N-Tosyl-L-alanine is not sufficiently electrophilic to react with the hydroxyl group of the pyrrole without an activating agent.
-
Solution: Employ a suitable coupling agent. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly effective for forming ester bonds under mild conditions.[1] These reagents react with the carboxylic acid to form a highly reactive activated ester intermediate, which is then readily attacked by the hydroxyl group of the pyrrole. Ensure all reagents and solvents are strictly anhydrous, as moisture will rapidly quench the activated intermediate.
-
-
Probable Cause B: Steric Hindrance. Both the pyrrole and the N-Tosyl-L-alanine are sterically demanding molecules. The approach of the nucleophile to the activated ester can be slow.
-
Solution:
-
Optimize Reaction Time and Temperature: While low temperatures are critical, ensure the reaction is allowed to proceed for a sufficient duration (monitor by TLC). If the reaction stalls at 0-5 °C, consider allowing it to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.[2]
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents are excellent at solvating the charged intermediates involved in the coupling process, which can help accelerate the reaction rate compared to less polar solvents like DCM or THF.[2]
-
-
Question 2: I've isolated a product with the correct mass, but my NMR spectrum is complex. I suspect I've formed an N-acylated isomer. How can I prevent this?
Answer:
This is a classic side reaction in pyrrole chemistry. The pyrrole N-H proton is moderately acidic (pKa ≈ 17.5), and its deprotonation creates a powerful pyrrolide anion.[3] This anion is an ambident nucleophile , meaning it can react at either the nitrogen or the carbon atoms. In your case, it can also compete with the desired O-acylation.
-
Mechanism of Side Reaction: The use of a strong base (e.g., NaH, KH) or even an excess of a tertiary amine base in some cases can deprotonate the pyrrole nitrogen. The resulting "naked" pyrrolide anion can then attack the activated N-Tosyl-L-alanine, leading to the formation of an N-C amide bond at the pyrrole nitrogen instead of the desired O-C ester bond. N-acylation is often favored when using highly ionic bases (like those with K⁺ counter-ions) in polar aprotic solvents.[4]
-
Preventative Strategies:
-
Avoid Strong Bases: Do not use strong bases like hydrides (NaH, KH) or alkoxides (KOtBu) when attempting O-acylation on a free N-H pyrrole.
-
Use a Non-Nucleophilic Organic Base: Employ a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are sufficient to neutralize the acid generated during the reaction but are generally not strong enough to deprotonate the pyrrole N-H quantitatively.
-
Control Stoichiometry: Use a slight excess of the coupling agent (1.1-1.2 eq) and the carboxylic acid (1.1 eq), but maintain the base at a controlled stoichiometry (e.g., 2.0-3.0 eq) to avoid creating an overly basic environment.
-
Reaction Pathway Visualization
Caption: Desired O-acylation vs. undesired N-acylation pathway.
Question 3: My product's optical rotation is low, or chiral HPLC shows two peaks, indicating racemization. How do I maintain the stereochemistry of the L-alanine?
Answer:
Preserving the stereocenter at the α-carbon of the alanine is paramount. Racemization can occur via the formation of an oxazolone intermediate or through enolization, both of which are promoted by excessive base and/or elevated temperatures.
-
Probable Cause A: High Temperature. The activation energy for racemization is lowered at higher temperatures.
-
Solution: Maintain strict temperature control. Start the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary.[2] Avoid any heating.
-
-
Probable Cause B: Excess or Inappropriate Base. Strong bases can abstract the α-proton of the activated ester, leading to racemization.
-
Solution:
-
Use Additives: The inclusion of additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming activated ester intermediates that are less prone to this side reaction. Modern coupling agents like HATU and COMU already incorporate such a moiety.
-
Controlled Base Addition: Add the base slowly to the reaction mixture to avoid localized areas of high concentration. Ensure the base used (e.g., DIPEA) is non-nucleophilic.
-
-
Question 4: My reaction mixture turned dark brown/black, and I've isolated an insoluble tar-like material. What caused this polymerization?
Answer:
Pyrroles are electron-rich aromatic compounds that are highly susceptible to polymerization under acidic conditions.[3][5][6]
-
Probable Cause A: Acidic Conditions. The source of acid can be the N-Tosyl-L-alanine starting material itself or acidic byproducts generated from the decomposition of the coupling agent.
-
Solution: Ensure the reaction is run under neutral or slightly basic conditions by including a suitable base (DIPEA, 2,6-lutidine). The base's primary role is to scavenge any protons generated during the reaction, thereby protecting the sensitive pyrrole ring.
-
-
Probable Cause B: Oxidative Degradation. Pyrroles can also be sensitive to air oxidation, which can be catalyzed by trace metals or light.
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. Using freshly distilled and degassed solvents can also help minimize oxidative side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best coupling agent for this specific esterification?
A1: While several agents can work, uronium/phosphonium-based reagents are generally preferred for their high reactivity and mild conditions. A comparison is provided below.
| Coupling Agent | Activating Group | Byproduct | Pros | Cons |
| HATU | Benzotriazole | HOBt derivative | Very fast, low racemization, highly efficient | High cost, moisture sensitive |
| TBTU/HBTU | Benzotriazole | HOBt | Good reactivity, lower cost than HATU | Can pose an explosion hazard (TBTU) |
| COMU | Oxyma | Oxyma derivative | Very safe, high efficiency, low racemization | Higher cost than TBTU |
| DCC/EDC | Carbodiimide | DCU/EDU (urea) | Inexpensive | Urea byproduct can be difficult to remove, potential for N-acylurea side product, moderate risk of racemization |
For this synthesis, HATU or COMU are highly recommended to ensure high yield and minimize racemization.
Q2: How do I monitor the reaction's progress effectively?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between the starting materials and the product (e.g., 30-50% Ethyl Acetate in Hexanes). Stain with potassium permanganate (KMnO₄) or p-anisaldehyde solution, as the pyrrole ring is highly responsive to these stains. The product should have an Rf value intermediate between the polar N-Tosyl-L-alanine and the less polar 3-hydroxy-5-phenylpyrrole.
Q3: What is the best method for purifying the final product?
A3: Flash column chromatography on silica gel is the standard and most effective method. A gradient elution, starting with a low polarity eluent (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity (e.g., to 50% EtOAc/Hexanes), will typically provide good separation of the desired product from unreacted starting materials and any side products.
Optimized Experimental Protocol
This protocol is a recommended starting point for the coupling reaction, designed to minimize the side reactions discussed above.
Materials:
-
3-hydroxy-5-phenylpyrrole (1.0 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Tosyl-L-alanine (1.1 eq) and anhydrous DMF (to make a ~0.1 M solution based on the limiting reagent).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add HATU (1.2 eq) to the solution and stir for 5-10 minutes. This is the pre-activation step.
-
In a separate flask, dissolve 3-hydroxy-5-phenylpyrrole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of 3-hydroxy-5-phenylpyrrole to the activated acid mixture at 0 °C.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture. Ensure the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield the pure 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.[9][10]
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- Benchchem. Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- Benchchem.
- Smolecule. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.
- Unknown. Reactions of five-membered rings.
- MedChemExpress. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | Biochemical Assay Reagent.
- Wikipedia. Pyrrole.
- LookChem. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- CymitQuimica. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- Organic Chemistry Portal. Pyrrole synthesis.
- Sigma-Aldrich. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.
- ACS Publications. A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry.
- Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
- PubChem - NIH. N-Tosyl-L-alanine.
- PrepChem.com. Synthesis of N-tosyl-L-alanine.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]
Technical Support Center: Purification of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Introduction: Welcome to the technical support guide for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8). This molecule, with its chiral center, ester linkage, and substituted pyrrole core, presents unique purification challenges that require a nuanced approach.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind each experimental choice, empowering you to resolve issues efficiently and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole?
A: The two most effective and commonly employed methods are silica gel column chromatography and recrystallization.[1] Column chromatography is excellent for separating the target compound from reaction byproducts and unreacted starting materials.[1][3] Recrystallization is ideal for achieving high purity, especially for removing trace impurities from an already enriched product. For assessing and achieving high enantiomeric purity, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is essential.[4][5]
Q2: How should I handle and store the purified compound to prevent degradation?
A: Pyrrole derivatives can be sensitive to air, light, and acid.[6][7] 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole should be stored in a tightly sealed amber vial to protect it from light.[6] For long-term stability, storage at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6][8] Avoid prolonged exposure to ambient laboratory conditions, especially during purification steps.
Q3: What are the most likely impurities I will encounter?
A: Common impurities arise from the synthetic route and include:
-
Unreacted Starting Materials: Such as 5-phenyl-1H-pyrrol-3-ol and N-Tosyl-L-alanine or its activated derivative.
-
Byproducts: Formation of highly conjugated, colored byproducts is a known issue in pyrrole synthesis.[6]
-
Hydrolysis Products: The ester linkage can be susceptible to hydrolysis, leading to the formation of 5-phenyl-1H-pyrrol-3-ol and N-Tosyl-L-alanine.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Q4: How can I assess the purity and confirm the structure of my final product?
A: A multi-faceted analytical approach is crucial:
-
Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also reveal impurities if they are present in significant amounts (>1-2%).
-
Structure Confirmation: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the presence of key functional groups like the N-H, C=O (ester), and S=O (sulfonamide) bonds.[1] Mass Spectrometry (MS) will confirm the molecular weight (384.45 g/mol ).[1][9]
-
Enantiomeric Purity: Chiral HPLC is required to determine the enantiomeric excess (ee%) of your product, as standard achiral methods cannot distinguish between enantiomers.[4][]
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during purification.
I. Column Chromatography Issues
Q1: My compound is streaking or tailing severely on the silica gel column, leading to poor separation. Why is this happening and how can I fix it?
A: This is a classic problem when purifying compounds with acidic protons, such as the pyrrole N-H and the tosyl-sulfonamide N-H, on standard silica gel.[6] The acidic silanol groups (Si-OH) on the silica surface interact strongly with your compound, causing it to "stick" and elute slowly and broadly (tailing).
Causality & Solution Workflow:
Q2: My compound appears to be decomposing on the column. The collected fractions are colored, and the yield is low. What should I do?
A: This suggests your compound is unstable on the acidic stationary phase, potentially leading to hydrolysis of the ester or degradation of the pyrrole ring.
Troubleshooting Steps:
-
Minimize Contact Time: Use flash chromatography with slightly higher pressure to push the compound through the column faster. A common rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product to ensure good loading and separation.[6]
-
Deactivate the Silica: Before packing, prepare a slurry of your silica gel in the non-polar solvent component of your eluent containing 1% triethylamine. Let it stand for an hour, then pack the column. This neutralizes the silica surface.
-
Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel and can be a better choice for acid-sensitive compounds.[6]
-
Work Quickly and Protect from Light: Wrap your column in aluminum foil to prevent potential light-induced degradation during the run.[6]
Q3: I'm struggling to separate my product from a non-polar impurity. How can I improve the resolution?
A: If a non-polar impurity is co-eluting with your product, you need to adjust the solvent system to increase the separation factor (ΔRf).
Strategies for Improved Resolution:
-
Decrease Eluent Polarity: Use a less polar solvent system. For this compound, typical eluents are mixtures of hexanes and ethyl acetate.[1][3] Try decreasing the percentage of ethyl acetate (e.g., from 30% to 20%). This will cause your more polar product to be retained more strongly on the silica, while the non-polar impurity elutes faster.
-
Incorporate a Different Solvent: Sometimes, changing the solvent character can dramatically affect separation. Instead of ethyl acetate, try a 1:1 mixture of dichloromethane and diethyl ether as the polar component in your hexane-based eluent. This can alter the specific interactions of the solutes with the stationary phase.
-
Use a Gradient Elution: Start with a very non-polar eluent (e.g., 10% ethyl acetate in hexanes) to wash off the non-polar impurity first. Then, gradually and slowly increase the polarity to elute your desired product.
II. Recrystallization Problems
Q1: My compound "oils out" of the solution instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound's solubility in the solvent at a given temperature is exceeded, but the molecules do not have the proper orientation or energy to form an ordered crystal lattice. This is common for compounds with some conformational flexibility or when the solution is cooled too quickly.
Methods to Induce Crystallization:
-
Slow Cooling: This is the most critical factor. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature undisturbed. Then, transfer it to a refrigerator, and finally to a freezer. Rapid cooling promotes precipitation over crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure, solid material, add a single speck to the cooled, supersaturated solution. This provides a perfect template for crystal growth.
-
Reduce Solvent Volume: If the solution is not sufficiently supersaturated, slowly evaporate some of the solvent and attempt to cool again.
-
Change Solvent System: The initial solvent may be inappropriate. Try a different solvent or a binary solvent system.[6]
III. Purity and Chirality Issues
Q1: My final product has a persistent yellow or brown color, but I expect a white solid. How do I remove these colored impurities?
A: Color often arises from small amounts of highly conjugated byproducts formed during the synthesis of the pyrrole ring.[6]
Decolorization Techniques:
-
Charcoal Treatment: Dissolve the impure product in a suitable solvent (one in which it is highly soluble, like ethyl acetate or dichloromethane). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture gently with stirring for 10-15 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite® or filter paper to remove the charcoal, then proceed with crystallization or solvent removal. Caution: Activated charcoal can also adsorb your product, potentially reducing your yield, so use it sparingly.[6]
-
Second Purification Pass: A careful re-purification by either column chromatography or recrystallization is often necessary to remove the last traces of color.
Q2: How do I confirm the enantiomeric purity of my final product and what if it's low?
A: The L-alanine moiety makes this a chiral molecule. It is critical to confirm that the synthetic and purification steps have not caused racemization.
Workflow for Chiral Analysis:
-
Analytical Method Development: Chiral HPLC is the definitive method.[4][5] You must screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are excellent starting points for a wide range of compounds.[5][11]
-
Mobile Phase Screening: A typical screening strategy involves using normal-phase eluents like n-hexane/2-propanol or n-hexane/ethanol.[5] For compounds with acidic protons, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1% v/v) to the mobile phase can improve peak shape and resolution.[5]
-
Resolution and Quantification: If the enantiomers are resolved, you will see two distinct peaks. The enantiomeric excess (ee%) can be calculated from the peak areas.
-
Troubleshooting Low Enantiomeric Purity: If your product has low ee%, preparative chiral chromatography (either HPLC or Supercritical Fluid Chromatography, SFC) is the most effective method for separating the enantiomers and obtaining an enantiopure sample.[] SFC is often preferred for larger scales due to its speed and reduced solvent consumption.[][11]
Detailed Protocols
Protocol 1: Optimized Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable eluent. A good system (e.g., 30% Ethyl Acetate in Hexanes) should give your product an Rf value of approximately 0.2-0.4.[6] Add 0.5% triethylamine (Et₃N) to the TLC developing jar to confirm it resolves the tailing issue.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (Hexanes). Pack the column using the "wet slurry" method to ensure a homogenous stationary phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system (e.g., 30% EtOAc/Hexanes + 0.5% Et₃N). Apply positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure. To remove the final traces of triethylamine, you may need to co-evaporate with a solvent like toluene or perform a mild aqueous wash if the compound's stability permits.
Protocol 2: Systematic Recrystallization
-
Solvent Screening: Test the solubility of your compound in a range of solvents at room temperature and upon heating (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water).
-
Identify Solvent Pair: Find a "good" solvent that readily dissolves your compound when hot but not when cold, and a "bad" solvent in which your compound is poorly soluble even when hot. The two solvents must be miscible.[6] A common pair for this type of molecule is Ethyl Acetate ("good") and Hexanes ("bad").
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.
References
- BenchChem. (2025).
- Phenomenex. Chiral HPLC Column.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- BOC Sciences.
- Chiralpedia. (2022).
- Smolecule. (2023). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- MDPI. (2019). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- Element Lab Solutions. HPLC Chiral Columns.
- CymitQuimica. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- datapdf.com. PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE.
- LookChem. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- MedChemExpress. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Sources
- 1. Buy 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8 [smolecule.com]
- 2. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole|lookchem [lookchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Safe Handling of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Welcome to the technical support guide for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8). This document is intended for researchers, scientists, and drug development professionals, providing essential safety information, handling protocols, and answers to frequently asked questions to ensure the safe and effective use of this compound in your research.
I. Core Safety & Hazard Information
When working with any chemical, a thorough understanding of its potential hazards is paramount. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a biochemical reagent that requires careful handling to minimize risk.[1] The primary hazards associated with this compound are related to irritation and ingestion.
Table 1: GHS Hazard Summary for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole [2][3]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and storage of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Q1: What are the immediate first aid measures in case of accidental exposure?
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[4]
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[4]
-
Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[4]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Q2: What is the proper personal protective equipment (PPE) for handling this compound?
Due to its irritant nature, comprehensive PPE is mandatory. This includes:
-
Gloves: Use chemical-impermeable gloves that comply with EN 374 standards.[4] Always inspect gloves for integrity before use.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat should be worn. For situations with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4]
Q3: How should I store 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole?
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Recommended storage temperatures can vary, with some suppliers suggesting 2-8°C[5] and others room temperature.[2][6] It is best to follow the storage instructions on the product-specific documentation.
-
For stock solutions, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months, protected from light, to avoid repeated freeze-thaw cycles.[1]
Q4: What should I do in case of a spill?
In the event of a spill, it is important to act quickly and safely.
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[4]
-
Remove all sources of ignition.[4]
-
Wear appropriate personal protective equipment as outlined in Q2.
-
Contain the spill to prevent it from entering drains.[4]
-
For a solid spill, carefully collect the material and place it in a suitable container for disposal. Avoid generating dust.[4]
III. Experimental Workflow & Troubleshooting
This section provides guidance on common experimental procedures and how to troubleshoot potential issues.
Experimental Protocol: Safe Handling and Weighing
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[4] Don the appropriate PPE.
-
Weighing: As 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a solid, care should be taken to avoid creating dust during weighing.[4] Use a microbalance with a draft shield if available.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring to prevent clumping and splashing.
-
Cleanup: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.[4]
Troubleshooting Guide
-
Issue: Compound is difficult to dissolve.
-
Possible Cause: The chosen solvent may not be appropriate.
-
Solution: Consult the product's technical datasheet for recommended solvents. If not available, perform small-scale solubility tests with various common laboratory solvents.
-
-
Issue: Inconsistent experimental results.
IV. Visual Safety Workflow
The following diagram illustrates the appropriate response to an accidental exposure event.
Caption: Workflow for first aid response to accidental exposure.
V. References
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole CAS 99740-00-8. Home Sunshine Pharma. [Link]
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole CAS 99740-00-8. Caming Pharmaceutical Ltd. [Link]
-
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. LookChem. [Link]
Sources
Technical Support Center: Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues related to purity and contamination in this multi-step synthesis. We will delve into the causality behind common side reactions and provide field-proven strategies to ensure the isolation of a high-purity final product.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My final product shows an impurity with a significantly different polarity on the TLC plate. Mass spectrometry suggests it's a furan derivative. What is happening and how can I prevent it?
Answer: This is a classic issue stemming from the synthesis of the 5-phenyl-3-hydroxypyrrole intermediate, likely via a Paal-Knorr or similar condensation reaction. The furan derivative is a common byproduct formed through a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl precursor.[1][2]
Causality: The Paal-Knorr synthesis relies on the reaction of a 1,4-dicarbonyl compound with an amine. However, under acidic conditions, the dicarbonyl compound can cyclize on its own to form a furan, a reaction known as the Feist-Bénary furan synthesis.[1] This side reaction is often favored by strongly acidic conditions or high temperatures.
Troubleshooting & Prevention:
-
pH Control: The key is to maintain a weakly acidic to neutral pH. While some acid is required to catalyze the pyrrole formation, excess acid will promote the furan synthesis. Using a buffered system or a mild acid catalyst (e.g., saccharin, p-TSA) can be beneficial.[3]
-
Amine Concentration: Employing a sufficient concentration or a slight excess of the amine component can kinetically favor the desired Paal-Knorr pathway over the intramolecular cyclization.[1]
-
Temperature Management: Avoid excessive heating. While higher temperatures can accelerate the reaction, they can also disproportionately increase the rate of the furan byproduct formation.[2] Optimize the temperature to find a balance between reaction rate and selectivity.
-
Choice of Catalyst: Experiment with different Brønsted or Lewis acids to find one that selectively promotes pyrrole formation.[1] For instance, iodine and montmorillonite KSF clay have been reported as effective catalysts for Paal-Knorr reactions under mild conditions.[4]
Question 2: Chiral HPLC analysis of my final product shows two peaks, indicating the presence of a diastereomer. What is the source of this impurity?
Answer: The presence of a diastereomer is almost certainly due to the epimerization of the L-alanine stereocenter, resulting in the formation of 3-(N-Tosyl-D -alaninyloxy)-5-phenylpyrrole. This is one of the most critical and often overlooked side reactions in this synthesis.[5][6]
Causality: The chiral integrity of an amino acid is most vulnerable during the activation of its carboxyl group for esterification or amidation.[7] The activation process, often involving reagents like carbodiimides (e.g., DCC, EDC) or conversion to an acid chloride, significantly increases the acidity of the α-proton (the proton on the chiral carbon). In the presence of even a mild base, this proton can be abstracted, leading to a planar enolate or an oxazolone intermediate, which can then be re-protonated from either face, causing racemization/epimerization.[7][8]
Troubleshooting & Prevention:
-
Avoid Strong Bases: During the coupling/esterification step, rigorously exclude strong bases. If a base is necessary (e.g., to neutralize HCl from an acid chloride), use a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) sparingly and at low temperatures.
-
Control Temperature: Perform the carboxyl activation and coupling reactions at low temperatures (e.g., 0 °C to -15 °C) to minimize the rate of proton abstraction and epimerization.
-
Use Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) during carbodiimide-mediated coupling can suppress epimerization by forming an active ester that is less prone to forming the oxazolone intermediate.
-
Reaction Time: Keep the reaction time to the minimum required for completion. Prolonged exposure of the activated amino acid to the reaction conditions increases the risk of epimerization.
Question 3: My NMR spectrum is clean, but the mass spec shows a peak corresponding to the molecular weight of 3-hydroxy-5-phenylpyrrole. Why is this happening?
Answer: This indicates that your product is susceptible to hydrolysis, either during the workup, purification, or analysis. The ester linkage in 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole can be cleaved, regenerating the alcohol (3-hydroxy-5-phenylpyrrole) and the acid (N-Tosyl-L-alanine). The observation of the 3-hydroxy-5-phenylpyrrole peak in the mass spectrometer could be due to in-source fragmentation or the presence of the hydrolysis product in your sample.
Causality: Ester hydrolysis is catalyzed by both acid and base and is driven by the presence of water. The tosylalanine ester of 3-hydroxy-5-phenylpyrrole is known to be a substrate for enzymatic hydrolysis, which suggests a degree of lability in the ester bond.[9]
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents for the final purification steps are rigorously dried. Use dry solvents for chromatography and an inert atmosphere if possible.[1]
-
Neutral Workup: During the reaction workup, use a neutral wash (e.g., brine) instead of acidic or basic aqueous solutions if possible. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately move to the next step.
-
Purification Method: When using silica gel chromatography, be aware that standard silica gel is slightly acidic and can promote hydrolysis. You can use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) or opt for a less acidic stationary phase like alumina.
-
Storage: Store the final product in a desiccator, sealed, and at a low temperature to minimize degradation over time.[10][11]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control during the esterification step to ensure high purity? The three most critical parameters are temperature , exclusion of moisture , and prevention of epimerization . Low temperatures (-15 °C to 0 °C) are crucial during carboxyl activation. Anhydrous conditions prevent hydrolysis of the product. Using epimerization-suppressing reagents (e.g., HOBt) and avoiding strong bases will preserve stereochemical integrity.[6][12]
FAQ 2: Which analytical techniques are best for identifying and quantifying these common contaminants? A combination of techniques is ideal:
-
TLC: Excellent for initial, rapid assessment of reaction completion and gross purity.
-
LC-MS: The gold standard for identifying byproducts. It separates the components and provides their mass, allowing for the identification of unreacted starting materials, hydrolysis products, and furan byproducts.
-
Chiral HPLC: Absolutely essential for detecting and quantifying the D-diastereomer impurity formed via epimerization. This cannot be detected by standard LC or TLC.[12]
-
¹H NMR: Useful for identifying and quantifying impurities if their signals do not overlap significantly with the product signals. Residual solvents are also easily detected.
FAQ 3: How can I effectively remove unreacted N-Tosyl-L-alanine after the esterification reaction? N-Tosyl-L-alanine is an acid. A simple and effective way to remove it during the aqueous workup is to perform a mild basic wash. A dilute solution of sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, making it water-soluble and extracting it into the aqueous layer, while the desired ester product remains in the organic layer. Be cautious to perform this wash quickly and at a low temperature to minimize the risk of base-catalyzed hydrolysis of the ester product.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol is designed to minimize product degradation on the stationary phase.
-
Slurry Preparation: Choose an appropriate solvent system (e.g., Hexane:Ethyl Acetate) based on TLC analysis.
-
Column Packing: Pack the column with silica gel in the apolar solvent of your eluent system.
-
Neutralization (Optional but Recommended): If hydrolysis is a concern, pre-elute the packed column with the chosen solvent system containing 0.5-1% triethylamine. This will neutralize the acidic sites on the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using a gradient or isocratic elution as determined by TLC, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If triethylamine was used, ensure it is thoroughly removed, as it can be challenging to eliminate completely.
Protocol 2: Method for Assessing Stereochemical Purity by Chiral HPLC
This is a critical QC step to quantify the level of epimerization.
-
Column Selection: A chiral stationary phase is required. Common choices include columns based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase for these columns is a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the L- and D-diastereomers.
-
Sample Preparation: Prepare a dilute solution of the final product (e.g., 0.1-1.0 mg/mL) in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered through a 0.22 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system. The L-alanine (desired) and D-alanine (epimerized) diastereomers will elute at different retention times.
-
Quantification: Integrate the area of both peaks. The percentage of the D-diastereomer impurity can be calculated as: (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100%.
Section 4: Visual Guides
Diagram 1: Synthetic Pathway & Contaminant Entry Points
Caption: Key stages of synthesis and points where major contaminants are introduced.
Diagram 2: Mechanism of Epimerization
Caption: Epimerization of the alanine moiety proceeds through a planar intermediate.
Section 5: Data Summary
Table 1: Characteristics of Target Compound and Common Contaminants
| Compound Name | Molecular Weight ( g/mol ) | Common Cause | Key Analytical Features |
| 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 384.45 | Target Product | Desired signals in ¹H NMR, correct mass in MS, single peak in Chiral HPLC. |
| 3-(N-Tosyl-D -alaninyloxy)-5-phenylpyrrole | 384.45 | Epimerization during coupling | Identical mass and NMR to product. Separable only by Chiral HPLC. [5][12] |
| 3-Hydroxy-5-phenylpyrrole | 159.19 | Hydrolysis of ester; Incomplete reaction | Lower MW peak in MS. Distinct signals in ¹H NMR. More polar spot on TLC. |
| N-Tosyl-L-alanine | 241.28 | Incomplete reaction | Lower MW peak in MS. Acidic proton signal in ¹H NMR. Very polar spot on TLC (streaking). |
| Furan Derivative (e.g., 2-phenyl-4-acetylfuran) | Varies | Acid-catalyzed side reaction in pyrrole synthesis | Lower MW peak in MS. Typically less polar than pyrrole intermediate.[1] |
Section 6: References
- Smolecule. (2023, August 15). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Available from: https://www.smolecule.com/cas-99740-00-8.html
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- PubMed. (n.d.). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Available from: https://pubmed.ncbi.nlm.nih.gov/3838421/
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available from: https://www.organic-chemistry.org/namedreactions/synthesis-of-pyrroles.shtm
- Royal Society of Chemistry. (2022, May 20). CHAPTER 17: Pyrrole Synthesis. Available from: https://pubs.rsc.org/en/content/chapter/bk9781839164342-00448/978-1-83916-434-2
- Wikipedia. (n.d.). Knorr pyrrole synthesis. Available from: https://en.wikipedia.org/wiki/Knorr_pyrrole_synthesis
- Taylor & Francis Online. (n.d.). Synthesis of highly substituted pyrroles using ultrasound in aqueous media. Available from: https://www.tandfonline.com/doi/full/10.1080/10426507.2016.1243306
- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available from: https://www.mdpi.com/1420-3049/24/22/4102
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: https://www.pharmaguideline.com/2022/05/synthesis-reactions-and-medicinal-uses-of-pyrrole.html
- Organic Syntheses. (n.d.). Pyrrole. Available from: http://www.orgsyn.org/demo.aspx?prep=cv1p0473
- National Institutes of Health. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4515579/
- Wikipedia. (n.d.). Tosyl group. Available from: https://en.wikipedia.org/wiki/Tosyl_group
- ACS Publications. (n.d.). Simple Synthesis of Substituted Pyrroles. Available from: https://pubs.acs.org/doi/10.1021/jo049811n
- Oriental Journal of Chemistry. (n.d.). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Available from: https://www.orientjchem.org/vol32no1/epimerization-of-cyclic-alanyl-alanine-in-basic-solutions/
- G-Biosciences. (n.d.). N-Tosyl-L-alanine 3-indoxyl Ester. Available from: https://www.gbiosciences.com/N-Tosyl-L-alanine-3-indoxyl-Ester
- GoldBio. (n.d.). N-Tosyl-L-alanine 3-indoxyl ester. Available from: https://www.goldbio.com/product/12215/n-tosyl-l-alanine-3-indoxyl-ester
- Sigma-Aldrich. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Available from: https://www.sigmaaldrich.com/US/en/product/ambeed/a203498
- ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. Available from: https://www.researchgate.net/publication/376378401_Epimerisation_in_Peptide_Synthesis
- PubMed. (2023, December 8). Epimerisation in Peptide Synthesis. Available from: https://pubmed.ncbi.nlm.nih.gov/38084809/
- Biosynth. (n.d.). N-Tosyl-L-alanine 3-indoxyl ester. Available from: https://www.biosynth.com/p/T-3990/75062-54-3-n-tosyl-l-alanine-3-indoxyl-ester
- National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10712792/
- Oriental Journal of Chemistry. (n.d.). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Available from: https://www.orientjchem.org/vol32no1/epimerization-of-cyclic-alanyl-alanine-in-basic-solutions/
- Molecular Depot. (n.d.). N-Tosyl-L-alanine 3-indoxyl Ester. Available from: https://moleculardepot.com/product/n-tosyl-l-alanine-3-indoxyl-ester/
- CymitQuimica. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Available from: https://www.cymitquimica.com/producto/3-n-tosyl-l-alaninyloxy-5-phenylpyrrole-cas-99740-00-8
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind N-Tosyl-L-alanine 3-indoxyl Ester: A Deep Dive into Biochemical Applications. Available from: https://www.inno-pharmchem.com/news/the-science-behind-n-tosyl-l-alanine-3-indoxyl-ester-a-deep-dive-into-biochemical-applications.html
- LookChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Available from: https://www.lookchem.com/cas-997/99740-00-8.html
- MedChemExpress. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Available from: https://www.medchemexpress.com/3-(n-tosyl-l-alaninyloxy)-5-phenylpyrrole.html
- Organic Chemistry Portal. (n.d.). Protective Groups. Available from: https://www.organic-chemistry.org/protectivegroups/stability.shtm
- SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. Available from: https://typeset.io/papers/a-simple-and-mild-method-for-the-removal-of-the-nim-tosyl-3v5q29g0
- ResearchGate. (2024, July 2). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Available from: https://www.researchgate.net/publication/381903964_Design_Synthesis_and_Antifungal_Activities_of_Phenylpyrrole_Analogues_Based_on_Alkaloid_Lycogalic_Acid
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Available from: https://www.masterorganicchemistry.com/2015/03/10/tosylates-and-mesylates/
- UT Southwestern. (n.d.). Protecting Groups in Organix Synthesis. Available from: https://labs.utsouthwestern.edu/sites/default/files/ready-lab/grouptopics/Protecting_Groups.pdf
- National Institutes of Health. (2025, August 18). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388484/
- Echemi. (2024, December 31). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. Available from: https://www.echemi.com/products/pd20180803-3-(n-tosyl-l-alaninyloxy)-5-phenylpyrrole.html
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Validation & Comparative
A Comparative Guide to Chiral Reagents: Profiling 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Against Established Organocatalysts
In the landscape of asymmetric synthesis, the quest for novel, efficient, and selective chiral reagents is perpetual. These molecules are the architects of stereochemistry, enabling the precise construction of enantiomerically pure compounds vital to the pharmaceutical, agrochemical, and materials science industries. This guide provides an in-depth comparison of a specific chiral molecule, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, with established classes of chiral organocatalysts. While direct, peer-reviewed experimental data on this particular pyrrole derivative is emerging, its structural features allow for a robust, insightful analysis of its potential performance against well-documented alternatives.[1][2][3][4]
Structural and Mechanistic Analysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
To understand the potential of this reagent, a deconstruction of its molecular architecture is essential. The molecule is a composite of three key functional motifs, each contributing to its potential catalytic prowess.
-
Chiral Backbone (N-Tosyl-L-alanine): The L-alanine moiety provides the fundamental stereochemical information. The nitrogen is protected by a tosyl (p-toluenesulfonyl) group, which is a bulky and electron-withdrawing substituent. This group can serve multiple purposes: it can sterically direct the approach of a substrate, engage in non-covalent interactions like hydrogen bonding, and enhance the acidity of the N-H proton, making the molecule a potential bifunctional catalyst.[5][6][7]
-
Pyrrole Core: The 5-phenylpyrrole scaffold is not merely a linker. The pyrrole ring itself is a unique heterocyclic structure. Its NH proton can act as a hydrogen-bond donor, while the aromatic π-system can participate in π-stacking interactions. The linkage through an ester at the 3-position and the presence of a bulky phenyl group at the 5-position create a defined chiral pocket.
-
Combined Functionality: As a whole, 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole can be hypothesized to function as a bifunctional organocatalyst. For instance, in a Michael addition, the pyrrole NH or the tosylamide NH could act as a Brønsted acid to activate an electrophile, while a basic site on the substrate or an additive deprotonates the nucleophile. Alternatively, if used as a chiral ligand with a metal, the pyrrole nitrogen and the ester carbonyl could act as chelating sites.
Diagram: Molecular Structure of the Target Reagent
Caption: General workflow for the proposed Michael addition.
-
Preparation: To a flame-dried screw-cap vial, add 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (7.7 mg, 0.02 mmol, 10 mol%).
-
Addition of Reactants: Add β-nitrostyrene (30 mg, 0.2 mmol, 1.0 equiv) followed by dry toluene (1.0 mL).
-
Equilibration: Stir the mixture at room temperature for 10 minutes.
-
Initiation: Cool the reaction to 0 °C in an ice bath. Add dimethyl malonate (27.5 μL, 0.24 mmol, 1.2 equiv) dropwise.
-
Reaction Monitoring: Seal the vial and stir the reaction at 0 °C. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral stationary phase High-Performance Liquid Chromatography (HPLC).
-
Preparation: To a screw-cap vial, add the Cinchona-thiourea catalyst (e.g., Takemoto's catalyst, 0.02 mmol, 10 mol%) and β-nitrostyrene (30 mg, 0.2 mmol, 1.0 equiv).
-
Solvent and Base: Add diethyl ether (1.0 mL) and a weak base such as potassium carbonate (2.8 mg, 0.02 mmol, 10 mol%).
-
Initiation: Add acetylacetone (25 μL, 0.24 mmol, 1.2 equiv).
-
Reaction: Stir the mixture vigorously at -20 °C for 12 hours.
-
Workup and Purification: Concentrate the reaction mixture and purify by flash column chromatography as described in Protocol 1.
-
Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC.
Conclusion and Future Outlook
While 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is not yet a widely-established reagent, a thorough analysis of its structure reveals significant potential. It combines the features of several successful classes of organocatalysts, including a chiral amino acid backbone, a heterocyclic core capable of hydrogen bonding, and a bulky, electronically-tuning tosyl group. Its high modularity is a distinct advantage, offering the potential for fine-tuning to specific applications.
The hypothesized mechanism suggests it would be most effective as a bifunctional Brønsted acid catalyst, making it a promising candidate for reactions like Michael additions, Friedel-Crafts alkylations, and Mannich reactions. Its performance relative to established catalysts like proline, Cinchona alkaloids, and chiral phosphoric acids will ultimately depend on experimental validation. Key factors to investigate will be its catalytic activity, enantioselectivity across a range of substrates, and tolerance to different reaction conditions. The development of pyrrole-based chiral reagents is an active area of research, and compounds like 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole represent an exciting frontier in the design of next-generation organocatalysts. [8][9][10][11][12]
References
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An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations. Available at: [Link]
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New mechanistic studies on the proline-catalyzed aldol reaction - PMC - NIH. Available at: [Link]
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Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PubMed Central. Available at: [Link]
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Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Available at: [Link]
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Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Cinchona Alkaloids in Asymmetric Organocatalysis - Semantic Scholar. Available at: [Link]
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Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis | Chemical Reviews - ACS Publications. Available at: [Link]
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Cinchona Alkaloids in Asymmetric Organocatalysis - Who we serve. Available at: [Link]
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC - NIH. Available at: [Link]
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Organocatalytic asymmetric synthesis of chiral pyrrolizines by cascade conjugate addition-aldol reactions - PubMed. Available at: [Link]
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Available at: [Link]
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Chiral phosphoric acid catalysis: From numbers to insights - ResearchGate. Available at: [Link]
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Proline as an Asymmetric Organocatalyst | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books. Available at: [Link]
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The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis | Bentham Science Publishers. Available at: [Link]
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Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC - NIH. Available at: [Link]
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Cinchona Alkaloids in Asymmetric Organocatalysis - ResearchGate. Available at: [Link]
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Proline-Catalyzed Direct Asymmetric Aldol Reactions | Journal of the American Chemical Society. Available at: [Link]
-
10.1: Chiral Proline Based Reactions - Chemistry LibreTexts. Available at: [Link]
-
Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael—Aldol Reactions - ResearchGate. Available at: [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI. Available at: [Link]
-
Construction of Axially Chiral Compounds via Asymmetric Organocatalysis | Accounts of Chemical Research - ACS Publications. Available at: [Link]
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Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - PMC - PubMed Central. Available at: [Link]
-
Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions - PMC - NIH. Available at: [Link]
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3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole - LookChem. Available at: [Link]
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N-Tosyl-L-alanine(Tos-Ala-OH) (C007B-606518) - Cenmed Enterprises. Available at: [Link]
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N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem - NIH. Available at: [Link]
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Chiral π-Cu(II) Catalysts for the Enantioselective α-Amination of N-Acyl-3,5-dimethylpyrazoles - PubMed. Available at: [Link]
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A Comparative Guide to the Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
For researchers and professionals in drug development, the efficient and stereochemically controlled synthesis of complex heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth comparison of synthetic methodologies for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral molecule with potential applications as a biochemical reagent.[1][2] We will delve into the strategic considerations behind different synthetic routes, offering experimental insights and comparative data to inform your selection of the most suitable method for your research needs.
Introduction: The Significance of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multifaceted organic compound characterized by a pyrrole core substituted with a phenyl group at the 5-position and an N-tosylated L-alanine moiety attached via an ester linkage at the 3-position.[1] Its chemical formula is C₂₀H₂₀N₂O₄S, with a molecular weight of 384.45 g/mol .[3] The presence of the L-alanine derivative introduces a chiral center, rendering the molecule optically active and of interest for stereospecific applications.[1] While its primary current application is as a biochemical reagent in life science research, its structural motifs are prevalent in medicinally active compounds, making the exploration of its synthesis a valuable academic and industrial endeavor.[1][2] One intriguing potential application that has been noted is its use in the detection of human urine, leveraging its chiral and enantiomeric properties.[4]
The synthesis of this target molecule presents a key challenge: the preservation of the stereochemical integrity of the L-alanine component throughout the reaction sequence.[1] This guide will compare and contrast plausible synthetic strategies, focusing on the construction of the pyrrole core and the crucial final esterification step.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole can be logically dissected into two main phases: the formation of the 5-phenyl-1H-pyrrol-3-ol intermediate and its subsequent esterification with N-Tosyl-L-alanine. We will explore various established methods for each of these critical stages.
Part 1: Synthesis of the 5-Phenyl-1H-pyrrol-3-ol Core
The construction of the substituted pyrrole ring is the foundational element of the synthesis. Several classical and modern methods can be adapted for this purpose.
The Paal-Knorr synthesis is a robust and straightforward method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5]
Reaction Scheme:
Caption: General scheme of the Paal-Knorr pyrrole synthesis.
Experimental Protocol (Hypothetical Adaptation):
-
Synthesis of 1-phenyl-1,4-butanedione: This precursor can be prepared via various methods, such as the Friedel-Crafts acylation of benzene with succinic anhydride followed by reduction.
-
Cyclization: The 1-phenyl-1,4-butanedione is then reacted with a suitable aminating agent (e.g., ammonia or an ammonium salt) in a high-boiling solvent, often with an acid catalyst, to yield 2-phenylpyrrole.
-
Hydroxylation at the 3-position: This would require a subsequent functionalization step, which can be complex and may lead to a mixture of products.
Causality and Insights:
The Paal-Knorr synthesis is advantageous due to the commercial availability of many 1,4-dicarbonyl precursors. However, for this specific target, the direct synthesis of 5-phenyl-1H-pyrrol-3-ol is not straightforward and would likely involve a multi-step sequence to introduce the hydroxyl group, potentially lowering the overall yield.
The Hantzsch synthesis offers a convergent approach, involving the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine.[5][6]
Reaction Scheme:
Caption: General scheme of the Hantzsch pyrrole synthesis.
Experimental Protocol (Hypothetical Adaptation):
-
Reaction of phenacyl bromide (α-haloketone) with ethyl acetoacetate (β-ketoester) and an ammonia source. This condensation reaction would directly lead to a substituted pyrrole.
-
Hydrolysis and Decarboxylation: The resulting pyrrole-3-carboxylate would then need to be hydrolyzed and decarboxylated to introduce the desired functionality at the 3-position.
Causality and Insights:
The Hantzsch synthesis provides a high degree of flexibility in the substitution pattern of the resulting pyrrole.[6] However, similar to the Paal-Knorr method, it does not directly yield the 3-hydroxy-5-phenylpyrrole and would necessitate further synthetic manipulations. A key advantage of this approach is the potential for solid-phase synthesis, which can be beneficial for library generation.[6]
The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[5][7]
Reaction Scheme:
Caption: General scheme of the Knorr pyrrole synthesis.
Causality and Insights:
A significant challenge with the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense.[7] They are often generated in situ, adding complexity to the procedure.[7] While versatile, this method may not be the most direct route to the required 5-phenyl-1H-pyrrol-3-ol intermediate.
Part 2: Esterification of 5-Phenyl-1H-pyrrol-3-ol with N-Tosyl-L-alanine
This final step is critical for the successful synthesis of the target molecule and requires careful optimization to ensure high yield and retention of stereochemistry.[1]
The N-Tosyl-L-alanine starting material is typically prepared by the reaction of L-alanine with p-toluenesulfonyl chloride in the presence of a base.[8]
Experimental Protocol for N-Tosyl-L-alanine Synthesis: [8]
-
Dissolve L-alanine in an aqueous solution of sodium hydroxide.
-
Cool the solution to 5°C.
-
Slowly add a solution of p-toluenesulfonyl chloride in toluene while stirring.
-
Continue stirring at ambient temperature for 20 hours.
-
Separate the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Reported Yield: 66%[8]
A common and effective method for esterification is the use of an acid chloride. N-Tosyl-L-alanine can be converted to the more reactive N-tosyl-L-alaninyl chloride, which readily reacts with the hydroxyl group of the pyrrole intermediate.
Reaction Scheme:
Caption: Acid chloride-mediated esterification pathway.
Experimental Protocol for N-tosyl-L-alaninyl chloride Synthesis: [9]
-
Heat a mixture of N-Tosyl-L-alanine and thionyl chloride at 50°C for 1.5 hours.
-
Dilute the mixture with dry hexane and stir rapidly while chilling.
-
Collect the solid product by filtration.
Reported Yield: 93%[9]
Experimental Protocol for Esterification (General):
-
Dissolve 5-phenyl-1H-pyrrol-3-ol in a suitable aprotic solvent (e.g., dichloromethane, THF) with a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Cool the mixture to 0°C.
-
Slowly add a solution of N-tosyl-L-alaninyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating in vacuo.
-
Purify the crude product by column chromatography.
Causality and Insights:
This method is generally high-yielding due to the high reactivity of the acid chloride. The use of a non-nucleophilic base is crucial to scavenge the HCl byproduct without reacting with the acid chloride. Temperature control is important to minimize side reactions.[1] The primary concern is ensuring that the conditions do not lead to racemization of the chiral center in the L-alanine moiety.
Carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for the formation of amide and ester bonds.
Reaction Scheme:
Caption: Carbodiimide-mediated esterification pathway.
Experimental Protocol (General):
-
Dissolve N-Tosyl-L-alanine, 5-phenyl-1H-pyrrol-3-ol, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane).
-
Cool the mixture to 0°C.
-
Add a solution of DCC or EDC in the same solvent.
-
Stir the reaction at 0°C for a few hours and then at room temperature overnight.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Work up and purify the product as described for the acid chloride method.
Causality and Insights:
Carbodiimide coupling offers milder reaction conditions compared to the acid chloride method, which can be advantageous for sensitive substrates and for minimizing racemization. The use of DMAP as a catalyst is often essential for efficient esterification of alcohols. The formation of a urea byproduct (DCU when using DCC) can sometimes complicate purification, making the water-soluble EDC a more attractive option in some cases.
Comparative Summary of Synthesis Methods
| Method | Precursors | Advantages | Disadvantages | Key Considerations |
| Paal-Knorr (for pyrrole core) | 1,4-Dicarbonyl, Amine | Readily available starting materials, simple procedure.[5] | Indirect route to the 3-hydroxy intermediate, may require additional functionalization steps. | Overall yield may be lower due to the multi-step nature of introducing the hydroxyl group. |
| Hantzsch (for pyrrole core) | α-Haloketone, β-Ketoester, Amine | High flexibility in substitution, amenable to solid-phase synthesis.[6] | Does not directly yield the 3-hydroxy intermediate, requires further transformations. | Good for creating a library of analogs. |
| Knorr (for pyrrole core) | α-Amino-ketone, β-Ketoester | Versatile for various substitution patterns. | Instability of α-amino-ketones, often requiring in situ generation.[7] | Procedural complexity may be a drawback. |
| Acid Chloride Esterification | 5-Phenyl-1H-pyrrol-3-ol, N-Tosyl-L-alaninyl chloride | High reactivity, generally good yields. | Harsher conditions may risk racemization, requires an extra step to prepare the acid chloride. | Careful control of temperature and base is critical.[1] |
| Carbodiimide Esterification | 5-Phenyl-1H-pyrrol-3-ol, N-Tosyl-L-alanine, DCC/EDC | Milder reaction conditions, lower risk of racemization. | Formation of urea byproduct can complicate purification (especially with DCC). | EDC is often preferred for easier workup. |
Conclusion and Recommendations
The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a multi-step process that requires careful planning and execution to achieve good yields while preserving the stereochemistry of the L-alanine moiety. For the construction of the 5-phenyl-1H-pyrrol-3-ol core, a direct synthesis method, if available in the literature, would be preferable to the classical named reactions that require subsequent functionalization.
For the crucial esterification step, the choice between the acid chloride and carbodiimide methods will depend on the specific requirements of the synthesis. If maximizing yield is the primary goal and the substrate is robust, the acid chloride method is a strong contender. However, if preserving stereochemical purity is paramount and milder conditions are desired, the carbodiimide-mediated approach, particularly with EDC to simplify purification, is highly recommended.
Ultimately, the optimal synthetic route will be a balance of factors including the availability and cost of starting materials, the desired scale of the reaction, and the analytical capabilities available for purification and characterization. This guide provides the foundational knowledge and comparative insights to empower researchers to make informed decisions in their synthetic endeavors.
References
- Smolecule. (2023, August 15). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.
- Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 25(5), 461-492.
- Bentham Science Publishers. (2024, July 26).
- MDPI. (n.d.).
- National Institutes of Health. (2025, August 23).
- ResearchGate. (2025, March). Examples of previous syntheses of pyrrole-based bioactive compounds.
- National Institutes of Health. (2010, October 21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Canadian Science Publishing. (1965). THE FEIST SYNTHESIS OF PYRROLE-3-CARBOXYLIC ESTERS.
- Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alanine.
- PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alaninyl chloride.
- Sigma-Aldrich. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | 99740-00-8.
- ResearchGate. (n.d.). N-arylation of L-alanine (1) a | Download Table.
- CymitQuimica. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- G-Biosciences. (n.d.). N-Tosyl-L-alanine 3-indoxyl Ester.
- GoldBio. (n.d.). N-Tosyl-L-alanine 3-indoxyl ester.
- MedChemExpress. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | Biochemical Assay Reagent.
- LookChem. (n.d.). 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
- Molecular Depot. (n.d.). N-Tosyl-L-alanine 3-indoxyl Ester.
Sources
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A Senior Application Scientist's Guide to the Validation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Purity by HPLC
Abstract: This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. As a chiral ester derivative with potential applications in life sciences research, ensuring its chemical purity is paramount for data integrity and reproducible results.[1][2] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices and comparing analytical strategies. It is intended for researchers, quality control analysts, and drug development professionals who require a robust, reliable, and validated method for this compound and structurally similar molecules.
The Analytical Imperative: Why Purity Matters
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a complex organic molecule featuring a tosylated amino acid esterified to a phenylpyrrole core. This structure presents several potential points for impurity introduction and degradation. The accurate assessment of its purity is critical, as even minor impurities can significantly impact biological assays or lead to incorrect structural elucidation.
Potential Impurities and Degradants:
-
Process-Related Impurities: Unreacted starting materials (N-Tosyl-L-alanine, 5-phenylpyrrol-3-ol), reagents, or byproducts from the synthesis.
-
Degradation Products: The ester linkage is susceptible to hydrolysis, which would yield N-Tosyl-L-alanine and 5-phenylpyrrol-3-ol. The tosyl group could also be cleaved under harsh conditions.[3][4]
-
Stereoisomers: Racemization at the chiral center of the alanine moiety could lead to the diastereomeric D-alaninyloxy equivalent, which may have different biological activity.
A robust analytical method must be able to separate the active pharmaceutical ingredient (API) from all potential impurities and degradants, a property known as specificity .
A Comparative Analysis of HPLC Methodologies
The choice of HPLC method is the foundation of a reliable purity assay. While a simple isocratic method may suffice for a quick screen, a gradient elution method is vastly superior for a formal validation, especially when dealing with impurities of varying polarities.
| Feature | Isocratic RP-HPLC Method | Gradient RP-HPLC Method (Recommended) | Rationale for Recommendation |
| Mobile Phase | Constant composition (e.g., 60:40 Acetonitrile:Water). | Composition changes over time (e.g., 40% to 90% Acetonitrile). | A gradient allows for the effective elution of both polar (early-eluting) and non-polar (late-eluting) impurities that may be present, providing a comprehensive purity profile. |
| Specificity | Moderate. May fail to resolve impurities with retention times very close to or very different from the main peak. | High. Capable of resolving a wide range of potential impurities and degradation products. Essential for a "stability-indicating" method.[3] | |
| Run Time | Can be long if late-eluting impurities are present. | Generally shorter and more efficient, as the increasing solvent strength quickly elutes strongly retained compounds. | |
| Complexity | Simple to set up and run. | Requires more complex programming and a pumping system capable of precise mixing. | The increase in complexity is justified by the superior quality and reliability of the data. |
| Robustness | More susceptible to small changes in mobile phase composition. | Generally more robust once developed, as small variations in the gradient profile are less likely to cause peak co-elution. |
Given the need to unequivocally separate the main compound from a variety of potential impurities, a gradient reverse-phase HPLC (RP-HPLC) method is the authoritative choice for validation.
Recommended Method: A Validated Stability-Indicating RP-HPLC Protocol
This section details the recommended chromatographic conditions and the logical workflow for method validation.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 15 minutes, hold at 90% B for 2 min, return to 40% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Method Choices
-
C18 Column: The non-polar C18 stationary phase is the industry standard for separating small organic molecules like 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole based on hydrophobicity.[5][6]
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase protonates any free silanol groups on the silica support, reducing peak tailing and improving peak shape. It also ensures consistent ionization of the analyte.
-
Acetonitrile: Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.
-
UV Detection: The phenylpyrrole chromophore exhibits significant UV absorbance, making UV detection a sensitive and reliable choice. A wavelength of 270 nm is a good starting point, based on the expected absorbance maxima for such structures.[1]
HPLC Method Validation Workflow
The following diagram outlines the logical progression of a comprehensive HPLC method validation, adhering to the principles outlined in the ICH Q2(R1) guideline.[4][6][7]
Caption: Workflow for HPLC purity method validation.
Comprehensive Method Validation Protocol
This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][4][5]
System Suitability Testing (SST)
Causality: Before any sample analysis, the suitability of the chromatographic system must be demonstrated. This ensures that the equipment, electronics, and analytical conditions are performing correctly on the day of analysis.
Protocol:
-
Prepare a standard solution of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole at the target concentration (e.g., 0.5 mg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the parameters below. The system is deemed suitable for use only if all criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% for n=5 injections |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% for n=5 injections |
Specificity (Forced Degradation)
Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are the cornerstone of establishing that a purity method is "stability-indicating".[2][3]
Protocol:
-
Expose samples of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (in solid and solution form) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).
-
-
Analyze the unstressed and stressed samples by HPLC.
-
Acceptance Criteria: The method is specific if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using a Diode Array Detector (DAD) should confirm that the main peak is spectrally pure in all stressed samples. A target degradation of 5-20% is ideal to demonstrate separation without generating secondary, irrelevant degradants.[2][8]
Linearity
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.005 mg/mL to 0.75 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed by a recovery study on a sample of known purity.
Protocol:
-
Prepare a sample matrix (placebo) if applicable. If not, use a pre-analyzed batch of the compound.
-
Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples from the same homogenous batch at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the purity results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should be ≤ 2.0%.
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Causality: The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantitated.
Protocol:
-
Determine the LOQ and LOD based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Confirm the LOQ by preparing and injecting samples at this concentration and demonstrating acceptable precision and accuracy.
-
Acceptance Criteria: Precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 5 °C).
-
Mobile Phase pH (± 0.2 units).
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%).
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the purity result should not change significantly from the nominal conditions.
Conclusion
The validation of an analytical method is a systematic process designed to confirm that the procedure is suitable for its intended purpose. For a molecule like 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a stability-indicating gradient RP-HPLC method is the superior choice. By following the comprehensive validation protocol detailed in this guide, which is firmly grounded in ICH principles, researchers and quality control professionals can establish a reliable, robust, and scientifically sound method. This ensures the generation of high-quality, reproducible data essential for advancing scientific research and drug development.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Pyrrole-Based Compounds: A Comparative Analysis
Introduction
The pyrrole ring, a five-membered aromatic heterocycle, stands as a cornerstone in the architecture of functional organic molecules. Its unique electronic properties and versatile reactivity make it a privileged scaffold in a remarkable array of applications, from life-saving pharmaceuticals to cutting-edge electronics.[1] In nature, the pyrrole motif is fundamental to life itself, forming the core of essential biomolecules like heme, chlorophyll, and vitamin B12.[2] This inherent biological significance has inspired chemists to explore and exploit the pyrrole core in drug discovery, leading to blockbuster drugs such as the cholesterol-lowering agent Atorvastatin (Lipitor®) and the anticancer drug Sunitinib (Sutent®).[3]
Beyond medicine, the conjugated π-system of pyrrole and its polymers has paved the way for innovations in materials science. Polypyrrole was among the first intrinsically conducting polymers discovered, a field that garnered the Nobel Prize in Chemistry in 2000.[4] This property has been harnessed in sensors, actuators, and energy storage devices. Furthermore, the tunable photophysical properties of pyrrole derivatives have made them key components in organic electronics, particularly as sensitizers in dye-sensitized solar cells (DSSCs).[5][6]
This guide, written from the perspective of a field-experienced application scientist, provides a comparative analysis of key classes of pyrrole-based compounds. We will dissect the synthetic strategies for accessing the pyrrole core, benchmark the performance of distinct compound families with supporting experimental data, and provide robust, validated protocols for their synthesis and characterization. Our focus is not just on the "how," but the "why"—exploring the causal relationships between structure, synthesis, and function that are critical for designing next-generation materials and therapeutics.
Part I: Synthesis of the Pyrrole Core: A Mechanistic Perspective
The construction of the pyrrole ring is a foundational task in organic synthesis. While numerous methods exist, the Paal-Knorr synthesis remains one of the most direct and widely used, valued for its operational simplicity and the accessibility of its starting materials.[7][8]
The Paal-Knorr Pyrrole Synthesis: A Reliable Workhorse
The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mildly acidic conditions.[9] The choice of acid catalyst is critical; strong acids at elevated temperatures can favor the formation of furan byproducts.[9] The elegance of this reaction lies in its atom economy, forming the aromatic ring with the loss of only two molecules of water.[10]
Reaction Mechanism
The mechanism proceeds through a series of well-established steps. The initial, and often rate-determining, step is the nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate.[8][11] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl. The resulting cyclic intermediate then undergoes two dehydration steps to yield the final aromatic pyrrole.[11] Understanding this pathway is key to troubleshooting the reaction; for instance, sterically hindered amines may slow the initial attack, requiring longer reaction times or gentle heating.
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Paal-Knorr Synthesis of 1-(4-tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole
This solvent-free protocol is an example of a green chemistry approach, offering high atom economy and mild reaction conditions.[10]
Materials:
-
2,5-Hexanedione (1,4-dicarbonyl compound)
-
4-tert-Butylaniline (primary amine)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Recrystallization solvents (e.g., methanol/water mixture)
-
Standard glassware for filtration
Procedure:
-
Reactant Addition: To a 10 mL round-bottom flask, add 2,5-hexanedione (e.g., 5 mmol) and 4-tert-butylaniline (e.g., 5 mmol). No solvent is required if the reactants are liquid at the reaction temperature.
-
Reaction: Place the flask in a pre-heated oil bath at 80-100°C. Stir the mixture for 30-60 minutes. The causality here is that gentle heating provides the necessary activation energy for the condensation and subsequent dehydration steps without causing degradation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cooling & Isolation: Once complete, remove the flask from the heat and allow it to cool to room temperature. The product should solidify upon cooling.
-
Purification: The crude solid can be purified by recrystallization. A methanol/water solvent system is often effective. Dissolve the crude product in a minimal amount of hot methanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.
-
Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Part II: Comparative Analysis of Pyrrole-Based Functional Molecules
The versatility of the pyrrole scaffold is best appreciated by comparing distinct classes of its derivatives. Here, we analyze three prominent families: the biologically active prodigiosins, the conductive polymer polypyrrole, and the optoelectronically active dyes for solar cells.
A. Biologically Active Pyrroles: The Prodigiosin Family
Prodiginines are a family of tripyrrolic red pigments produced by various bacteria, including Serratia marcescens and marine Pseudoalteromonas species.[12] They are renowned for their broad spectrum of biological activities, including antimicrobial, immunosuppressive, and potent anticancer properties.[7][13] The core structure, a linear tripyrrole, is a unique pharmacophore whose activity can be modulated by substitutions on the pyrrole rings.[14]
Comparative Anticancer Activity
The promise of prodiginines as therapeutic agents lies in their selective cytotoxicity towards cancer cells over normal cells.[13] This selectivity is a critical parameter in drug development. The table below compares the in vitro cytotoxic activity (IC₅₀ values) of prodigiosin and its derivatives against various human cancer cell lines. A lower IC₅₀ value indicates higher potency.
Table 1: Comparative Anticancer Activity (IC₅₀) of Prodigiosin and Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Incubation Time (h) | Reference |
|---|---|---|---|---|
| Prodigiosin | HCT-116 (Colon) | >60 | 48 | [15] |
| Prodigiosin | LoVo (Colon) | >60 | 48 | [15] |
| Prodigiosin | A549 (Lung) | >60 | 48 | [15] |
| Prodigiosin | HepG2 (Liver) | 27 | Not Specified | [16] |
| Prodigiosin | MCF-7 (Breast) | <2 µg/mL | Not Specified | [16] |
| Prodigiosin | RT-112 (Bladder) | 0.0738 | 72 | [14] |
| Prodigiosin | RT-112res (Cisplatin-Resistant) | 0.0411 | 72 | [14] |
| Derivative 16ba (Methylated) | RT-112res (Cisplatin-Resistant) | 0.0188 | 72 | [14] |
| Obatoclax (Prodiginine Mimetic) | RT-112res (Cisplatin-Resistant) | 0.0360 | 72 |[14] |
Data synthesized from multiple sources. Note that direct comparison should be made with caution due to variations in experimental conditions.
Field Insights: The data clearly demonstrates that the cytotoxicity of prodiginines is highly dependent on both the specific chemical structure and the cancer cell line being tested. For instance, the simple addition of a methyl group (Derivative 16ba) significantly increased potency against cisplatin-resistant bladder cancer cells compared to the parent prodigiosin molecule.[14] This highlights a key principle in drug development: small structural modifications can lead to dramatic changes in biological activity, offering a pathway to overcome drug resistance.
Protocol: Assessing Antimicrobial Activity via Broth Microdilution (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[17][18]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., Prodigiosin) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the desired bacterial strain overnight in the appropriate broth. Dilute the culture to a standardized concentration, typically ~1.5 x 10⁸ CFU/mL, and then further dilute it for the final inoculation.[19]
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in the 96-well plate.[19] For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 serves as the growth control (no compound).
-
Inoculation: Add a standardized volume of the diluted bacterial inoculum to each well (except for a sterility control well containing only broth).[17] The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[17] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
B. Conducting Polymers: Polypyrrole (PPy)
Polypyrrole (PPy) is a prototypical conducting polymer, synthesized via the oxidative polymerization of the pyrrole monomer.[4] The resulting polymer is typically produced in its oxidized, conductive state, where positive charges (polarons and bipolarons) on the polymer backbone are balanced by counter-ions (dopants) from the synthesis medium.[4] The choice of oxidant and reaction conditions profoundly impacts the final material's properties, most notably its electrical conductivity.
Comparative Performance Based on Synthesis Conditions
The conductivity of PPy is not an intrinsic constant but is highly tunable. Key factors include the oxidant used, the presence of surfactants or dopants, and the polymerization temperature. Ferric chloride (FeCl₃) and ammonium persulfate (APS) are two of the most common oxidants used in chemical synthesis.[9][20]
Table 2: Comparative Electrical Conductivity of Polypyrrole
| Oxidant | Dopant / Surfactant | Conductivity (S/cm) | Reference |
|---|---|---|---|
| FeCl₃ | None | ~10⁻³ - 10⁻² | [21] |
| FeCl₃ | p-Toluene Sulfonate (p-TS) | ~10⁻² | [21] |
| FeCl₃ | Naphthalene Sulfonic acid (NSA) | ~10⁻² | [21] |
| FeCl₃ | Sodium Dodecyl Sulfate (SDS) | 0.0316 (3.16 S/m) | [22] |
| FeCl₃ | Various | Slightly higher than APS | [20] |
| Ammonium Persulfate (APS) | Various | Slightly lower than FeCl₃ | [20] |
| Ammonium Persulfate (APS) | None | 2.22 x 10⁻⁶ (PPy synthesized with APS) vs 2.22 x 10⁻⁴ (PPy with FeCl₃) |[6] |
Field Insights: The data consistently shows that the choice of oxidant and dopant has a significant impact on conductivity. PPy synthesized with FeCl₃ generally exhibits higher conductivity than that synthesized with APS.[6][20] This is often attributed to the ability of the chloride anion (from FeCl₃) to act as an effective charge-balancing dopant. Furthermore, the use of dopants with large anions, like sulfonic acids, can enhance conductivity and improve the processability and morphology of the polymer.[21] This demonstrates a core principle of materials science: performance is dictated by a synergy between the primary material (PPy) and the processing additives (oxidants and dopants).
Workflow: PPy Synthesis and Conductivity Measurement
Caption: Experimental workflow for PPy synthesis and conductivity analysis.
Protocol: Chemical Oxidative Synthesis of Polypyrrole
This protocol describes a common method using FeCl₃ as the oxidant.[23]
Materials:
-
Pyrrole monomer
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Deionized water
-
Methanol
-
Beaker, magnetic stirrer, ice bath
-
Buchner funnel and filter paper
Procedure:
-
Oxidant Solution: Prepare an aqueous solution of FeCl₃. For example, dissolve FeCl₃ (e.g., 0.1 M) in deionized water. The molar ratio of oxidant to monomer is a critical parameter, with ratios around 2.3:1 often being optimal.[23]
-
Reaction Setup: Place the oxidant solution in a beaker on a magnetic stirrer and cool it in an ice bath to 0-5°C. The low temperature is crucial to control the exothermic polymerization reaction and ensure a more ordered polymer structure, which generally leads to higher conductivity.
-
Polymerization: Add the pyrrole monomer dropwise to the cold, stirring oxidant solution. A black precipitate of polypyrrole will form immediately.
-
Reaction Time: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the black PPy powder by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected polymer thoroughly with deionized water to remove any unreacted FeCl₃ and HCl byproducts, followed by a wash with methanol to remove oligomers. The washing step is self-validating; continue washing until the filtrate runs clear and colorless.
-
Drying: Dry the PPy powder in a vacuum oven at 60°C overnight.
Protocol: Four-Point Probe Conductivity Measurement
The four-point probe method is a standard technique for measuring the resistivity of thin films and pellets, as it eliminates errors from contact resistance.[24][25]
Equipment:
-
Four-point probe head
-
Source meter (to apply current)
-
Voltmeter
-
Sample holder and press (to make a pellet from PPy powder)
Procedure:
-
Sample Preparation: Press the dried PPy powder into a thin, uniform pellet of known thickness (d).
-
Setup: Place the pellet in the sample holder. Gently lower the four-point probe head so all four collinear probes make firm contact with the sample surface.
-
Measurement: Apply a constant, known current (I) through the two outer probes.
-
Data Acquisition: Measure the voltage drop (V) between the two inner probes.
-
Calculation:
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).[26] This formula applies to a thin sheet where the probe spacing is much smaller than the sheet dimensions.
-
Calculate the bulk resistivity (ρ) using: ρ = Rs * d, where d is the pellet thickness in cm.
-
The conductivity (σ) is the reciprocal of resistivity: σ = 1 / ρ. The units are S/cm.
-
C. Pyrroles in Optoelectronics: Dyes for Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, a molecular dye absorbs sunlight and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).[27] Pyrrole-based dyes are attractive candidates due to their strong light absorption in the visible spectrum and their tunable electronic properties. Their performance is often benchmarked against standard, high-performance ruthenium-based dyes like N719.
Comparative Photovoltaic Performance
The efficiency of a DSSC is determined by several key parameters: the short-circuit current density (Jsc), the open-circuit voltage (Voc), the fill factor (FF), and the overall power conversion efficiency (η). The table below compares the performance of several pyrrole-based dyes.
Table 3: Comparative Performance of Pyrrole-Based Dyes in DSSCs
| Dye Name/Structure | Jsc (mA/cm²) | Voc (V) | FF | η (%) | Reference |
|---|---|---|---|---|---|
| Y4 (Azo-based) | 12.54 | 0.749 | 0.671 | 6.30 | [10] |
| YC Series (Azo-based) | - | - | - | 5.82 - 9.10 | [10] |
| Pyrrole-based Dipolar Dye | - | - | - | 4.77 - 6.18 | [28][29] |
| LI-124 (with alkylated pyrrole) | - | - | - | 9.70 | [30] |
| N719 (Ruthenium Standard) | - | - | - | ~7.2 - 11.0 |[28][31] |
Field Insights: The data shows that pyrrole-based organic dyes can achieve impressive power conversion efficiencies, in some cases rivaling the performance of more expensive ruthenium-based standards.[10][30] The key to high performance is molecular engineering. Strategies such as introducing alkyl chains or using pyrrole as a π-conjugated spacer can improve dye regeneration, reduce charge recombination at the TiO₂-electrolyte interface, and enhance light-harvesting capabilities.[28][30] This demonstrates how rational design at the molecular level directly translates to improved device performance.
Protocol: General Workflow for DSSC Fabrication and Testing
This protocol outlines the fundamental steps for creating and evaluating a laboratory-scale DSSC.[27][32][33]
Materials:
-
FTO (Fluorine-doped Tin Oxide) conductive glass
-
TiO₂ paste (nanoparticulate)
-
Pyrrole-based dye solution in a suitable solvent (e.g., ethanol)
-
Counter electrode (e.g., platinized FTO glass)
-
Electrolyte solution (typically containing an I⁻/I₃⁻ redox couple)
-
Spacer/sealant material (e.g., Surlyn)
-
Doctor blade or screen printer
-
Furnace
-
Solar simulator and I-V measurement system
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrate thoroughly.
-
Deposit a thin, uniform layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading.[31]
-
Sinter the TiO₂ film in a furnace at ~450-500°C. This step is critical as it removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.[33]
-
-
Dye Sensitization: While the TiO₂-coated electrode is still warm (~80°C), immerse it in the pyrrole-dye solution. Allow it to soak for several hours (e.g., 18-24 h) to ensure a monolayer of dye molecules adsorbs onto the TiO₂ surface.[27]
-
Counter Electrode Preparation: A counter electrode is typically prepared by depositing a thin layer of a catalyst, such as platinum, onto another piece of FTO glass.
-
Cell Assembly:
-
Place a thin polymer spacer (e.g., Surlyn) around the dye-sensitized TiO₂ area on the photoanode.
-
Place the counter electrode on top, sandwiching the spacer.
-
Heat the assembly to melt the spacer and seal the cell, leaving small holes for electrolyte injection.
-
Introduce the electrolyte into the cell via the holes using vacuum backfilling.
-
Seal the injection holes completely.
-
-
Characterization:
-
Place the assembled cell under a solar simulator (standard AM 1.5G illumination).
-
Connect the cell to a source meter to measure the current-voltage (I-V) curve.
-
From the I-V curve, extract the key photovoltaic parameters: Jsc, Voc, FF, and calculate the overall efficiency (η).
-
Conclusion
This guide has provided a comparative analysis of three distinct and impactful classes of pyrrole-based compounds. Through a focused examination of their synthesis, properties, and applications, several key insights emerge for the research and drug development professional:
-
Synthesis Dictates Function: The choice of synthetic route, such as the robust Paal-Knorr synthesis, provides access to the core scaffold, but it is the subsequent functionalization and, in the case of polymers, the polymerization conditions that ultimately define the compound's performance.
-
Structure-Property Relationships are Paramount: Minor structural modifications, such as the addition of a single methyl group to a prodigiosin or an alkyl chain to a solar cell dye, can lead to orders-of-magnitude changes in biological activity or device efficiency. This underscores the power of rational design.
-
Performance is Context-Dependent: The "best" pyrrole-based compound is defined by its application. A highly conductive polypyrrole is not necessarily a potent anticancer agent, and an efficient solar cell dye may have no useful conducting properties. The data presented herein highlights the importance of tailoring molecular design to the specific performance criteria of the target application.
The pyrrole scaffold continues to be a fertile ground for discovery. Future research will undoubtedly uncover new derivatives with enhanced properties, driven by a deeper understanding of the fundamental principles of synthesis, characterization, and structure-function relationships explored in this guide.
References
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Frontiers in Marine Science. (n.d.). Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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CORE. (2015). Fabrication and characterization of dye sensitized solar cells: A photographic guide. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
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Wikipedia. (n.d.). Polypyrrole. [Link]
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NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
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Unknown Source. (n.d.). Fabrication procedure of dye-sensitized solar cells. [Link]
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NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
PubMed Central. (2023). Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain. [Link]
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Journal Of Science and Arts. (2010). POLYPYRROLE FILMS PREPARED BY CHEMICAL OXIDATION OF PYRROLE IN AQUEOUS FeCl3 SOLUTION. [Link]
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PubMed. (2022). Structures, biosynthesis, and bioactivities of prodiginine natural products. [Link]
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ProQuest. (2018). Synthesis and Characterization of Conductive Polypyrrole: The Influence of the Oxidants and Monomer on the Electrical, Thermal, and Morphological Properties. [Link]
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RSC Publishing. (2023). New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells. [Link]
-
Unknown Source. (2022). Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. [Link]
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ResearchGate. (n.d.). Fabrication and Characterization of Dye-sensitized Solar Cells Based on Natural Organic Dyes. [Link]
-
RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
ResearchGate. (2025). Pyrrole-Based Organic Dyes for Dye-Sensitized Solar Cells. [Link]
-
Semantic Scholar. (2018). Synthesis and Characterization of Conductive Polypyrrole: The Influence of the Oxidants and Monomer on the Electrical, Thermal, and Morphological Properties. [Link]
-
IOSR Journal. (n.d.). Synthesis of Polypyrrole and Their Application. [Link]
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ResearchGate. (n.d.). Representation for the synthesis of PPy using oxidant APS and FeCl3. [Link]
-
SURAGUS. (n.d.). Four Point Probe Measurement Method. [Link]
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Oriental Journal of Chemistry. (n.d.). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Link]
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ResearchGate. (2025). Pyrrole - Best Additional Spacers for Azo Based Dye Sensitized Solar Cells: A Computational Study. [Link]
-
PubMed Central. (2024). Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. [Link]
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Інститут металофізики. (n.d.). Synthesis and Characterization of Polypyrrole by Ammonium Persulfate as Oxidizing Agent and Study of Its Nanoparticles. [Link]
-
Researcher.Life. (2008). Pyrrole-Based Organic Dyes for Dye-Sensitized Solar Cells. [Link]
-
International Journal of Engineering Research & Technology. (n.d.). Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. [Link]
-
PubMed Central. (n.d.). Antibacterial Colorants: Characterization of Prodiginines and Their Applications on Textile Materials. [Link]
-
ResearchGate. (n.d.). Half widths, Globular sizes and conductivities of polypyrrole prepared using different dopants. [Link]
-
Linseis. (n.d.). 4-Point Probe Method. [Link]
-
NIH. (2022). Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026. [Link]
-
Scirp.org. (2011). Synthesis of Polypyrrole Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors. [Link]
-
PubMed Central. (2025). Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach. [Link]
-
ResearchGate. (2025). Analysis of the N.M.R. Spectrum of pyrrole. [Link]
-
MG Chemicals. (n.d.). Understanding Resistivity & the 4 point probe Method. [Link]
-
The University of Texas at Dallas. (n.d.). Four-Point Probe Operation. [Link]
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ResearchGate. (n.d.). Significantly Improved Performance of Dye-Sensitized Solar Cell by Optimizing Organic Dyes with Pyrrole as the Isolation Space and Utilizing Alkyl Chain Engineering. [Link]
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cross-reactivity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in assays
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the cross-reactivity of protease substrates, using the hypothetical molecule 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a case study. While public data on this specific compound is scarce, its structure suggests it is a substrate for serine proteases, likely designed to measure the activity of enzymes like granzymes or caspases involved in cell death pathways.
This guide will, therefore, focus on the principles and methodologies required to validate the specificity of any new chemical probe within this class. We will compare its hypothetical performance against established, well-characterized substrates to provide a practical roadmap for researchers in drug development and cell biology.
The Principle of Substrate Specificity in Protease Assays
The chemical structure of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole suggests a design targeting a serine protease. The tosyl-L-alanine component is a common recognition motif for chymotrypsin-like serine proteases, and the phenylpyrrole group likely acts as a reporter molecule upon cleavage. The central challenge is determining if this substrate is exclusively cleaved by the intended target (e.g., Granzyme B) or if it is also processed by other proteases (e.g., caspases, cathepsins, or other granzymes), which are often co-activated in biological processes like apoptosis.
Experimental Design for Cross-Reactivity Profiling
A rigorous assessment of substrate cross-reactivity involves a multi-tiered approach, moving from purified enzyme systems to increasingly complex biological models.
Tier 1: In Vitro Profiling with Purified Enzymes
The foundational step is to determine the kinetic parameters of your novel substrate with its intended target and a panel of potentially cross-reactive proteases.
Objective: To quantify the efficiency of cleavage by determining Michaelis-Menten constants (Kₘ and k꜀ₐₜ).
Panel of Proteases:
-
Primary Target: e.g., Human Recombinant Granzyme B
-
Potential Cross-reactants:
-
Caspases: Caspase-3, Caspase-7 (executioner caspases), Caspase-8 (initiator caspase). Granzyme B is known to activate a caspase cascade, making this comparison critical.[1][2][3]
-
Other Granzymes: Granzyme A, Granzyme K.
-
Other Serine Proteases: Cathepsin G, Chymotrypsin, Trypsin (to assess broader serine protease reactivity).
-
Lysosomal Cysteine Proteases: Cathepsin B, Cathepsin L.
-
Experimental Workflow:
Caption: Workflow for determining enzyme kinetic parameters.
Data Interpretation:
The key metric for comparing substrate specificity is the specificity constant (k꜀ₐₜ/Kₘ) . A higher value indicates more efficient catalysis. For a substrate to be considered specific, the k꜀ₐₜ/Kₘ for the primary target should be at least 100-fold greater than for any other tested protease.
Table 1: Hypothetical Kinetic Data for Protease Substrates
| Substrate | Protease | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Specificity Fold-Change (vs. Granzyme B) |
| 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | Granzyme B | 15 | 30 | 2.0 x 10⁶ | 1 |
| Caspase-3 | 500 | 5 | 1.0 x 10⁴ | 200x lower | |
| Caspase-8 | >1000 | <0.1 | <100 | >20,000x lower | |
| Chymotrypsin | 200 | 10 | 5.0 x 10⁴ | 40x lower | |
| Ac-DEVD-AMC (Control) | Caspase-3 | 10 | 50 | 5.0 x 10⁶ | 1 |
| Granzyme B | 250 | 2 | 8.0 x 10³ | 625x lower |
This table illustrates how data should be structured. Ac-DEVD-AMC is a well-known caspase-3 substrate.
Tier 2: Cell-Based Assays Using Inhibitors
Even with good in vitro specificity, the complex environment of a cell lysate or a whole cell can lead to off-target cleavage. Using specific inhibitors is a crucial validation step.
Objective: To confirm that the signal generated in a biological sample is from the target enzyme.
Methodology:
-
Induce Apoptosis: Treat a relevant cell line (e.g., Jurkat cells) with an agent that activates the target pathway (e.g., cytotoxic T lymphocyte (CTL) co-culture to activate Granzyme B).
-
Pre-incubation with Inhibitors: Before adding the substrate, treat the cell lysates or intact cells with:
-
A specific inhibitor for your target (e.g., Z-AAD-CMK for Granzyme B).
-
A pan-caspase inhibitor (e.g., Z-VAD-FMK).
-
A negative control inhibitor (from a different protease class).
-
-
Measure Signal: Add the 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole substrate and measure the signal over time.
Expected Results:
-
Specific Substrate: The signal should be significantly reduced (>90%) by the Granzyme B inhibitor but largely unaffected by the caspase inhibitor.
-
Cross-reactive Substrate: The signal would be partially reduced by both the Granzyme B and caspase inhibitors, indicating contributions from multiple enzymes.
Caption: Decision workflow for inhibitor-based specificity testing.
Comparative Analysis with Alternative Substrates
No substrate is perfect. A direct comparison to existing gold-standard substrates provides essential context for its performance.
Table 2: Performance Comparison of Apoptosis Substrates
| Feature | 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (Hypothetical) | Ac-IETD-AFC (Granzyme B Substrate) | Ac-DEVD-AMC (Caspase-3 Substrate) |
| Primary Target | Granzyme B | Granzyme B | Caspase-3 |
| Reported Specificity | High (Hypothesized) | Moderate; some caspase cross-reactivity | High against non-caspase proteases |
| Signal Type | Phenylpyrrole-based (e.g., Fluorescence) | Fluorogenic (AFC) | Fluorogenic (AMC) |
| Cell Permeability | To be determined | Generally low (requires lysis) | Generally low (requires lysis) |
| Advantages | Potentially novel reporter group with unique spectra | Established benchmark | Highly specific for caspases 3/7 |
| Limitations | Unknown cell permeability and in vivo stability | Known cross-reactivity with caspases | Does not measure direct GzmB activity |
Understanding the Biological Context of Cross-Reactivity
Granzyme B and caspases are not isolated actors; they participate in an interconnected signaling cascade. Granzyme B can directly cleave and activate pro-caspase-3.[4][5] This biological reality means that even a perfectly specific Granzyme B substrate can produce a signal that is temporally and spatially linked to caspase activation.
Caption: Granzyme B initiates apoptosis via caspase-dependent pathways.
This pathway highlights why differentiating between direct Granzyme B activity and downstream caspase activity is crucial. A highly specific Granzyme B substrate allows researchers to probe the very initial stages of CTL-mediated killing, before the caspase cascade is fully amplified.
Conclusion and Recommendations
When evaluating a novel protease substrate like 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole , a systematic, multi-tiered validation approach is non-negotiable.
-
Prioritize In Vitro Kinetics: The foundation of any specificity claim rests on robust kinetic data (k꜀ₐₜ/Kₘ) against a well-chosen panel of purified proteases. Aim for a >100-fold selectivity window for your primary target.
-
Validate with Inhibitors: Use specific inhibitors in cell-based assays to confirm that the signal originates from the intended enzyme in a complex biological milieu.
-
Context is Key: Understand the underlying biology. In pathways like apoptosis where enzymes act in a cascade, even a specific substrate requires careful experimental design (e.g., time-course studies, use of caspase-deficient cells) to dissect the contribution of each enzyme.
By following this guide, researchers can confidently characterize the performance of new chemical probes, ensuring the generation of accurate, reproducible, and meaningful data in their studies of cell health and disease.
References
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Granzyme B-induced apoptosis requires both direct caspase activation and relief of caspase inhibition. Immunity, 18(3), 355-65. [Link]
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Granzyme B Signaling. GeneGlobe. [Link]
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Human and murine granzyme B exhibit divergent substrate preferences. The Journal of Cell Biology, 176(4), 435–444. [Link]
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Caspase activation by granzyme B is indirect, and caspase autoprocessing requires the release of proapoptotic mitochondrial factors. Immunity, 18(3), 319-29. [Link]
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Granzyme B short-circuits the need for caspase 8 activity during granule-mediated cytotoxic T-lymphocyte killing by directly cleaving Bid. The Journal of Biological Chemistry, 275(36), 28121–28126. [Link]
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Granzyme B directly and efficiently cleaves several downstream caspase substrates: implications for CTL-induced apoptosis. Immunity, 8(4), 451-60. [Link]
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Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Proceedings of the National Academy of Sciences, 103(20), 7662-7667. [Link]
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A simple method for the determination of individual rate constants for substrate hydrolysis by serine proteases. Journal of Molecular Biology, 342(3), 977-84. [Link]
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Molecular ordering of the caspase activation cascade initiated by the cytotoxic T lymphocyte/natural killer (CTL/NK) protease granzyme B. The Journal of Biological Chemistry, 280(9), 8104-13. [Link]
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A Comparative Guide to Assessing the Enantiomeric Purity of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Abstract
The stereochemical identity of a drug candidate is a critical quality attribute that profoundly influences its pharmacological and toxicological profile. For 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral molecule incorporating an L-alanine moiety, ensuring enantiomeric purity is paramount for predictable efficacy and safety. The presence of its D-alanine-containing enantiomer could introduce unwanted side effects or antagonistic activity. This guide provides a comprehensive comparison of the principal analytical techniques for quantifying the enantiomeric purity of this target molecule: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind methodological choices, provide validated experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate technique for their developmental phase.
The Imperative of Enantiomeric Purity in Drug Development
Chirality is a fundamental property of biological systems, with enzymes, receptors, and other therapeutic targets exhibiting a high degree of stereoselectivity. Consequently, enantiomers of a chiral drug can display significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to toxicity (the distomer).
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have long emphasized the need to characterize individual stereoisomers in a drug product. Their guidance underscores the necessity of developing stereochemically specific assays early in the drug development process to assess the absorption, distribution, biotransformation, and excretion (ADBE) profile of each isomer. Therefore, robust and reliable analytical methods for determining enantiomeric purity are not merely a matter of quality control but a foundational requirement for regulatory approval and patient safety.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely utilized technique for enantiomeric separations due to its high resolution, robustness, and broad applicability.
Principle of Separation
The direct separation of enantiomers via HPLC is achieved by exploiting their differential interactions with a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column. As the racemic mixture passes through, transient diastereomeric complexes are formed between the enantiomers and the chiral selector of the CSP. These complexes have different energies of formation and dissociation, leading to different retention times and, thus, separation on the chromatogram.
-
Causality of CSP Selection: For a molecule like 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, which contains aromatic rings, a hydrogen bond donor (sulfonamide NH), and a hydrogen bond acceptor (ester carbonyl), polysaccharide-based CSPs are an excellent starting point. Coated or immobilized derivatives of cellulose and amylose (e.g., Chiralpak® or Lux® series) offer a versatile combination of π-π interactions, hydrogen bonding, and steric hindrance, which are effective for resolving a wide array of chiral compounds, including amino acid derivatives.
Experimental Workflow & Protocol
The workflow for chiral HPLC analysis is a systematic process designed for reproducibility and accuracy.
A Technical Guide to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole: Applications in Biochemical Sensing and Chiral Recognition
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with unique functionalities is a cornerstone of innovation. This guide provides a comprehensive technical overview of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a chiral molecule with emerging applications in biochemical analysis. While extensive peer-reviewed data on this specific compound remains nascent, this document synthesizes available information from commercial suppliers and draws parallels with structurally similar, well-documented compounds to offer a comparative analysis of its potential applications, particularly in the colorimetric sensing of urinary biomarkers and as a chiral recognition agent.
Introduction to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole: A Molecule of Interest
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS No. 99740-00-8) is a substituted phenylpyrrole derivative characterized by a chiral center originating from the L-alanine moiety.[1] Its structure, featuring a pyrrole ring, a tosyl group, and an amino acid ester, suggests a predisposition for specific interactions with biological molecules and chiral environments.[1] This has led to its commercialization as a biochemical reagent with potential applications in life science research and pharmaceutical development.[1][2]
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂O₄S | [3][4] |
| Molecular Weight | 384.45 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Melting Point | 153-155 °C | [3][4] |
| Key Structural Features | Chiral L-alanine moiety, Phenylpyrrole core, Tosyl protecting group | [1] |
Primary Application: Colorimetric Detection of Human Urine Components
The most explicitly stated application for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is in the detection of components in human urine.[5] According to available data, it functions as a chiral, enantiomeric compound that can be used in colorimetric assays.[5]
Performance Characteristics (as reported by supplier):
| Parameter | Value | Source |
| Detection Range | 0.05 mg/L to 100 mg/L | [5] |
| Sensitivity | As low as 10 µg/mL | [5] |
The proposed mechanism, though not detailed in peer-reviewed literature, likely involves an enzymatic or chemical reaction with a specific analyte in urine, leading to a color change. The chirality of the molecule suggests a stereospecific interaction, which could enhance the selectivity of the assay.
Comparative Analysis with Established Methods for Urine Analysis
To contextualize the potential of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, it is essential to compare it with existing methods for urine analysis, particularly those employing colorimetric detection.
Comparison of Urine Analysis Techniques:
| Technique | Principle | Advantages | Disadvantages |
| 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole Assay | Chiral recognition and subsequent colorimetric reaction (presumed) | Potentially high selectivity due to chirality, reported high sensitivity.[5] | Lack of peer-reviewed validation, mechanism not fully elucidated. |
| N-Tosyl-L-alanine 3-indoxyl Ester for Leukocyte Esterase | Enzymatic hydrolysis by leukocyte esterase releases indoxyl, which forms a colored azo dye with a diazonium salt.[6][7] | Well-established and validated method for detecting urinary tract infections.[7] | Specific to leukocyte esterase, may not detect other analytes. |
| Paper-based Colorimetric Assays (e.g., for HVA) | A specific reagent on a paper strip reacts with the target analyte to produce a color change.[8][9] | Cost-effective, user-friendly, and suitable for on-site analysis.[8] | Can be semi-quantitative, may have interference from other urine components.[10] |
| Conventional Reagent Test Strips | "Protein error of indicators" and other chemical reactions for various analytes (glucose, ketones, protein, etc.).[11] | Multi-analyte detection, rapid results.[11] | Generally semi-quantitative, can be affected by interfering substances.[11] |
Expert Insight: The unique value proposition of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, if validated, would be its potential for highly selective and sensitive detection of a specific urinary biomarker that may not be targeted by standard reagent strips. Its chiral nature is a key differentiator from many existing colorimetric reagents.
Experimental Workflow: Hypothetical Colorimetric Assay
Based on the principles of similar assays, a hypothetical experimental workflow for using 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is outlined below. It is crucial to note that this is a generalized protocol and would require optimization and validation.
Caption: Hypothetical workflow for a colorimetric urine assay.
Application in Chiral Recognition and Separation
The inherent chirality of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole makes it a candidate for applications in chiral recognition and separation.[1] Chiral selectors are crucial in the pharmaceutical industry for the resolution of enantiomers, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[12]
Comparison with Other Chiral Selectors
A wide array of chiral selectors are available for techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[13][14] The potential of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole as a chiral selector would depend on its ability to form transient diastereomeric complexes with a range of analytes, leading to their separation.
Comparison of Chiral Selector Types:
| Chiral Selector Type | Principle of Recognition | Common Applications |
| 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (Hypothesized) | Formation of diastereomeric complexes through hydrogen bonding, π-π stacking, and steric interactions. | Separation of chiral amines, alcohols, and carboxylic acids. |
| Polysaccharide Derivatives (e.g., cellulose, amylose) | Helical structures create chiral grooves where analytes can bind through various interactions.[15] | Broad applicability for a wide range of chiral compounds. |
| Cyclodextrins | Hydrophobic cavity and chiral glucose units allow for inclusion complex formation and interactions at the rim.[13][16] | Separation of aromatic and heterocyclic compounds.[16] |
| Proteins | Complex 3D structures with specific binding pockets.[13] | High selectivity for specific drug molecules.[13] |
Expert Insight: The combination of a rigid pyrrole scaffold, an aromatic phenyl group, and a flexible chiral amino acid ester in 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole could offer unique selectivity compared to more established chiral selectors. Its performance would need to be empirically determined for various classes of chiral analytes.
Experimental Protocol: Chiral HPLC Method Development
The following is a generalized protocol for developing a chiral HPLC method using a hypothetical Chiral Stationary Phase (CSP) based on 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
Step-by-Step Protocol:
-
Column Preparation: A stationary phase is prepared by immobilizing 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole onto a silica support.
-
Mobile Phase Selection:
-
Start with a non-polar mobile phase (e.g., hexane/isopropanol) for normal-phase chromatography.
-
Screen different ratios of the mobile phase components to optimize resolution and retention time.
-
Consider the addition of additives (e.g., trifluoroacetic acid for basic analytes) to improve peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: Controlled, often at room temperature initially.
-
Detection: UV detector at a wavelength where the analyte absorbs.
-
-
Injection and Analysis:
-
Inject a racemic mixture of the target analyte.
-
Analyze the resulting chromatogram for the separation of the two enantiomers.
-
Calculate resolution, selectivity, and capacity factors to evaluate the performance of the CSP.
-
Caption: Workflow for chiral HPLC method development.
Synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
Key Considerations for Synthesis:
-
Stereochemistry: Preservation of the L-alanine stereocenter is critical.
-
Protecting Groups: The tosyl group protects the amine of the alanine moiety.
-
Purification: Chromatographic methods, such as column chromatography with silica gel and ethyl acetate/hexane mobile phases, are likely necessary to isolate the pure product.[1]
Conclusion and Future Outlook
3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a commercially available chiral compound with a promising, yet largely unvalidated, application in the colorimetric detection of urinary components. Its unique structure also suggests potential as a novel chiral selector in separation sciences.
For researchers and drug development professionals, this compound represents an opportunity for exploratory research. Future work should focus on:
-
Elucidating the mechanism of its interaction with urine analytes.
-
Conducting validation studies to confirm its reported sensitivity and selectivity.
-
Performing comparative studies against established diagnostic methods.
-
Synthesizing and evaluating it as a chiral stationary phase for HPLC.
While the current body of scientific literature on 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is limited, the available information, coupled with knowledge of analogous compounds, provides a strong foundation for further investigation into its potential as a valuable tool in biochemical analysis and chiral applications.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 6). N-Tosyl-L-alanine 3-indoxyl Ester: A Precise Tool for Enzyme Activity Monitoring. [Link]
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G-Biosciences. N-Tosyl-L-alanine 3-indoxyl Ester. [Link]
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University of Hertfordshire. (2011, August 4). Patent: Preparation of pyrrole derivatives as S100 protein binding interaction inhibitors for the treatment of cancer and other diseases. [Link]
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Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
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LookChem. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole. [Link]
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RSC Publishing. (2021). Recognition and Sensing of Chiral Organic Molecules by Chiral Porphyrinoids: A Review. RSC Advances. [Link]
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PubMed. (2017). Electrochemical Substrate and Assay for Esterolytic Activity of Human White Blood Cells. Analytical Chemistry. [Link]
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PubMed Central. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. [Link]
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National Institutes of Health. (2010). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Chinese Chemical Society. [Link]
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Chiralpedia. Chiral selectors. [Link]
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ResearchGate. (2011). Recent chiral selectors for separation in HPLC and CE. [Link]
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PubMed Central. (2021). Recognition of Chiral Carboxylates by Synthetic Receptors. Molecules. [Link]
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LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
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ResearchGate. (2003). Biological chiral recognition: The substrate's perspective. [Link]
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PubMed Central. (2023). Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. Nanomaterials. [Link]
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Nature. (2021). Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. Nature Communications. [Link]
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IOPscience. (2021). Review—Functional Platforms for (Bio)sensing: Thiophene-Pyrrole Hybrid Polymers. Journal of The Electrochemical Society. [Link]
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PubMed. (2020). Colorimetric Urinalysis for On-Site Detection of Metabolic Biomarkers. ACS Applied Materials & Interfaces. [Link]
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SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]
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Suzhou Yacoo Science Co., Ltd. 3 n tosyl l alaninylazy 5 phenylpyrrole. [Link]
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Research Square. (2024, June 13). Paper-based Colorimetric Assay: Rapid Detection of HVA in Urine Samples. [Link]
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ResearchGate. (2020). Colorimetric Urinalysis for On-Site Detection of Metabolic Biomarkers. [Link]
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Jones & Bartlett Learning. (2015). Chemical Analysis of Urine. [Link]
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ResearchGate. (2024). Paper-based Colorimetric Assay: Rapid Detection of HVA in Urine Samples. [Link]
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ResearchGate. (2023). Chiral Separations. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole
For researchers at the forefront of drug development and chemical synthesis, the lifecycle of a novel compound extends beyond its application in the lab. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," grounding each step in established safety protocols and regulatory standards.
The information presented herein is synthesized from authoritative safety data sheets and governmental regulations to provide a trustworthy and actionable plan. As with any chemical handling, a thorough understanding of the substance's properties is paramount. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is a solid compound with specific handling requirements due to its potential hazards.[1][2][3] Safety data indicates that this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, all handling and disposal procedures must be approached with the utmost caution.
I. Foundational Principles of Chemical Waste Management
Before delving into the specifics of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, it is crucial to understand the overarching principles of laboratory waste management as mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5][6] The primary goal is to isolate and prevent the release of hazardous substances into the environment.[4] This is achieved through a multi-tiered strategy encompassing waste minimization, proper segregation, secure containment, and compliant disposal.[7]
A cornerstone of this strategy is the establishment of a written Chemical Hygiene Plan (CHP) for each laboratory.[8][9] This plan should detail standard operating procedures for the handling and disposal of all chemicals, including the specific protocols outlined in this guide.
II. Hazard Assessment and Personal Protective Equipment (PPE)
Given the hazard classifications of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, a comprehensive risk assessment is the first step. All operations involving this compound, including disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[10][11]
The following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | To protect against potential splashes and eye irritation.[10][12] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a flame-resistant, impervious laboratory coat.[10][11] | To prevent skin contact and irritation.[10] |
| Respiratory Protection | To be used in a well-ventilated area or fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[10] | To avoid inhalation of dusts or aerosols which may cause respiratory irritation.[10] |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[10][12] Improper disposal can lead to environmental contamination and is a violation of hazardous waste regulations.[5]
The recommended disposal method is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[10]
A. On-site Waste Accumulation
-
Containerization:
-
Collect waste 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole in a dedicated, properly labeled, and compatible hazardous waste container.[4][13]
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[5][13]
-
If possible, use the original container, ensuring the label is intact and legible.[7]
-
-
Labeling:
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[13][14]
-
Ensure the waste is segregated from incompatible materials.[4][13]
-
The SAA should be in a well-ventilated area, away from sources of ignition.[4]
-
B. Off-site Disposal
-
Coordination with Environmental Health and Safety (EHS):
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
-
Licensed Disposal Vendor:
-
The EHS office will typically contract with a licensed hazardous waste disposal company.
-
This vendor is responsible for the transportation and final disposal of the chemical waste in accordance with all federal and local regulations.[14]
-
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure:
-
Personal Protection:
-
Don appropriate PPE before attempting to clean up the spill.
-
-
Containment and Cleanup:
-
For a solid spill, carefully collect the material to avoid dust formation.[10]
-
Use non-sparking tools for collection.[10]
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Wash the spill area with soap and plenty of water once the bulk of the material has been removed.[10]
-
-
Reporting:
-
Report the spill to your laboratory supervisor and the EHS office.
-
In case of personal exposure:
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[10]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
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Navigating the Uncharted: A Proactive Safety Protocol for Handling Novel Pyrrole Derivatives
A Guide for the Forefront of Pharmaceutical Research
In the dynamic landscape of drug discovery, researchers often work with novel chemical entities where comprehensive safety data is not yet established. 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is one such compound. While specific toxicological data for this molecule is not available in public databases, its structure—containing a pyrrole core, a tosyl group, and an alanine ester—suggests a proactive and stringent approach to safety is paramount.
This guide provides a comprehensive framework for handling this and structurally similar novel compounds. It is built on the principles of risk assessment and control banding, treating the substance as potentially hazardous until proven otherwise. This protocol is designed to empower researchers to manage the unknown, ensuring both personal safety and the integrity of their work.
The Principle of Assumed Risk: Hazard Identification
Given the absence of a formal Material Safety Data Sheet (MSDS), we must infer potential hazards from the compound's structural motifs.
-
Pyrrole Core: Heterocyclic compounds can have unpredictable biological activity.
-
Tosyl Group: Often used to create good leaving groups, suggesting potential reactivity.
-
Amino Acid Ester: May be labile, potentially releasing the tosylated alanine and the phenylpyrrole core, each with unknown toxicities.
-
General Nature: As a fine chemical powder, it likely poses an inhalation and dermal exposure risk.
Based on this analysis, we will operate under the assumption that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole is, at a minimum, an irritant to the skin and eyes, harmful if inhaled or ingested, and has unknown long-term effects.
The Hierarchy of Controls: Your Primary Defense
Before selecting Personal Protective Equipment (PPE), the primary focus must be on engineering and administrative controls to minimize exposure potential.
Engineering Controls
The most effective safety measures involve isolating the hazard from the researcher.
-
Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is non-negotiable and serves to prevent the inhalation of airborne particulates.
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or a dedicated powder containment hood should be used to prevent the dispersion of fine powders.
Administrative Controls
These are the procedures and work practices that reduce the risk.
-
Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.
-
Restricted Access: Only personnel directly involved in the experiment and trained on this specific protocol should be allowed in the designated area during handling.
-
"Dry Run" Practice: Before handling the compound for the first time, perform a "dry run" of the entire procedure with a non-hazardous surrogate to identify potential ergonomic or procedural issues.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be the sole means of protection. The following table outlines the minimum required PPE for handling 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.
| Body Part | Required PPE | Specification & Rationale |
| Hands | Double-Gloving with Nitrile Gloves | Outer Glove: Heavier duty nitrile glove (min. 8 mil thickness) for robust chemical protection. Inner Glove: Standard nitrile glove (4-5 mil). This provides protection in case the outer glove is breached. Always remove the outer glove before leaving the immediate work area (e.g., fume hood). |
| Eyes | Indirectly Vented Chemical Goggles | Must provide a complete seal around the eyes to protect against splashes and fine particulates. Standard safety glasses are not sufficient as they do not provide a seal. |
| Face | Face Shield (in addition to goggles) | Required when there is a significant risk of splash or energetic reaction (e.g., when adding reagents quickly or working with larger volumes). It protects the entire face. |
| Body | Chemical-Resistant Laboratory Coat | Must be properly fitted, fully buttoned, with tight-fitting cuffs. This protects skin and personal clothing from contamination. Do not wear outside the laboratory. |
| Respiratory | N95 Respirator (Fit-Tested) | Required when handling the powder outside of a ventilated enclosure (e.g., during spill cleanup). A user must be medically cleared and fit-tested for the specific respirator model. Note: This is a minimum; a higher level of respiratory protection may be needed based on a formal risk assessment. |
Standard Operating Protocol: From Receipt to Disposal
This step-by-step workflow ensures safety at every stage of the compound's lifecycle in the lab.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks within a fume hood.
-
Label the container clearly with the compound name, date received, and a "Potentially Hazardous" warning.
-
Store in a secondary container in a cool, dry, and well-ventilated area, away from incompatible materials.
Handling and Use (The Core Workflow)
-
Preparation: Don all required PPE as specified in the table above before entering the designated work area.
-
Weighing: Weigh the compound in a ventilated balance enclosure or by using the "weighing by difference" method within the fume hood.
-
Dissolution: Add solvents slowly and carefully to the solid compound to avoid splashing. Ensure the vessel is properly vented if any off-gassing is possible.
-
Reaction: Conduct all reactions within the fume hood. Use a blast shield for any new or scaled-up reactions with unknown energetic potential.
-
Post-Reaction: Upon completion, quench the reaction carefully according to your established protocol before workup.
The following diagram illustrates the critical safety checkpoints in the handling workflow.
Caption: Workflow for Safe Handling of Novel Compounds.
Emergency Procedures: Plan for the Unexpected
Spill Response:
-
Alert: Immediately alert personnel in the area.
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Isolate: Prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels for large spills.
-
Cleanup: For small spills inside a fume hood, trained personnel wearing appropriate PPE (including N95 respirator) can clean it up. Absorb liquids, then decontaminate the area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Decontamination and Disposal
-
Glassware/Equipment: All non-disposable equipment should be decontaminated. A common procedure is a triple rinse with a suitable solvent (e.g., acetone or ethanol), followed by a wash with soap and water. The initial solvent rinses must be collected as hazardous waste.
-
Waste Disposal: All solid waste (contaminated gloves, bench paper, absorbent pads, excess compound) and liquid waste (solvent rinses, reaction mixtures) must be collected in separate, clearly labeled, and sealed hazardous waste containers. Follow your institution's specific guidelines for chemical waste disposal. Never dispose of this compound or its waste down the drain.
This guide provides a robust starting point for handling 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and other novel compounds. It is crucial to supplement this information with a thorough, experiment-specific risk assessment and to adhere strictly to your institution's environmental health and safety (EHS) policies. Safety is not a checklist; it is a mindset of proactive risk management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
